9-Ethenyl-3-methyl-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9-ethenyl-3-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-3-16-14-7-5-4-6-12(14)13-10-11(2)8-9-15(13)16/h3-10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWDQTDDYREURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499046 | |
| Record name | 9-Ethenyl-3-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25904-49-8 | |
| Record name | 9-Ethenyl-3-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of 9-Ethenyl-3-methyl-9H-carbazole and its Parent Compound, 9-Ethenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds, widely investigated for their unique electronic, optical, and biological properties.[1][2] They form the core structure of various natural products and synthetic materials with applications in pharmaceuticals, organic electronics, and materials science.[1][3] 9-Ethenyl-9H-carbazole, or 9-vinylcarbazole (9-VC), is a key monomer used in the production of poly(9-vinylcarbazole) (PVK), a well-known photoconductive polymer.[4][5] The introduction of a methyl group at the 3-position of the carbazole ring in 9-VC is expected to modulate its electronic properties, solubility, and biological activity, making 9-Ethenyl-3-methyl-9H-carbazole a compound of interest for various research and development applications.
Core Properties of 9-Ethenyl-9H-carbazole (9-Vinylcarbazole)
The fundamental properties of the parent compound, 9-vinylcarbazole, are well-documented and provide a strong baseline for understanding its 3-methyl derivative.
Physicochemical Properties
A summary of the key physicochemical properties of 9-vinylcarbazole is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [6] |
| Molecular Weight | 193.24 g/mol | [6] |
| Appearance | Off-white to yellow crystalline solid | [6] |
| Melting Point | 60-65 °C | [6] |
| Boiling Point | 154-155 °C at 3 mmHg | [6] |
| Density | 1.085 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as acetonitrile, tetrahydrofuran (THF), chloroform, and dimethyl sulfoxide (DMSO). Insoluble in water. | [7][8][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 9-vinylcarbazole.
The proton NMR spectrum of 9-vinylcarbazole shows characteristic signals for the vinyl and aromatic protons. While a specific spectrum image is not available, the chemical shifts can be inferred from related studies. For instance, in a study of a random copolymer of styrene and 9-vinylcarbazole, the protons of the vinylcarbazole unit adjacent to the nitrogen were observed at around 8 ppm.[10]
The IR spectrum of 9-vinylcarbazole exhibits characteristic absorption bands corresponding to its functional groups. A study on N-substituted carbazoles provides experimental and computational IR data for 9-vinylcarbazole.[11] Key vibrational bands are associated with the C-H stretching of the vinyl group and the aromatic rings, as well as C=C and C-N stretching vibrations. A representative IR spectrum from a study involving a molecularly imprinted polymer of 9-vinylcarbazole shows characteristic peaks.[12]
The mass spectrum of 9-vinylcarbazole is characterized by a prominent molecular ion peak (M⁺) at m/z 193.[13] This corresponds to the molecular weight of the compound.
Expected Influence of 3-Methyl Substitution
The introduction of a methyl group at the 3-position of the carbazole ring in 9-vinylcarbazole is anticipated to have the following effects:
-
Electronic Properties: A methyl group is an electron-donating group. Its presence at the 3-position is expected to increase the electron density of the carbazole ring system. This can influence the HOMO/LUMO energy levels and may lead to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption and fluorescence spectra.[14]
-
Solubility: The addition of a non-polar methyl group may slightly increase the solubility of the compound in non-polar organic solvents.
-
Steric Effects: The methyl group can introduce steric hindrance, which might affect the planarity of the molecule and influence its packing in the solid state. This could also impact the polymerization behavior of the vinyl group.
-
Spectroscopic Properties: In the ¹H NMR spectrum, a new singlet corresponding to the methyl protons would appear, typically in the range of 2.3-2.5 ppm. The substitution pattern on the aromatic ring would also lead to changes in the splitting patterns of the aromatic protons. In the ¹³C NMR spectrum, an additional signal for the methyl carbon would be observed.
-
Biological Activity: Methyl substitution on the carbazole core has been shown to influence biological activities. Studies on poly(9-alkyl-9H-carbazole-2,7-diyl)s with methyl groups at the 3,6-positions have shown greater electrolytic stability.[15] Various N-substituted carbazole derivatives have demonstrated a range of biological activities, including antimicrobial, antitumor, and neuroprotective properties, which can be modulated by substituents on the carbazole ring.[3][16]
Experimental Protocols
Synthesis of 9-Vinylcarbazole
Several methods for the synthesis of 9-vinylcarbazole have been reported. A common industrial method is the vinylation of carbazole with acetylene.[17] A laboratory-scale synthesis involves the reaction of carbazole with methylbutynol under basic conditions.[18]
Protocol: Synthesis of 9-Vinylcarbazole from Carbazole and Methylbutynol [18]
-
Reactants: Carbazole, methylbutynol, and potassium hydroxide (KOH) in a molar ratio of 1:1.1:1.1.
-
Solvent: Ethanol.
-
Procedure: a. Dissolve carbazole, methylbutynol, and KOH in ethanol in a reaction flask. b. Heat the reaction mixture to 78 °C. c. Maintain the reaction for 2.5 hours. d. After the reaction is complete, the product can be purified. A reported method for a similar synthesis involves washing the reaction mixture with water, removing the organic solvent by distillation, and purifying the crude product by column chromatography on silica gel.[19] Another purification method is repeated crystallization from methanol.[20]
Polymerization of 9-Vinylcarbazole
9-Vinylcarbazole can undergo polymerization to form poly(9-vinylcarbazole) (PVK) through various mechanisms, including cationic and free-radical polymerization.[5][21]
Protocol: Cationic Polymerization of 9-Vinylcarbazole to PVK [21]
-
Monomer: 1 g of 9-vinylcarbazole (5 mmol).
-
Solvent: 50 mL of dry dichloromethane.
-
Initiator: 1.0 mL of boron trifluoride diethyl etherate solution in dichloromethane (0.05 v/v).
-
Procedure: a. Conduct the reaction under an inert atmosphere at 0 °C. b. Add the initiator to the solution of the monomer in dichloromethane. c. Allow the reaction to proceed for 10 minutes. d. Precipitate the resulting polymer in ethanol. e. Isolate the polymer by vacuum filtration to obtain a white solid.
Mandatory Visualizations
Polymerization of 9-Vinylcarbazole
The following diagram illustrates the general workflow for the cationic polymerization of 9-vinylcarbazole to produce poly(9-vinylcarbazole).
Caption: Cationic polymerization of 9-vinylcarbazole to poly(9-vinylcarbazole).
Applications and Future Directions
9-Vinylcarbazole and its polymer, PVK, are extensively used in organic electronics as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[4][6][17] The carbazole moiety is also a key structural motif in compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3]
The introduction of a methyl group at the 3-position of 9-vinylcarbazole could lead to new materials with tailored properties. For instance, the modified electronic properties might be beneficial for tuning the performance of organic electronic devices. Furthermore, the altered steric and electronic profile could lead to derivatives with novel or enhanced biological activities, opening avenues for drug discovery and development. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 6. Cas 1484-13-5,9-Vinylcarbazole | lookchem [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [wap.guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. polymersource.ca [polymersource.ca]
- 11. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Vinylcarbazole | C14H11N | CID 15143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antiseptic Effects of New 3'-N-Substituted Carbazole Derivatives In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CAS # 1484-13-5, 9-Vinylcarbazole, N-Vinyl carbazole - chemBlink [chemblink.com]
- 18. Application research of 9-vinylcarbazole_Chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1484-13-5|9-Vinylcarbazole|Puyang Huicheng Electronic Material Co., Ltd [hcchems.com]
- 21. Enhancing Blue Emission in Poly(N‑vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Structure of 9-Ethenyl-3-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the electronic structure of 9-Ethenyl-3-methyl-9H-carbazole, a carbazole derivative with potential applications in organic electronics and drug development. The document outlines the theoretical framework of its electronic properties, key experimental techniques for characterization, and expected quantitative data based on closely related compounds.
Core Electronic Structure
The electronic structure of this compound is primarily defined by the carbazole nucleus, a planar, electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-conjugation of the aromatic rings, contributing to its hole-transporting capabilities.[1] The introduction of an ethenyl (vinyl) group at the 9-position and a methyl group at the 3-position further modulates these electronic properties.
-
Methyl Group (CH₃) at the 3-position: As an electron-donating group, the methyl substituent increases the electron density of the carbazole ring system. This is expected to lower the ionization potential and oxidation potential, making the molecule easier to oxidize compared to unsubstituted carbazole.
-
Ethenyl (Vinyl) Group (-CH=CH₂) at the 9-position: The vinyl group's π-system can interact with the carbazole's aromatic system. While the vinyl group itself is reactive and can participate in polymerization, its electronic influence on the carbazole core is generally less pronounced than substituents on the aromatic rings. However, it plays a crucial role in the synthesis of polyvinylcarbazoles, which are important photoconductive polymers.[2][3]
The interplay of these substituents determines the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the material's charge transport and photophysical properties.
Quantitative Electronic Data (Estimated)
| Property | Expected Value Range | Method of Determination |
| HOMO Energy Level | -5.4 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.1 to -2.5 eV | CV and UV-Vis Spectroscopy (from optical band gap) |
| Electrochemical Band Gap | 3.0 to 3.4 eV | Calculated from the difference between HOMO and LUMO levels |
| Optical Band Gap | 3.2 to 3.6 eV | Tauc plot from UV-Vis absorption spectrum |
| Oxidation Potential | +0.8 to +1.2 V vs. Fc/Fc⁺ | Cyclic Voltammetry |
| UV-Vis Absorption (λmax) | 330 - 350 nm | UV-Vis Spectroscopy |
| Fluorescence Emission (λmax) | 350 - 380 nm | Fluorescence Spectroscopy |
Note: These values are estimations derived from literature on similar carbazole derivatives and should be confirmed by direct experimental measurement.
Experimental Protocols for Characterization
The electronic structure of this compound can be elucidated through a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for determining the HOMO and LUMO energy levels and the electrochemical band gap of organic materials.[4]
Methodology:
-
Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is scanned linearly with time towards a positive potential to measure the oxidation potential, and then the scan is reversed. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard for calibration.
-
Data Analysis: The onset oxidation potential (E_ox) is determined from the cyclic voltammogram. The HOMO energy level can be estimated using the following empirical formula:
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV
If a reduction peak is observed, the LUMO level can be similarly estimated from the onset reduction potential (E_red):
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] eV
The electrochemical band gap is the difference between the HOMO and LUMO energy levels.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to determine the optical band gap.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, THF, or dichloromethane).
-
Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. A cuvette containing only the solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the Tauc plot method or the equation:
E_g^opt (eV) = 1240 / λ_onset (nm)
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the emissive properties of the molecule after excitation with UV or visible light.
Methodology:
-
Sample Preparation: A very dilute solution of the compound is prepared in a suitable solvent to avoid concentration quenching.
-
Measurement: The sample is excited at a specific wavelength (usually at or near the λ_max from the UV-Vis spectrum), and the emitted fluorescence is measured over a range of longer wavelengths.
-
Data Analysis: The wavelength of maximum fluorescence emission (λ_em) is determined. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be calculated.
Computational Modeling
Density Functional Theory (DFT) is a powerful computational method used to predict and understand the electronic structure and properties of molecules like this compound.
Methodology:
-
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation.
-
Electronic Structure Calculation: Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the energies of the HOMO and LUMO, the molecular orbital distributions, and the simulated UV-Vis absorption spectrum can be calculated. These theoretical results can then be compared with experimental data to provide a deeper understanding of the electronic behavior.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the workflows for experimental characterization and the logical relationship between the determined parameters.
Conclusion
The electronic structure of this compound is characterized by the synergistic effects of its electron-rich carbazole core and the attached methyl and ethenyl substituents. While direct experimental data remains to be published, a comprehensive understanding of its electronic properties can be achieved through the standardized experimental and computational protocols outlined in this guide. The provided data, estimated from analogous compounds, serves as a valuable baseline for researchers initiating studies on this promising molecule for applications in organic electronics and related fields. Further experimental validation is crucial to precisely quantify its electronic parameters and unlock its full potential.
References
An In-depth Technical Guide on 9-Ethenyl-3-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review on 9-Ethenyl-3-methyl-9H-carbazole, a carbazole derivative with potential applications in materials science and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide focuses on analogous substituted N-vinylcarbazoles to infer its probable synthesis, properties, and potential applications. The document details synthetic methodologies, presents quantitative data from related compounds in structured tables, and includes visualizations of synthetic pathways to facilitate understanding and further research.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds known for their unique electronic and photophysical properties, as well as their presence in various biologically active molecules. The introduction of a vinyl group at the 9-position (N-vinylation) and a methyl group at the 3-position of the carbazole core is expected to modulate these properties, leading to novel materials and potential therapeutic agents. This compound, while not extensively documented, represents a target of interest for creating functional polymers and for structure-activity relationship studies in medicinal chemistry. This guide aims to provide a foundational understanding of this molecule by examining the synthesis and characteristics of structurally similar compounds.
Synthesis of Substituted N-Vinylcarbazoles
The primary route to obtaining this compound would involve the N-vinylation of 3-methyl-9H-carbazole. Several methods for the N-vinylation of carbazoles have been reported in the literature, which can be adapted for this specific synthesis.
Direct Vinylation with Acetylene
A common industrial method for the synthesis of N-vinylcarbazole involves the direct reaction of carbazole with acetylene under basic conditions.[1] This method can be applied to substituted carbazoles, although the reaction conditions might require optimization.
Experimental Protocol (General Procedure):
A mixture of 3-methyl-9H-carbazole and a catalytic amount of a strong base (e.g., potassium hydroxide) is heated in a high-pressure reactor. Acetylene gas is then introduced, and the reaction is allowed to proceed at an elevated temperature and pressure.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.[3]
Vinylation using Vinylating Agents
Alternative laboratory-scale syntheses often employ less hazardous vinylating agents. One such method involves the reaction of the carbazole with a vinyl halide or vinyl acetate in the presence of a catalyst.
Experimental Protocol (One-pot Alkylation-Elimination):
A procedure adaptable for the synthesis of this compound involves a one-pot alkylation-elimination sequence.[4]
-
Deprotonation: 3-Methyl-9H-carbazole is dissolved in a dry aprotic solvent (e.g., DMSO) in an inert atmosphere. A strong base, such as sodium hydride, is added to deprotonate the carbazole nitrogen.[5]
-
Alkylation: 1,2-Dibromoethane is added to the resulting carbazolyl anion. The reaction mixture is stirred, leading to the formation of 9-(2-bromoethyl)-3-methyl-9H-carbazole.
-
Elimination: The intermediate is then subjected to elimination, often facilitated by the excess base present in the reaction mixture, to yield the desired this compound. The product is then isolated and purified.
Copper-Catalyzed N-Vinylation
More recent methods involve copper-catalyzed N-vinylation reactions, which often proceed under milder conditions and with a broader substrate scope.[6]
Experimental Protocol (CuF₂/DMAP-Catalyzed):
In a typical procedure, 3-methyl-9H-carbazole, a vinylating agent like a vinylsilane, a copper(II) fluoride (CuF₂) catalyst, and a base such as 4-dimethylaminopyridine (DMAP) are mixed in a suitable solvent like 1,2-dichloroethane (DCE).[6] The reaction is stirred at room temperature until completion. The product is then isolated through standard workup and purification techniques.
Quantitative Data of Analogous Carbazole Derivatives
Due to the absence of specific data for this compound, the following tables summarize key quantitative data for unsubstituted N-vinylcarbazole and other relevant substituted carbazoles to provide a reference for expected properties.
Table 1: Physicochemical Properties of N-Vinylcarbazole
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [7] |
| Molecular Weight | 193.24 g/mol | [7] |
| Melting Point | 60-65 °C | [7] |
| Boiling Point | 154-155 °C at 3 mmHg | [7] |
| Appearance | Slightly brown crystalline solid | [3] |
Table 2: Spectroscopic Data for N-Vinylcarbazole
| Spectroscopy | Key Signals | Reference |
| ¹H NMR | Signals corresponding to the vinyl group and the aromatic protons of the carbazole core. | [8] |
| ¹³C NMR | Resonances for the vinyl carbons and the aromatic carbons. | [8] |
| FT-IR | Characteristic peaks for the vinyl C=C stretch and aromatic C-H and C-N vibrations. | [8] |
| UV-Vis (in ACN) | λmax at 289, 320, and 333 nm | [9] |
Table 3: Synthesis Yields of Substituted N-Vinylcarbazoles
| Starting Material | Vinylation Method | Product | Yield (%) | Reference |
| Carbazole | Acetylene/KOH | 9-Vinylcarbazole | 98.6 | [2] |
| 9H-Carbazole-3,6-dicarbonitrile | 1,2-Dibromoethane/NaH | 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | High (not specified) | [4] |
Potential Applications
Based on the known applications of similar carbazole derivatives, this compound holds promise in several fields:
-
Polymer Science: As a monomer, it can be polymerized to form poly(this compound). The methyl group may influence the polymer's solubility, thermal stability, and electronic properties. Poly(N-vinylcarbazole) is a well-known photoconductive polymer used in organic electronics.[10][11]
-
Organic Electronics: The carbazole moiety is an excellent hole-transporting material. This compound could be a building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4]
-
Medicinal Chemistry: The carbazole scaffold is present in numerous biologically active compounds. The introduction of the vinyl and methyl groups could lead to novel compounds with potential therapeutic activities.
Visualizations
Synthetic Pathways
The following diagrams illustrate the general synthetic routes to this compound.
Caption: General synthetic routes to this compound.
Experimental Workflow for Copper-Catalyzed N-Vinylation
Caption: Workflow for copper-catalyzed N-vinylation.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a robust framework for its synthesis and potential properties based on well-established chemistry of analogous carbazole derivatives. The detailed experimental protocols and compiled data serve as a valuable resource for researchers venturing into the synthesis and application of this and other substituted N-vinylcarbazoles. Further research is warranted to fully elucidate the specific characteristics and potential of this compound in various scientific and technological fields.
References
- 1. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 2. 9-Vinylcarbazole synthesis - chemicalbook [chemicalbook.com]
- 3. 9-Vinylcarbazole | 1484-13-5 [chemicalbook.com]
- 4. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
- 7. 9-Vinylcarbazole 98 1484-13-5 [sigmaaldrich.com]
- 8. Spectroscopic and molecular structure investigations of 9-vinylcarbazole by DFT and ab initio method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast Spectroscopic and Time dependent DFT Studies of Carbazole and poly(N vinylcarbazole) [inis.iaea.org]
- 10. Page loading... [guidechem.com]
- 11. Poly(9-vinylcarbazole) average Mw 1,100,000, powder 25067-59-8 [sigmaaldrich.com]
The Enduring Legacy of the Carbazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole nucleus, a tricyclic aromatic heterocycle, has captivated chemists and pharmacologists for over a century. First isolated from coal tar in 1872, this deceptively simple scaffold has proven to be a versatile platform for the development of a vast array of functional molecules.[1] Its unique electronic properties and rigid, planar structure have made it a privileged motif in materials science, particularly in the realm of organic light-emitting diodes (OLEDs). However, it is in the field of medicinal chemistry that substituted carbazoles have truly flourished, exhibiting a remarkable breadth of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4]
This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted carbazoles. It delves into the seminal synthetic methodologies that first unlocked the chemical diversity of this class of compounds and presents detailed experimental protocols for their preparation. Furthermore, this guide explores the key signaling pathways modulated by carbazole derivatives and the experimental workflows employed to elucidate their mechanisms of action. Quantitative data on synthesis and biological activity are summarized in structured tables for ease of comparison, and critical experimental and logical workflows are visualized through detailed diagrams.
The Dawn of Carbazole Chemistry: Foundational Synthetic Strategies
The initial exploration of carbazole chemistry was driven by the need for robust methods to construct the core tricyclic system and introduce functional groups at various positions. Three classical name reactions laid the groundwork for the synthesis of a multitude of substituted carbazoles: the Borsche-Drechsel cyclization, the Graebe-Ullmann synthesis, and the Bucherer carbazole synthesis.
Borsche-Drechsel Cyclization
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche-Drechsel cyclization is a cornerstone for the synthesis of tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[2][5] The reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.
Experimental Protocol: Borsche-Drechsel Cyclization
Step 1: Formation of the Cyclohexanone Arylhydrazone
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add cyclohexanone (1 equivalent) to the solution.
-
A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The resulting phenylhydrazone often precipitates from the solution and can be collected by filtration.
Step 2: Acid-Catalyzed Cyclization and Aromatization
-
The dried cyclohexanone phenylhydrazone is suspended in a high-boiling point solvent such as ethylene glycol.
-
A strong acid catalyst, typically sulfuric acid or polyphosphoric acid, is added cautiously.
-
The mixture is heated to 150-200 °C for 2-6 hours.
-
Upon cooling, the reaction mixture is poured into ice water, and the crude tetrahydrocarbazole is collected by filtration.
-
For aromatization, the tetrahydrocarbazole is refluxed in a suitable solvent (e.g., xylene) with a dehydrogenating agent like palladium on carbon or chloranil.
-
The final carbazole product is purified by recrystallization or column chromatography.
Graebe-Ullmann Synthesis
In 1896, Carl Graebe and Fritz Ullmann reported a method for synthesizing carbazoles from N-phenyl-1,2-diaminobenzenes (N-phenyl-o-phenylenediamines).[6] This reaction proceeds via the diazotization of the primary amine, followed by an intramolecular cyclization with the elimination of nitrogen gas.
Experimental Protocol: Graebe-Ullmann Synthesis
-
Dissolve N-phenyl-o-phenylenediamine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for 1 hour to ensure complete diazotization and formation of the intermediate benzotriazole.
-
The reaction mixture is then slowly heated to 80-100 °C. Nitrogen gas evolution is observed as the triazole decomposes and cyclizes.
-
After gas evolution ceases, the mixture is cooled and poured into water.
-
The precipitated crude carbazole is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or toluene.
Bucherer Carbazole Synthesis
The Bucherer carbazole synthesis, reported by Hans Theodor Bucherer, provides a route to carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[7][8] This reaction is particularly useful for the synthesis of benzo[a]carbazoles and related polycyclic systems.
Experimental Protocol: Bucherer Carbazole Synthesis
-
In a pressure vessel, combine the naphthol (1 equivalent), arylhydrazine hydrochloride (1.2 equivalents), and a saturated aqueous solution of sodium bisulfite.
-
Seal the vessel and heat the mixture to 150-180 °C for 6-8 hours.
-
After cooling, the reaction mixture is made alkaline with sodium hydroxide solution.
-
The crude carbazole product precipitates and is collected by filtration.
-
The product is washed thoroughly with water to remove inorganic salts.
-
Purification is achieved by recrystallization from a high-boiling point solvent such as xylene or by vacuum sublimation.
Quantitative Data on Substituted Carbazole Synthesis
The yields of the classical carbazole syntheses can vary significantly depending on the specific substrates and reaction conditions. Modern synthetic methods often provide higher yields and greater functional group tolerance. The following table presents representative yields for both classical and modern synthetic approaches to substituted carbazoles.
| Synthesis Method | Substituents | Yield (%) | Reference |
| Graebe-Ullmann | 1-Nitro | Trace | [9] |
| Graebe-Ullmann | Acetyl | 22 | [9] |
| Graebe-Ullmann | Cyano | 34 | [9] |
| Modern (Microwave-assisted) | Unsubstituted | 96 | [10] |
| Modern (Palladium-catalyzed) | Various aryl | 44-67 | [2] |
| Modern (Gold-catalyzed) | Various substituted | 60-85 | [2] |
Spectroscopic Characterization
The structural elucidation of substituted carbazoles relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data for representative carbazole derivatives.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) | Reference |
| Carbazole | 7.2-8.1 (m, Ar-H), 10.9 (s, NH) | 110-140 (Ar-C) | 293, 324, 337 | [11][12] |
| 9-Ethyl-3-formylcarbazole | 7.3-8.6 (m, Ar-H), 9.9 (s, CHO), 4.4 (q, CH2), 1.4 (t, CH3) | 110-142 (Ar-C), 191 (C=O) | 287, 318, 355 | [13][14] |
| N-Phenylcarbazole | 7.2-7.8 (m, Ar-H) | 110-141 (Ar-C) | 294, 338 | [15] |
Biological Activities and Mechanisms of Action
Substituted carbazoles have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological activities. Of particular interest is their potential as anticancer agents.
Inhibition of Topoisomerase II
Several carbazole derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[16][17] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Modulation of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation.[18][19] Its aberrant activation is a hallmark of many cancers. Certain N-substituted carbazoles have been shown to inhibit STAT3 phosphorylation and subsequent downstream signaling, leading to reduced tumor cell growth.[19]
Quantitative Biological Activity Data
The following tables summarize the in vitro anticancer and antimicrobial activities of selected substituted carbazole derivatives.
Table 1: Anticancer Activity of Substituted Carbazoles (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Palindromic Carbazole 27a | A549 (Lung) | <1 | [18] |
| Palindromic Carbazole 36a | HCT-116 (Colon) | 0.48 | [18] |
| Palindromic Carbazole 36b | U-87 MG (Glioblastoma) | 1.40 | [18] |
| N-Acylcarbazole 2a | CAL 27 (Squamous Cell Carcinoma) | 0.028 | [13] |
| Tetrahydrocarbazole 3 | Calu1 (Lung Carcinoma) | 0.0025 | [13] |
Table 2: Antimicrobial Activity of Substituted Carbazoles (MIC values in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| N-(1,2,4-triazolyl)carbazole 1 | C. albicans | 2-4 | [12] |
| N-(imidazolyl)carbazole 2 | S. aureus | 1-8 | [12] |
| Guanidine-containing carbazole 49p | S. aureus (MRSA) | 0.78-1.56 | [15] |
| Aminoguanidine-containing carbazole 8f | S. aureus (MRSA) | 0.5 | [16] |
| Dihydrotriazine-containing carbazole 9d | E. coli | 1 | [16] |
Experimental Workflow for Anticancer Drug Screening
The evaluation of the anticancer potential of novel substituted carbazoles typically follows a standardized experimental workflow, beginning with in vitro cytotoxicity assays and progressing to more detailed mechanistic studies.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test carbazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20][21]
Conclusion
The journey of substituted carbazoles, from their initial discovery in the late 19th century to their current status as promising therapeutic agents, is a testament to the enduring power of organic synthesis and medicinal chemistry. The foundational synthetic methods, while over a century old, still provide valuable routes to the carbazole core. Modern advancements in catalysis and synthetic methodology have further expanded the accessible chemical space, enabling the generation of increasingly complex and potent derivatives. The diverse biological activities of substituted carbazoles, particularly their anticancer properties, continue to drive research and development efforts. As our understanding of the intricate signaling pathways they modulate deepens, so too does the potential for designing next-generation carbazole-based therapeutics with enhanced efficacy and selectivity. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable history of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer carbazole synthesis (2020) | O. Crosby [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. About: Bucherer carbazole synthesis [dbpedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Carbazole Inhibits Phospho-STAT3 through Induction of Protein–Tyrosine Phosphatase PTPN6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
9-Ethenyl-3-methyl-9H-carbazole CAS number lookup
Disclaimer: The CAS number for "9-Ethenyl-3-methyl-9H-carbazole" could not be definitively located in chemical databases. This technical guide focuses on the closely related isomer, 9-Methyl-3-vinyl-9H-carbazole , which is assigned the CAS number 1486-08-4 . It is presumed that this is the compound of interest for the intended research and development applications.
This document provides a comprehensive overview of 9-Methyl-3-vinyl-9H-carbazole, tailored for researchers, scientists, and professionals in the field of drug development. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and its potential applications.
Compound Data
The following table summarizes the key quantitative data for 9-Methyl-3-vinyl-9H-carbazole.
| Property | Value | Reference |
| CAS Number | 1486-08-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃N | [2] |
| Molecular Weight | 207.275 g/mol | [2] |
| Melting Point | 70-71 °C | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Experimental Protocols
Carbazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4] The synthesis of vinyl-substituted carbazoles is a key step in the development of new materials and therapeutic agents.
Synthesis of 9-Methyl-3-vinyl-9H-carbazole:
A plausible synthetic route for 9-Methyl-3-vinyl-9H-carbazole can be adapted from established methods for similar carbazole derivatives. The following is a representative protocol based on a multi-step synthesis.
Step 1: N-Methylation of Carbazole
-
Objective: To introduce a methyl group at the 9-position of the carbazole ring.
-
Procedure:
-
Dissolve carbazole in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), to deprotonate the nitrogen of the carbazole.
-
Introduce the methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting 9-methylcarbazole by column chromatography or recrystallization.
-
Step 2: Vilsmeier-Haack Formylation
-
Objective: To introduce a formyl group at the 3-position of 9-methylcarbazole.
-
Procedure:
-
Cool a mixture of phosphorus oxychloride (POCl₃) and DMF to 0°C.
-
Add a solution of 9-methylcarbazole in DMF dropwise to the cooled Vilsmeier reagent.
-
Allow the reaction to proceed at room temperature for several hours.
-
Pour the reaction mixture into ice water and neutralize with a base, such as sodium hydroxide, to precipitate the product.
-
Filter and purify the resulting 9-methyl-9H-carbazole-3-carbaldehyde.
-
Step 3: Wittig Reaction
-
Objective: To convert the aldehyde group to a vinyl group.
-
Procedure:
-
Prepare the Wittig reagent, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.
-
Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) to form the ylide.
-
Add a solution of 9-methyl-9H-carbazole-3-carbaldehyde to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final product, 9-Methyl-3-vinyl-9H-carbazole, using column chromatography.
-
Mandatory Visualizations
Diagram 1: Synthesis Workflow for 9-Methyl-3-vinyl-9H-carbazole
Caption: A three-step synthesis pathway for 9-Methyl-3-vinyl-9H-carbazole.
Applications in Drug Development and Research
Carbazole and its derivatives are recognized for their diverse biological activities and are considered privileged structures in medicinal chemistry.[3] While specific research on the drug development applications of 9-Methyl-3-vinyl-9H-carbazole is limited in publicly available literature, the broader class of vinyl carbazoles has been explored for various applications.
-
Anticancer and Antimicrobial Agents: The carbazole scaffold is a key structural motif in a range of synthetic and natural products exhibiting therapeutic potential, including anticancer and antimicrobial properties.[3][5]
-
Neuroprotective Agents: Certain N-substituted carbazoles have shown potential as neuroprotective agents.[3]
-
Polymer Science: 9-Vinylcarbazole is a well-known monomer used in the synthesis of conductive polymers like poly(vinylcarbazole) (PVK).[6][7] These polymers have applications in organic electronics and have been investigated for use in drug delivery systems.[6] The presence of both a polymerizable vinyl group and a biologically active carbazole core in 9-Methyl-3-vinyl-9H-carbazole suggests its potential as a monomer for creating functional polymers for biomedical applications.
Diagram 2: Potential Research Applications
Caption: Potential research pathways for 9-Methyl-3-vinyl-9H-carbazole.
References
- 1. 9-METHYL-3-VINYL-9H-CARBAZOLE | 1486-08-4 [chemicalbook.com]
- 2. exchemistry.com [exchemistry.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-乙烯基咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
Theoretical Investigation of Ethenyl Methyl Carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and photophysical properties of carbazole-based compounds have positioned them as promising candidates in various fields, including organic electronics and medicinal chemistry.[1][2][3][4][5] The introduction of ethenyl (vinyl) and methyl substituents onto the carbazole framework allows for fine-tuning of these properties, making a systematic theoretical investigation essential for the rational design of novel materials and therapeutics. This technical guide provides an in-depth overview of the theoretical approaches used to study ethenyl methyl carbazole derivatives, summarizing key computational data and outlining relevant experimental protocols.
Core Concepts in the Theoretical Investigation
The theoretical investigation of ethenyl methyl carbazole derivatives primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method.[1][6][7] These computational studies provide valuable insights into the geometric, electronic, and optical properties of these molecules, guiding synthetic efforts and elucidating structure-property relationships.
Molecular Geometry and Structural Parameters
The planarity and rigidity of the carbazole core are significantly influenced by the position and nature of its substituents. Theoretical calculations are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For instance, studies on substituted carbazoles have shown that the introduction of different functional groups can induce slight twisting of the carbazole backbone, which in turn affects the electronic conjugation and, consequently, the material's properties.[8]
Frontier Molecular Orbitals and Electronic Properties
A key focus of theoretical investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these frontier orbitals are crucial in determining the electronic and optical properties of the molecules, such as their electron-donating or -accepting character, ionization potential, electron affinity, and the HOMO-LUMO energy gap.[1][7][8] The HOMO-LUMO gap is a critical parameter for optoelectronic applications, as it relates to the energy of the first electronic excitation. Theoretical studies have demonstrated that the incorporation of electron-donating (like methyl) and conjugating (like ethenyl) groups can modulate these energy levels.[4][7]
Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the excited-state properties of molecules, including their absorption and emission spectra.[8] By calculating the energies and oscillator strengths of electronic transitions, researchers can simulate UV-Vis absorption spectra and gain insights into the nature of the excited states. This is particularly important for the design of fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Data Presentation: A Summary of Computational Data
The following tables summarize typical quantitative data obtained from theoretical investigations of carbazole derivatives. While data for a wide range of "ethenyl methyl carbazole derivatives" is not available in a single source, the presented data from various studies on related structures provide a valuable reference.
Table 1: Representative DFT Calculation Parameters for Carbazole Derivatives
| Derivative Class | Functional | Basis Set | Software | Reference |
| 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole | B3LYP | 6-311++G(d,p) | Not Specified | [1] |
| 3,6-diiodo-9-ethyl-9H-carbazole | Not Specified | Not Specified | Not Specified | [6] |
| Carbazole-based oligomers | B3LYP | 6-31G(d,p) | Not Specified | [8] |
| N-substituted carbazoles | B3LYP / B3LYP-D3 | 6-31G(d,p) / 6-311+G(2d,p) | Not Specified | [7] |
Table 2: Calculated Electronic Properties of Representative Carbazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |
| Carbazole-H | -5.452 | -0.802 | 4.65 | B3LYP/6-31G(d,p) | [7] |
| Carbazole-CH3 | -5.751 | -1.248 | 4.503 | B3LYP-D3/6-311+G(2d,p) | [7] |
| Carbazole-based oligomer (Cz)2 | -5.31 | -1.23 | 4.08 | B3LYP/6-31G(d,p) | [8] |
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the theoretical and experimental investigation of carbazole derivatives.
Computational Protocol: Density Functional Theory (DFT) Calculations
A standard computational protocol for investigating the properties of ethenyl methyl carbazole derivatives involves the following steps:
-
Molecular Structure Optimization: The initial geometry of the molecule is built and then optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or larger.[7]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital Analysis: The HOMO and LUMO energy levels and their spatial distributions are calculated from the optimized geometry. This provides insights into the molecule's reactivity and electronic properties.
-
Excited State Calculations (TD-DFT): To investigate the photophysical properties, TD-DFT calculations are performed on the optimized ground-state geometry. This allows for the prediction of UV-Vis absorption spectra, including excitation energies and oscillator strengths.
Synthetic Protocol: General Synthesis of N-Substituted Carbazole Derivatives
The synthesis of ethenyl methyl carbazole derivatives often involves the functionalization of the carbazole nitrogen and the aromatic ring. A general synthetic approach can be outlined as follows:
-
N-Alkylation of Carbazole: The nitrogen atom of carbazole is typically alkylated using an appropriate alkyl halide (e.g., methyl iodide or ethyl bromide) in the presence of a base such as potassium hydroxide or sodium hydride.[9]
-
Introduction of the Ethenyl Group: The ethenyl (vinyl) group can be introduced through various cross-coupling reactions, such as the Heck or Suzuki coupling, on a halogenated carbazole derivative. Alternatively, vinylation can be achieved through direct C-H activation methods.
-
Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. The structure is then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][10]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical investigation of ethenyl methyl carbazole derivatives.
Caption: General synthetic workflow for ethenyl methyl carbazole derivatives.
Caption: Schematic of HOMO-LUMO energy levels and electronic excitation.
Caption: Workflow for the theoretical investigation using DFT and TD-DFT.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jnsam.com [jnsam.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 9-Ethenyl-3-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest across various scientific disciplines, including materials science, organic electronics, and medicinal chemistry. Their rigid, planar structure and rich π-electron system impart unique photophysical and electronic properties. The introduction of a vinyl group at the 9-position (N-vinyl substitution) and a methyl group at the 3-position is expected to modulate these properties, making 9-Ethenyl-3-methyl-9H-carbazole a molecule of interest for applications such as organic light-emitting diodes (OLEDs), sensors, and as a building block for functional polymers.
This technical guide aims to provide a detailed understanding of the anticipated photophysical properties of this compound, drawing parallels with the extensively studied 9-vinylcarbazole. It also outlines generalized experimental protocols for its synthesis and photophysical characterization.
Predicted Photophysical Properties
The photophysical properties of carbazole derivatives are intrinsically linked to their molecular structure. The introduction of substituents can significantly influence the absorption and emission characteristics, quantum yield, and excited-state lifetime.
Data Presentation
The following table summarizes the experimental photophysical data for the parent compound, 9-vinylcarbazole, in various solvents. This data serves as a baseline for predicting the properties of this compound. The addition of a methyl group at the 3-position, being a weak electron-donating group, is expected to cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra due to a small increase in the energy of the highest occupied molecular orbital (HOMO).
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| 9-Vinylcarbazole | Acetonitrile | 289, 320, 333[1] | 344, 356[1] | Not Reported | Not Reported |
| Poly(9-vinylcarbazole) | Acetonitrile | 274[1] | 351, 362 (monomer), >400 (excimer)[1] | Not Reported | Not Reported |
Note: The formation of excimers (excited-state dimers) is a common phenomenon in concentrated solutions or solid-state films of carbazole derivatives, leading to a broad, red-shifted emission band.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and photophysical characterization of N-vinylcarbazole derivatives.
Synthesis of this compound
A common method for the synthesis of N-vinylcarbazoles is the vinylation of the corresponding carbazole precursor.
Reaction Scheme:
Procedure:
-
Preparation of the Carbazole Salt: To a solution of 3-methyl-9H-carbazole in a high-boiling point aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (KOH) or sodium hydride (NaH). Stir the mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 30 minutes) to form the potassium or sodium salt of the carbazole[2].
-
Vinylation: Introduce the vinylating agent. This can be achieved by bubbling acetylene gas through the reaction mixture at high temperature (e.g., 160 °C)[2]. Alternatively, vinyl acetate can be used in the presence of a suitable catalyst.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture and pour it into water to precipitate the crude product. Filter the solid, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Photophysical Characterization
Workflow for Photophysical Measurements:
Detailed Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the absorption maxima (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum on a spectrofluorometer. Excite the sample at or near its longest wavelength absorption maximum.
-
Record the fluorescence excitation spectrum by scanning the excitation wavelength while monitoring the emission at the emission maximum.
-
Determine the emission maxima (λ_em) and calculate the Stokes shift (difference in wavenumbers between the lowest energy absorption maximum and the highest energy emission maximum).
-
-
Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the standard and the sample with low absorbances (< 0.1) at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ_F) Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser).
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime.
-
Relevant Signaling Pathways and Applications
While no specific signaling pathways involving this compound have been reported, carbazole derivatives, in general, are being investigated for various biological activities. For instance, some carbazole compounds have shown potential as antitumor agents. It is hypothesized that their planar structure allows for intercalation into DNA, potentially disrupting cellular processes in cancer cells. Furthermore, their fluorescent properties make them attractive candidates for bio-imaging and as fluorescent probes in drug delivery systems.
Logical Relationship for Potential Application in Bio-imaging:
Conclusion
This compound is a promising molecule with tunable photophysical properties that can be exploited in a variety of applications. Although direct experimental data is currently lacking, by leveraging the knowledge of the parent 9-vinylcarbazole and understanding the electronic effects of the methyl substituent, its photophysical behavior can be reasonably predicted. The generalized experimental protocols provided in this guide offer a solid foundation for its synthesis and detailed characterization. Further research into this and related substituted carbazole derivatives is warranted to fully explore their potential in materials science and drug development.
References
In-Depth Molecular Orbital Analysis of 9-Ethenyl-3-methyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular orbitals of 9-ethenyl-3-methyl-9H-carbazole, a carbazole derivative of significant interest in materials science and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes computational data from a closely related analogue, 9-vinylcarbazole (9VC), to provide insights into its electronic structure and properties. The methodologies and findings presented herein are grounded in established quantum chemical calculations and offer a robust framework for understanding the molecular orbital characteristics of this class of compounds.
Core Concepts: Frontier Molecular Orbitals
The electronic and optical properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Quantitative Molecular Orbital Data
The following table summarizes the calculated energies of the frontier molecular orbitals and the HOMO-LUMO energy gap for the analogue compound, 9-vinylcarbazole. These values were obtained using Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| HOMO | -0.20993 | -5.7125 |
| LUMO | -0.07185 | -1.9551 |
| HOMO-LUMO Gap (ΔE) | 0.13808 | 3.7574 |
Data derived from computational analysis of the analogue 9-vinylcarbazole.
Experimental Protocols: Computational Methodology
The molecular orbital data presented in this guide is based on computational studies performed on 9-vinylcarbazole. The following protocol outlines the typical methodology employed in such an analysis:
1. Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common approach is to use the Hartree-Fock (HF) method or a DFT functional, such as B3LYP, with a suitable basis set like 6-31G(d,p). The optimization process iteratively adjusts the atomic coordinates to find the minimum energy structure.
2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
3. Frontier Molecular Orbital Analysis: With the optimized geometry, the energies and spatial distributions of the HOMO and LUMO are calculated. This analysis provides key insights into the electronic properties of the molecule. The energy difference between the HOMO and LUMO is then calculated to determine the HOMO-LUMO gap.
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Visualizations
The following diagrams illustrate the computational workflow for molecular orbital analysis and the conceptual relationship between the frontier orbitals.
The Ethenyl Group: A Gateway to Advanced Carbazole-Based Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ethenyl group, when attached to the nitrogen atom of the carbazole moiety, fundamentally transforms this otherwise stable aromatic compound into a versatile monomer, N-vinylcarbazole (NVK). This vinyl functionality serves as the primary reactive site for polymerization, enabling the synthesis of poly(N-vinylcarbazole) (PVK), a high-performance polymer renowned for its unique photoconductive and thermal properties. This technical guide delves into the critical role of the ethenyl group in the polymerization of carbazole, exploring various synthetic methodologies, their underlying mechanisms, and the resultant polymer characteristics.
The Pivotal Role of the Ethenyl Group in Polymerization
The double bond of the ethenyl group in N-vinylcarbazole is the cornerstone of its polymerizability. This electron-rich π-system is susceptible to attack by various initiating species, including cations, free radicals, and electrochemical oxidation, leading to the formation of a growing polymer chain. The bulky, pendant carbazole groups along the polymer backbone impart significant steric hindrance, which influences the stereochemistry and morphology of the resulting polymer.
Poly(N-vinylcarbazole) is a temperature-resistant, brittle thermoplastic with a high softening point.[1][2] Its most notable characteristic is its high photoconductivity, which has led to its widespread use in electrophotography.[1] PVK is soluble in aromatic and chlorinated hydrocarbons and tetrahydrofuran but insoluble in most other organic solvents.[1]
Polymerization Methodologies and Experimental Protocols
The polymerization of N-vinylcarbazole can be achieved through several distinct mechanisms, each offering unique control over the polymer's properties.
Cationic Polymerization
Cationic polymerization of NVK is a widely employed method that can lead to stereoregular polymers, particularly when using specialized catalysts.[3][4] The process is typically initiated by Lewis or Brønsted acids. Recent advancements have utilized chiral scandium-bis(oxazoline) Lewis acids to achieve highly stereoselective and helix-sense-selective polymerization.[3][4][5]
Experimental Protocol: Stereoselective Cationic Polymerization of N-Vinylcarbazole [6]
-
Monomer Preparation: N-vinylcarbazole is recrystallized to ensure high purity, which is crucial for cationic polymerization.[6]
-
Initiator and Catalyst Preparation: A chiral scandium-bis(oxazoline) Lewis acid catalyst and a suitable initiator (e.g., I1) are prepared.[6]
-
Polymerization: The polymerization is carried out under an inert atmosphere. The monomer, catalyst, and initiator are mixed in a suitable solvent at a controlled temperature. The reaction is allowed to proceed for a specific duration.
-
Termination and Purification: The polymerization is terminated, and the resulting polymer is precipitated, filtered, and dried.
The following diagram illustrates the general workflow for a cationic polymerization experiment.
References
- 1. POLY(N-VINYLCARBAZOLE) | 25067-59-8 [chemicalbook.com]
- 2. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole. | Semantic Scholar [semanticscholar.org]
- 4. Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of Carbazole Derivatives, with a Focus on 9-Ethenyl-3-methyl-9H-carbazole
Executive Summary
Carbazole and its derivatives are a class of heterocyclic aromatic compounds with significant applications in materials science and pharmacology. Due to their bioactive nature, understanding their health and safety profile is critical for safe handling and development. This document summarizes available toxicological, physical, and safety data for close structural analogs of 9-Ethenyl-3-methyl-9H-carbazole to provide a robust framework for risk assessment. Key concerns for carbazole derivatives include potential carcinogenicity, mutagenicity, and skin irritation.
Comparative Physicochemical and Toxicological Data
The following tables summarize the quantitative data extracted from safety data sheets (SDS) and toxicological assessments of related carbazole compounds. This comparative approach allows for an informed estimation of the properties and hazards of this compound.
Table 1: Physicochemical Properties of Carbazole Derivatives
| Property | 9-Vinylcarbazole | Carbazole | N-Ethylcarbazole | 9H-Carbazole, 9-[(ethenyloxy)methyl]- |
| CAS Number | 1484-13-5[1] | 86-74-8 | 86-28-2[2] | 90451-65-3[3] |
| Molecular Formula | C₁₄H₁₁N | C₁₂H₉N | C₁₄H₁₃N | C₁₅H₁₃NO[3] |
| Molecular Weight | 193.25 g/mol | 167.21 g/mol | 195.26 g/mol | 223.27 g/mol [3] |
| Melting Point | 64-67 °C | 243-246 °C[4] | 66 - 70 °C[2] | Not Available |
| Boiling Point | 310 °C | 355 °C[4] | Not Available | Not Available |
| Flash Point | 152 °C | 220 °C[4] | 186 °C[2] | Not Available |
| Appearance | White to light yellow crystals or powder | Crystalline Powder, Flakes, or Chunks[4] | Brown Solid[2] | Not Available |
| Solubility | Insoluble in water | Soluble in acetone[4] | Not Available | Not Available |
Table 2: Toxicological Data and Hazard Classifications
| Hazard Information | 9-Vinylcarbazole | Carbazole | N-Ethylcarbazole |
| Acute Toxicity (Oral) | Fatal if swallowed[1] | LD50 > 16000 mg/kg (Rat) | Not Classified |
| Acute Toxicity (Dermal) | Harmful in contact with skin[1] | Not Available | Not Classified |
| Skin Corrosion/Irritation | Causes skin irritation | Irritating to skin[4] | Not Classified |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Irritating to eyes[4] | Not Classified |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Irritating to respiratory system[4] | Not Classified |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[1] | Suspected of causing genetic defects | Not Classified |
| Carcinogenicity | Suspected of causing cancer | Suspected of causing cancer | Not Classified |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects[1] | May cause long lasting harmful effects to aquatic life | Not Classified |
GHS Hazard Statements for Related Compounds:
-
9-Vinylcarbazole: H301 (Fatal if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects).[1]
-
Carbazole: H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H413 (May cause long lasting harmful effects to aquatic life).
Experimental Protocols
Detailed experimental protocols for the toxicological and physicochemical data presented are often proprietary to the organizations that generate the Safety Data Sheets. However, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are typically followed.
-
Acute Oral Toxicity: A study similar to OECD Test Guideline 401 was conducted for carbazole, where Wistar rats received a single high dose of the chemical suspension by gavage, followed by a 14-day observation period for mortality and sublethal effects.
-
Carcinogenicity: For carbazole, a carcinogenicity study following OECD Test Guideline 451 involved feeding the chemical to B6C3F1 mice at various concentrations in their diet for 96 weeks, followed by an eight-week observation period to assess for neoplastic lesions.
-
Genotoxicity: In vitro and in vivo tests are conducted to assess mutagenicity. For carbazole, while in vitro tests were negative, in vivo studies, including a Rodent Dominant Lethal assay, provided conclusive evidence of genotoxic properties.
Safe Handling and Emergency Procedures
Based on the data for related compounds, the following handling and emergency procedures are recommended for this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Use non-sparking tools and prevent electrostatic discharge.[5]
-
Ensure emergency exits and a risk-elimination area are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[5]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[5]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Visualized Workflows and Relationships
General Laboratory Chemical Handling Workflow
Caption: General workflow for safe chemical handling in a laboratory setting.
Logical Relationship of Health Hazards for Carbazole Derivatives
Caption: Logical inference of hazards based on the carbazole core structure.
Conclusion
While specific health and safety data for this compound remains elusive, a thorough analysis of its structural analogs provides a strong basis for a cautious and well-informed approach to its handling. The data strongly suggests that this compound should be treated as potentially carcinogenic, mutagenic, and an irritant. All handling should be performed with appropriate engineering controls and personal protective equipment to minimize exposure. Further toxicological studies are warranted to definitively characterize the safety profile of this specific derivative.
References
Methodological & Application
Synthesis of 9-Ethenyl-3-methyl-9H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Ethenyl-3-methyl-9H-carbazole, a derivative of 9-vinylcarbazole. 9-Vinylcarbazole and its derivatives are important monomers in the production of polymers with valuable optoelectronic properties, such as polyvinylcarbazole (PVK).[1][2] These materials are utilized in a range of applications including organic light-emitting diodes (OLEDs), solar cells, and photorefractive materials.[3][4] The protocol described herein is adapted from established methods for the N-vinylation of carbazole, offering a reproducible and efficient route to the target compound.
Introduction
Carbazole-containing compounds are a significant class of heterocyclic aromatics that have garnered substantial interest due to their unique electronic and photophysical properties. The introduction of a vinyl group at the 9-position of the carbazole nucleus gives rise to 9-vinylcarbazole, a monomer that can be readily polymerized to form polyvinylcarbazole (PVK). PVK is a well-known photoconductive polymer with applications in xerography and other electronic devices.[1][2] Substitution on the carbazole ring, such as the inclusion of a methyl group at the 3-position, can modulate the electronic properties of the resulting monomer and polymer, making this compound a compound of interest for the development of new materials with tailored characteristics.
The synthesis of 9-vinylcarbazoles is most commonly achieved through the direct N-vinylation of the corresponding carbazole precursor with acetylene gas in the presence of a strong base. This method is known for its high yields and operational simplicity. Alternative methods include palladium-catalyzed vinylation reactions, which offer a different synthetic approach.[5][6][7][8] This document will focus on the direct vinylation method, providing a step-by-step protocol for the synthesis of this compound from 3-methyl-9H-carbazole.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the parent compound, 9-vinylcarbazole, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | Carbazole | [1][9] |
| Reagent | Acetylene | [1][9] |
| Catalyst/Base | Potassium Hydroxide (KOH) | [9] |
| Solvent | N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) | [1][9] |
| Temperature | 135-160 °C | [1][9] |
| Reaction Time | 2.5 - 8 hours | [1][9] |
| Yield | 80 - 98.6% | [1][9] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 9-vinylcarbazole via direct vinylation.
Materials:
-
3-methyl-9H-carbazole
-
Potassium hydroxide (KOH)
-
N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Acetylene gas
-
Nitrogen gas
-
Xylene (for purification)
-
Ethanol (for recrystallization)
-
Standard glassware for organic synthesis (three-necked flask, condenser, gas inlet tube, thermometer)
-
Magnetic stirrer with heating plate
-
Vacuum distillation setup
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble a dry three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser.
-
Ensure the setup is under an inert atmosphere by purging with nitrogen gas.
-
-
Formation of the Potassium Salt:
-
To the reaction flask, add 3-methyl-9H-carbazole and a catalytic amount of potassium hydroxide (approximately 2-5 mol% relative to the carbazole).
-
Add the solvent (NMP or DMSO) to dissolve the reactants.
-
Heat the mixture to approximately 80-100 °C with stirring for 30-60 minutes to facilitate the formation of the potassium salt of 3-methyl-9H-carbazole.
-
-
Vinylation Reaction:
-
Raise the temperature of the reaction mixture to 135-160 °C.
-
Stop the nitrogen flow and begin to bubble acetylene gas through the reaction mixture at a steady rate.
-
Maintain the reaction at this temperature with continuous stirring and acetylene flow for 2.5 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If NMP or DMSO is used as the solvent, it can be removed by vacuum distillation.
-
The crude product can be purified by vacuum distillation or recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot xylene or ethanol and allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
-
Characterization:
The final product, this compound, should be characterized by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the vinyl C=C bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-Vinylcarbazole 98 1484-13-5 [sigmaaldrich.com]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium‐Catalyzed Vinylation of Organic Halides | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 9-Vinylcarbazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki Coupling of 9-Ethenyl-3-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 9-ethenyl-3-methyl-9H-carbazole. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a diverse array of substituted carbazole derivatives. These products are of significant interest in medicinal chemistry and materials science, serving as building blocks for novel therapeutic agents and advanced organic electronic materials. The following sections detail the reaction's applications, a generalized experimental procedure, and visual representations of the workflow and the fundamental catalytic cycle.
Application Notes
The carbazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1][2] The Suzuki coupling reaction provides a powerful tool for the functionalization of the carbazole core, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.
Applications in Drug Development:
-
Antiviral Agents: Carbazole derivatives have been investigated for their potential as antiviral agents, including against SARS-CoV-2.[1] The ability to synthesize a library of analogs through Suzuki coupling is crucial for structure-activity relationship (SAR) studies to optimize antiviral potency.[1]
-
Anticancer Agents: N-substituted carbazoles have demonstrated antitumor activity against various cancer cell lines, including human breast cancer.[2] The Suzuki coupling enables the synthesis of complex carbazole derivatives with potential as anticancer drugs.
-
Neuroprotective Agents: Certain carbazole derivatives have shown promise as neuroprotective agents, highlighting their potential in the treatment of neurodegenerative diseases.[2]
-
Antimicrobial and Antioxidant Activities: Various synthetic carbazole derivatives have exhibited significant antimicrobial and antioxidant properties, making them attractive candidates for further development.[2][3]
Applications in Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole-containing molecules are widely used in the development of materials for OLEDs, often serving as host materials or as part of the emissive layer.[4] The Suzuki coupling is a key reaction for synthesizing the highly conjugated systems required for efficient light emission.[4]
-
Organic Photovoltaics (OPVs): The tunable electronic properties of carbazole derivatives, accessible through Suzuki coupling, make them suitable for use as donor or acceptor materials in organic solar cells.
-
Polymers and Conjugated Materials: The synthesis of carbazole-based polymers and conjugated materials often utilizes the Suzuki coupling reaction to build the polymer backbone.[3]
Suzuki Coupling Reaction: General Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide or triflate. In the context of this compound, a halogenated derivative would be coupled with a suitable boronic acid or ester.
A general representation of the reaction is as follows:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol describes a general method for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Halogenated this compound (e.g., 6-bromo-9-ethenyl-3-methyl-9H-carbazole) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If a mixed solvent system is used (e.g., dioxane/water), add the organic solvent first. Sparge the resulting mixture with the inert gas for another 10 minutes. Following this, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure coupled product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions involving carbazole derivatives, which can be used as a starting point for optimizing the reaction of this compound.
| Entry | Carbazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-9H-carbazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 85-95 | [5][6] |
| 2 | 3-Iodo-9-ethyl-9H-carbazole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 92 | N/A |
| 3 | 6-Bromo-9-vinyl-9H-carbazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF/H₂O (4:1) | 90 | 88 | N/A |
| 4 | 3,6-Dibromo-9-ethyl-9H-carbazole | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6) | K₃PO₄ (3.0) | Toluene | 110 | 78 | [7] |
Note: Yields are illustrative and will vary based on the specific substrates and optimized conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki coupling reaction.
References
- 1. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Polymerization of 9-Ethenyl-3-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(9-ethenyl-3-methyl-9H-carbazole), a derivative of the well-studied poly(N-vinylcarbazole) (PVK), is a promising polymer for various applications, including organic electronics and potentially in the pharmaceutical field as a component in drug delivery systems. The introduction of a methyl group on the carbazole ring can modify the polymer's electronic properties, solubility, and thermal stability compared to the parent PVK. These application notes provide an overview of the potential applications and detailed protocols for the polymerization of the this compound monomer.
Carbazole-based polymers are of significant scientific and industrial interest due to their attractive features, such as hole-transporting capabilities, high charge-carrier mobility, and electroluminescent properties.[1] While much of the existing research focuses on poly(N-vinylcarbazole), the functionalization of the carbazole ring, such as with a methyl group, allows for the fine-tuning of the polymer's properties for specific applications.
Potential Applications
-
Organic Electronics: Substituted poly(vinylcarbazole)s are valuable as hole-transporting layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. The methyl group in poly(this compound) can influence the polymer's ionization potential and morphology, potentially leading to improved device performance.
-
Drug Delivery: Polymers containing carbazole moieties are being explored for their use in drug delivery systems.[2] Their hydrophobic nature allows for the encapsulation of poorly water-soluble drugs, and they can be functionalized to enable controlled release. The biocompatibility of carbazole derivatives is an active area of research.
-
Photoconductive Materials: Poly(N-vinylcarbazole) is a well-known organic photoconductor, and its derivatives often retain these properties. This makes them suitable for applications in electrophotography and photorefractive materials.
Experimental Protocols
Due to the limited specific literature on the polymerization of this compound, the following protocols are adapted from established procedures for the polymerization of N-vinylcarbazole and other vinylcarbazole derivatives. Researchers should consider these as starting points and may need to optimize the reaction conditions.
Protocol 1: Cationic Polymerization
Cationic polymerization is a common method for polymerizing vinyl ethers and other electron-rich alkenes like vinylcarbazoles.[3] This method is typically fast but can sometimes be difficult to control, leading to polymers with broad molecular weight distributions.
Materials:
-
This compound (monomer)
-
Anhydrous Toluene (solvent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (terminating agent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate glassware
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer under vacuum. Purify toluene by distilling it over sodium/benzophenone under an inert atmosphere.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and septum under an argon or nitrogen atmosphere.
-
Reaction Initiation: Dissolve the desired amount of this compound in anhydrous toluene in the Schlenk flask. Cool the solution to 0°C in an ice bath.
-
Initiator Addition: Using a syringe, add a calculated amount of BF₃·OEt₂ solution in toluene to the monomer solution while stirring vigorously. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer. A typical starting ratio is 100:1 to 500:1.
-
Polymerization: Allow the reaction to proceed at 0°C. The polymerization is often rapid, and the polymer may precipitate out of the solution. Monitor the reaction by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or GC.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC) and its structure using ¹H NMR and FT-IR spectroscopy.
Workflow for Cationic Polymerization
Caption: Workflow for the cationic polymerization of this compound.
Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. The choice of RAFT agent is crucial for the successful polymerization of N-vinylcarbazole derivatives. Xanthates and dithiocarbamates are often effective for these monomers.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
O-ethyl-S-(1-phenylethyl) dithiocarbonate (xanthate) or similar RAFT agent
-
Anhydrous 1,4-Dioxane (solvent)
-
Methanol or Hexane (non-solvent for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk tube or reaction vial with a magnetic stirrer
Procedure:
-
Reagent Preparation: Recrystallize AIBN from methanol before use. Ensure the monomer and solvent are dry.
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve this compound, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated. A typical starting ratio could be [Monomer]:[RAFT]:[AIBN] = 100:1:0.2.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C). The reaction time will depend on the desired monomer conversion.
-
Monitoring: Monitor the progress of the polymerization by taking samples at different time intervals and analyzing them by ¹H NMR to determine monomer conversion and by GPC to track the evolution of molecular weight and PDI.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold methanol or hexane).
-
Isolation and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight, PDI, and structure using GPC, ¹H NMR, and FT-IR.
Workflow for RAFT Polymerization
Caption: Workflow for the RAFT polymerization of this compound.
Data Presentation
The following tables present hypothetical data for the polymerization of this compound based on typical results obtained for similar vinylcarbazole monomers. Actual experimental results may vary.
Table 1: Hypothetical Results for Cationic Polymerization
| Entry | [Monomer]:[Initiator] | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1 | 30 | 85 | 8,500 | 1.8 |
| 2 | 200:1 | 30 | 78 | 15,600 | 1.9 |
| 3 | 500:1 | 60 | 92 | 38,000 | 2.1 |
Table 2: Hypothetical Results for RAFT Polymerization
| Entry | [M]:[RAFT]:[I] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50:1:0.2 | 4 | 65 | 7,200 | 1.25 |
| 2 | 100:1:0.2 | 8 | 88 | 18,500 | 1.30 |
| 3 | 200:1:0.2 | 16 | 95 | 39,800 | 1.38 |
Signaling Pathways and Logical Relationships
While direct signaling pathways involving poly(this compound) in a biological context are not yet established, some carbazole derivatives have been shown to have antitumor activity. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been reported to reactivate the p53 pathway in human melanoma cells. This suggests that polymers incorporating such carbazole moieties could potentially be designed to interact with specific cellular pathways for therapeutic applications. Further research is needed to explore these possibilities.
Logical Relationship for Polymer Synthesis and Application
Caption: Logical relationship from monomer synthesis to potential applications.
Conclusion
The polymerization of this compound offers a route to novel carbazole-based polymers with tunable properties. The provided protocols for cationic and RAFT polymerization serve as a foundation for researchers to synthesize and explore these materials. The potential applications in organic electronics and drug development highlight the importance of further investigation into the synthesis, characterization, and functional evaluation of this promising polymer.
References
Application Notes and Protocols for 9-Ethenyl-3-methyl-9H-carbazole as a Hole-Transporting Material
Topic: Using 9-Ethenyl-3-methyl-9H-carbazole as a Hole-Transporting Material
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a promising organic semiconductor belonging to the carbazole family. The presence of the ethenyl (vinyl) group at the 9-position allows for polymerization, forming a stable, cross-linked thin film. This property is highly desirable for creating robust hole-transporting layers (HTLs) in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). The methyl group at the 3-position can enhance solubility and influence the electronic properties of the material. These application notes provide an overview of its potential applications, detailed experimental protocols for its synthesis and device fabrication, and expected performance metrics based on analogous carbazole derivatives.
Physicochemical Properties and Proposed Advantages
| Property | Predicted Value/Characteristic | Significance in Hole Transport |
| Molecular Formula | C₁₅H₁₃N | - |
| Molecular Weight | 207.27 g/mol | Influences solubility and deposition properties. |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 to -5.6 eV | Crucial for efficient hole injection from the anode or perovskite layer.[1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.2 eV | A high LUMO level helps in blocking electrons from reaching the anode.[2] |
| Band Gap | ~ 3.4 to 3.6 eV | Wide bandgap ensures transparency in the visible region, which is important for solar cells and bottom-emission OLEDs. |
| Glass Transition Temperature (Tg) of Polymer | High | A high Tg for the polymerized film (poly(this compound)) would indicate good thermal and morphological stability.[3] |
| Solubility | Soluble in common organic solvents (e.g., chlorobenzene, toluene, THF) | Enables solution-based processing for device fabrication. |
Application: Hole-Transporting Layer in Perovskite Solar Cells
This compound can be utilized as a hole-transporting material in perovskite solar cells. The in-situ polymerization of the ethenyl group can create a solvent-resistant layer, which is advantageous for the subsequent deposition of layers from solution. This cross-linking can also enhance the stability of the device.[4][5]
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol outlines the fabrication of a standard n-i-p mesoporous perovskite solar cell using this compound as the HTM.
1. Substrate Preparation:
-
Start with a fluorine-doped tin oxide (FTO) coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun and treat with UV-ozone for 15 minutes to enhance wettability.
2. Deposition of Electron Transport Layer (ETL):
-
Deposit a compact layer of TiO₂ (c-TiO₂) on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 s, followed by annealing at 500°C for 30 minutes.
-
Spin-coat a mesoporous TiO₂ (m-TiO₂) layer using a commercial paste diluted in ethanol at 4000 rpm for 20 s. Anneal at 500°C for 30 minutes.
3. Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a 1.2 M solution of FAI, PbI₂, MABr, and PbBr₂ in a 4:1 v/v mixture of DMF and DMSO).
-
Infiltrate the perovskite precursor solution into the mesoporous TiO₂ layer by spin-coating in a two-step program (e.g., 1000 rpm for 10 s and 6000 rpm for 20 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the film at 100°C for 1 hour in a nitrogen-filled glovebox.
4. Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of this compound (e.g., 10-20 mg/mL) in chlorobenzene.
-
Add additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to the HTL solution. A typical ratio is 1 µL of tBP and 0.5 µL of a 520 mg/mL LiTFSI solution in acetonitrile for every 10 mg of the HTM.
-
Add a thermal initiator, such as azobisisobutyronitrile (AIBN), to the solution (e.g., 1-2 wt% with respect to the carbazole monomer).
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.
-
Thermally polymerize the HTL by annealing the substrate at a temperature compatible with the perovskite layer (e.g., 80-100°C) for 10-15 minutes.
5. Deposition of Metal Contact:
-
Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum (<10⁻⁶ Torr).
Expected Performance of Perovskite Solar Cells
The performance of perovskite solar cells using carbazole-based HTMs can be quite high. For comparison, devices using similar cross-linkable carbazole HTMs have achieved power conversion efficiencies (PCEs) in the range of 16-19%.[1][4]
| Parameter | Expected Value |
| Open-Circuit Voltage (Voc) | 1.05 - 1.15 V |
| Short-Circuit Current Density (Jsc) | 21 - 24 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.78 |
| Power Conversion Efficiency (PCE) | 17 - 20 % |
Application: Hole-Transporting Layer in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can be used to form a cross-linked HTL, which provides a stable foundation for the subsequent emissive and electron-transporting layers, especially in solution-processed devices. Poly(9-vinylcarbazole) (PVK), a closely related polymer, is a well-known hole-transporting material used in OLEDs.[6]
Experimental Protocol: Fabrication of a Solution-Processed OLED
1. Substrate Preparation:
-
Begin with an indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate using the same procedure as for PSCs.
2. Hole-Injection Layer (HIL) and Hole-Transporting Layer (HTL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the HIL at 5000 rpm for 40 s and anneal at 150°C for 15 minutes.
-
Prepare a solution of this compound and a thermal initiator (e.g., AIBN) in a suitable solvent like chlorobenzene.
-
Spin-coat the HTL solution onto the HIL and anneal at a temperature sufficient to induce polymerization (e.g., 120-150°C) to form a cross-linked film.[7]
3. Emissive Layer (EML) Deposition:
-
Prepare a solution of a host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP) and a phosphorescent dopant (e.g., tris(2-phenylpyridine)iridium(III) - Ir(ppy)₃) in chlorobenzene.
-
Spin-coat the EML solution onto the cross-linked HTL.
4. Electron-Transporting Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition:
-
Sequentially deposit the ETL (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi), EIL (e.g., Lithium Fluoride - LiF), and the metal cathode (e.g., Aluminum - Al) by thermal evaporation in a high vacuum chamber.
Expected Performance of OLEDs
OLEDs utilizing cross-linked vinyl-based HTMs have demonstrated high efficiencies.
| Parameter | Expected Value (for a green phosphorescent OLED) |
| Turn-on Voltage | 3.0 - 4.0 V |
| Maximum Current Efficiency | 50 - 60 cd/A[7] |
| Maximum External Quantum Efficiency (EQE) | 15 - 18 %[7] |
Synthesis Protocol: this compound
This is a proposed synthesis route adapted from the known synthesis of 9-vinylcarbazole.[8][9] The starting material is 3-methyl-9H-carbazole.
Materials:
-
3-methyl-9H-carbazole
-
Potassium hydroxide (KOH)
-
N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Xylene (for an alternative procedure)
Procedure (Vinylation using Acetylene):
-
In a pressure-resistant glass vessel, add 3-methyl-9H-carbazole, a catalytic amount of KOH (as a proton-removing agent), and NMP as the solvent.
-
Stir the mixture and heat it to approximately 80°C for 30 minutes to facilitate the formation of the potassium salt of 3-methyl-9H-carbazole.
-
Introduce acetylene gas into the reaction vessel.
-
Raise the temperature to 160°C and maintain the reaction under normal pressure for 2.5 to 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Visualizations
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for fabricating a perovskite solar cell with the novel HTM.
Signaling Pathway Analogy: Hole Transport in a Perovskite Solar Cell
Caption: Charge transport pathway in a perovskite solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient hole transport layers based on cross-linked poly(N-vinylcarbazole) for high-performance perovskite photodetectors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. 9-Vinylcarbazole synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 9-Ethenyl-3-methyl-9H-carbazole in Perovskite Solar Cell Fabrication
Introduction
While 9-Ethenyl-3-methyl-9H-carbazole is not commonly utilized as a discrete small molecule hole transporting material (HTM) in perovskite solar cells (PSCs), its primary application in this field is as a monomer for the synthesis of poly(9-vinylcarbazole) (PVK). PVK, a p-type semiconducting polymer, has garnered significant attention as a versatile material for enhancing the efficiency and stability of perovskite solar cells.[1][2] It can be employed either as a primary hole transport layer (HTL) or as a multifunctional interlayer to passivate defects and improve the interface between the perovskite and other layers.[3][4] The carbazole moieties in PVK can interact with the perovskite layer, passivating defects, while its hydrophobic nature helps to protect the sensitive perovskite from moisture.[2][3]
These application notes provide a comprehensive overview of the use of poly(9-vinylcarbazole) (PVK), the polymerized form of 9-ethenyl-carbazole derivatives, in the fabrication of high-performance perovskite solar cells.
Data Presentation: Performance of Perovskite Solar Cells Utilizing Poly(9-vinylcarbazole)
The integration of poly(9-vinylcarbazole) (PVK) into perovskite solar cell architectures has demonstrated a significant enhancement in their photovoltaic performance. The following table summarizes the key performance metrics of PSCs incorporating PVK as a hole transport layer (HTL) or an interfacial modifier.
| Device Architecture | PVK Role | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| ITO/PVK/MAPbI₃/PCBM/BCP/Ag | HTL | 0.85 | 20.23 | 65.11 | 11.23 | [5] |
| ITO/PVK:40% NPB/MAPbI₃/PCBM/BCP/Ag | Doped HTL | 0.96 | 21.25 | 70.03 | 15.05 | [5][6] |
| FTO/TiO₂/PVK/MAPbI₃/Spiro-OMeTAD/AgAl | Interfacial Layer | - | - | - | 19.02 | [4] |
| FTO/TiO₂/MAPbI₃/Spiro-OMeTAD/AgAl | Reference | - | - | - | 16.09 | [4] |
| Glass/ITO/PVK/Perovskite/PCBM/Ag | HTL | - | - | - | 19.03 | [1] |
| Glass/ITO/Perovskite/HTM (SP-12)/PVK/Au | Interlayer | - | - | - | 18.8 | [3] |
Note: VOC = Open-Circuit Voltage; JSC = Short-Circuit Current Density; FF = Fill Factor; PCE = Power Conversion Efficiency. The performance metrics can vary based on the specific perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
Detailed methodologies for the fabrication of perovskite solar cells incorporating poly(9-vinylcarbazole) are presented below. These protocols are based on established literature and provide a foundation for reproducible device fabrication.
Protocol 1: Inverted Planar Perovskite Solar Cell with PVK as the Hole Transport Layer
This protocol describes the fabrication of an inverted p-i-n perovskite solar cell using PVK as the HTL.
1. Substrate Preparation:
- Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes prior to use.
2. Hole Transport Layer (HTL) Deposition:
- Prepare a PVK solution by dissolving poly(9-vinylcarbazole) in a suitable solvent like chlorobenzene at a concentration of 1 mg/mL.[5]
- For doped HTLs, co-dissolve additives such as N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) at a desired weight ratio (e.g., 40 wt%).[5]
- Deposit the PVK solution onto the pre-cleaned ITO substrate via spin coating, for instance, at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.[5]
- Anneal the PVK film at 160°C for 15 minutes.[5]
3. Perovskite Absorber Layer Deposition:
- Prepare the perovskite precursor solution (e.g., MAPbI₃ by dissolving MAI, PbI₂, and Pb(Ac)₂ in a 2.2:0.4:0.6 molar ratio in DMF).[5]
- Spin-coat the perovskite precursor solution onto the PVK layer at 4000 rpm for 30 seconds.[5]
- Anneal the film on a hotplate at 100°C for 20 minutes to crystallize the perovskite.[5]
4. Electron Transport Layer (ETL) Deposition:
- Prepare a solution of[6][6]-phenyl-C61-butyric acid methyl ester (PCBM) in a solvent like chlorobenzene.
- Spin-coat the PCBM solution onto the perovskite layer at 1200 rpm for 30 seconds.[5]
- Anneal the substrate at 100°C for 3 minutes.[5]
5. Buffer Layer and Metal Electrode Deposition:
- Deposit a buffer layer, such as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), via thermal evaporation.
- Finally, thermally evaporate the top metal electrode (e.g., 100 nm of Silver) under high vacuum.
Protocol 2: Mesoporous Perovskite Solar Cell with PVK as an Interfacial Modifier
This protocol outlines the use of PVK as an interfacial layer between the electron transport layer and the perovskite in a conventional n-i-p architecture.
1. Substrate and Electron Transport Layer Preparation:
- Clean fluorine-doped tin oxide (FTO) coated glass substrates as described in Protocol 1.
- Deposit a compact TiO₂ blocking layer, followed by a mesoporous TiO₂ layer via spin coating and subsequent sintering at high temperatures.
2. PVK Interfacial Layer Deposition:
- Prepare a dilute solution of PVK in a suitable solvent (e.g., 1 mg/mL in chlorobenzene).[4]
- Spin-coat the PVK solution onto the mesoporous TiO₂ layer. The spin speed and time should be optimized to create an ultrathin, non-continuous passivating layer.
3. Perovskite Absorber Layer Deposition:
- Deposit the perovskite precursor solution onto the PVK-modified TiO₂ layer using a one-step spin-coating method with an anti-solvent dripping step to induce rapid crystallization.[4]
- Anneal the perovskite film at 100°C for 30 minutes.[4]
4. Hole Transport Layer (HTL) Deposition:
- Deposit a conventional HTL, such as Spiro-OMeTAD, via spin coating. The Spiro-OMeTAD solution typically contains additives like Li-TFSI and tBP.[4]
5. Metal Electrode Deposition:
- Thermally evaporate a gold or silver top electrode to complete the device.
Visualizations
Experimental Workflow for Inverted PSC with PVK HTL
Caption: Experimental workflow for fabricating an inverted perovskite solar cell with a PVK hole transport layer.
Role of PVK in Perovskite Solar Cell Performance
Caption: The multifaceted role of PVK in enhancing perovskite solar cell performance and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 5. Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Doping of Poly(9-ethenyl-3-methyl-9H-carbazole) Films
Introduction
Poly(9-ethenyl-3-methyl-9H-carbazole) is a p-type semiconducting polymer with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] Doping is a crucial process to enhance its electrical conductivity and charge transport properties by introducing charge carriers into the material.[2][3][4] This document provides detailed protocols for the p-type doping of poly(this compound) films using common dopants.
The primary mechanism of p-type doping in carbazole-based polymers involves the oxidation of the polymer chain, creating holes that act as charge carriers.[3] This can be achieved through chemical oxidation using electron-accepting molecules. The choice of dopant and doping method significantly influences the resulting film's properties.
Common Dopants and Their Effects
Several dopants have been successfully used to modulate the properties of PVK and related polymers. The table below summarizes some common p-type dopants and their observed effects.
| Dopant | Typical Doping Method | Observed Effects on PVK Films |
| Iodine (I2) | Vapor annealing, Solution mixing | Increased electrical conductivity, Quenching of photoluminescence, Formation of charge-transfer complexes.[3][5] |
| Ferrocene | Solution mixing | Increased relative permittivity at low concentrations (~1%), potential for tuning dielectric properties.[6] |
| 1-phenyl-3,4-dimethyl-1H-pyrazolo-[3,4-b]-quinoline (PAQ5) | Solution mixing | Enhanced conductivity, Increased electron mobility.[7] |
| CdS Nanocrystals | In-situ synthesis | Enhanced photoconductivity, Quenching of photoluminescence. |
Experimental Protocols
Protocol 1: Iodine Doping by Vapor Annealing
This protocol describes the doping of thin films by exposing them to iodine vapor. This method is suitable for achieving uniform doping of pre-fabricated films.
Materials:
-
Poly(this compound) thin film on a substrate (e.g., glass, ITO-coated glass)
-
Iodine crystals
-
Airtight glass chamber (e.g., a desiccator)
-
Hot plate
Procedure:
-
Place a small amount of iodine crystals in a shallow dish at the bottom of the glass chamber.
-
Place the poly(this compound) film on a stage inside the chamber.
-
Seal the chamber.
-
Gently heat the chamber on a hot plate to a temperature that allows for the sublimation of iodine (e.g., 50-70°C). The temperature and time will determine the doping level.
-
Anneal the film in the iodine atmosphere for a predetermined duration. Doping levels can be monitored by observing the color change of the film (typically becomes darker) and by measuring its conductivity.
-
After the desired doping level is achieved, remove the film from the chamber and allow it to cool to room temperature.
-
It is advisable to perform a post-doping annealing step in an inert atmosphere (e.g., nitrogen or argon) to remove loosely bound iodine from the surface.[3]
Workflow for Iodine Vapor Doping:
Caption: Workflow for iodine doping via vapor annealing.
Protocol 2: Solution-Based Doping with Ferrocene
This protocol details the preparation of doped films by mixing the polymer and dopant in a common solvent before film casting. This method allows for precise control over the dopant concentration.
Materials:
-
Poly(this compound) powder
-
Ferrocene
-
A suitable solvent (e.g., chloroform, dichloromethane, dioxane)[6]
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater or equipment for solution casting (e.g., doctor blade)
-
Stir plate and magnetic stir bars
-
Vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of poly(this compound) in the chosen solvent (e.g., 10 mg/mL).
-
Prepare a stock solution of ferrocene in the same solvent.
-
In separate vials, mix the polymer and dopant solutions to achieve the desired weight percentage of ferrocene relative to the polymer (e.g., 1 wt%, 2 wt%).[6]
-
Stir the mixtures for several hours to ensure homogeneity.
-
-
Film Deposition (Spin Coating Example):
-
Clean the substrates thoroughly.
-
Dispense a small amount of the polymer-dopant solution onto the center of the substrate.
-
Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform film. The film thickness will depend on the solution concentration and spin speed.
-
The films can be prepared using an isothermal solution casting technique.[6]
-
-
Annealing:
-
Transfer the coated substrates to a hot plate or into an oven.
-
Anneal the films at a temperature below the glass transition temperature of the polymer to remove residual solvent.
-
Workflow for Solution-Based Doping:
Caption: Workflow for solution-based doping.
Data Presentation
The following tables summarize quantitative data extracted from studies on doped PVK films. This data can serve as a reference for expected changes upon doping poly(this compound).
Table 1: Electrical Properties of Doped PVK Films
| Dopant (Concentration) | Polymer | Conductivity (S/cm) | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Reference |
| None | PVK | - | 7.6 x 10⁻⁵ | Not detected | [7] |
| PAQ5 (2 wt%) | PVK | - | - | - | [7] |
| PAQ5 (5 wt%) | PVK | Enhanced | 6.0 x 10⁻⁵ | 7.9 x 10⁻⁶ | [7] |
| Iodine (in situ) | Polyterpenol* | 5.05 x 10⁻⁸ (undoped) to 1.20 x 10⁻⁶ (doped) | - | - | [3] |
*Data for polyterpenol is included to show the general effect of iodine doping on polymer conductivity.
Table 2: Optical Properties of Iodine-Doped PVK Films
| Property | Pure PVK Film | Iodine-Doped PVK Film | Reference |
| Photoluminescence (PL) | Strong excimer emission | Significant reduction in main PL peak | [5] |
| Optical Band Gap (for Polyterpenol) | - | Reduced to 1.5 eV | [3] |
| Refractive Index (at 500 nm, for Polyterpenol) | 1.54 | Increased to 1.70 | [3] |
Signaling Pathway: Charge Transfer Doping
The doping process in p-type polymers like poly(this compound) can be visualized as a charge transfer reaction. The dopant molecule, being an electron acceptor, removes an electron from the polymer's highest occupied molecular orbital (HOMO). This creates a positively charged site (a polaron) on the polymer backbone, which can then move along the chain, contributing to electrical conductivity.
Caption: Charge transfer mechanism in p-type doping.
References
- 1. ossila.com [ossila.com]
- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Iodine Doping on Optoelectronic and Chemical Properties of Polyterpenol Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-Ethenyl-3-methyl-9H-carbazole Thin-Film Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of high-quality thin films of 9-Ethenyl-3-methyl-9H-carbazole. This carbazole derivative is a promising material for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to its excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] The protocols outlined below cover three widely used deposition techniques: Vacuum Thermal Evaporation, Spin Coating, and Electrochemical Deposition.
Physicochemical Properties and Handling
This compound is a solid organic compound. For optimal results and safety, it is crucial to handle the material in a clean, controlled environment (e.g., a glovebox or a cleanroom) to minimize contamination from dust, moisture, and other atmospheric impurities. Before deposition, ensure the substrate is meticulously cleaned to promote good film adhesion and uniformity.
Thin-Film Deposition Techniques: A Comparative Overview
The choice of deposition technique significantly influences the morphology, uniformity, and electronic properties of the resulting thin film. Below is a summary of the key characteristics of the three techniques detailed in this document.
| Feature | Vacuum Thermal Evaporation (VTE) | Spin Coating | Electrochemical Deposition |
| Principle | Sublimation of the source material in a high vacuum and condensation onto a substrate. | Centrifugal force is used to spread a solution of the material over a substrate.[3] | Polymerization and deposition of the material onto a conductive substrate via an electrochemical reaction.[4][5] |
| Film Type | Small molecule, uniform, and highly pure thin films. | Polymeric or small molecule films from solution; thickness is dependent on solution concentration and spin speed. | Conducting polymer films.[4] |
| Advantages | Precise thickness control, high purity films, suitable for multi-layer device fabrication.[6] | Simple, low-cost, rapid, and suitable for large-area deposition.[3] | Direct deposition on conductive substrates, good film adhesion, and controllable film thickness through charge passed. |
| Disadvantages | High vacuum equipment required, potential for thermal decomposition of the material. | Material must be soluble in a suitable solvent, potential for solvent residue in the film. | Limited to conductive substrates, requires a monomer that can be electropolymerized. |
| Typical Film Thickness | 10 - 500 nm | 10 - 1000 nm | 50 nm - several µm |
Experimental Protocols
Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is a physical vapor deposition (PVD) method ideal for creating highly uniform and pure thin films of organic small molecules like this compound.[6]
Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass, silicon wafer) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface energy for better film adhesion.
-
-
Source Material Preparation:
-
Place a small amount (10-20 mg) of this compound powder into a clean effusion cell (e.g., a tantalum or quartz crucible).
-
Ensure the material has high purity to avoid contamination of the film.
-
-
Deposition Process:
-
Mount the cleaned substrate onto the substrate holder in the vacuum chamber.
-
Place the effusion cell with the source material into the evaporation source holder.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Slowly heat the effusion cell to a temperature sufficient for sublimation of the this compound. For many organic materials, this temperature is typically below 300°C.[2] The exact temperature should be determined by monitoring the deposition rate.
-
Once the desired deposition rate is achieved (typically 0.1-1 Å/s), open the shutter to begin depositing the thin film onto the substrate.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the desired thickness is reached, close the shutter and allow the effusion cell and substrate to cool down before venting the chamber.
-
Quantitative Data for VTE of Carbazole Derivatives:
| Parameter | Value | Reference |
| Base Pressure | < 1 x 10⁻⁶ Torr | General Practice |
| Deposition Rate | 0.1 - 2.0 Å/s | General Practice |
| Substrate Temperature | Room Temperature | General Practice |
| Source Temperature | 150 - 300 °C (material dependent) | [2] |
| Typical Film Thickness | 50 - 200 nm | [7] |
Experimental Workflow for Vacuum Thermal Evaporation:
References
- 1. A new kind of peripheral carbazole substituted ruthenium(II) complexes for electrochemical deposition organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. What Is The Temperature Of Thermal Evaporation Deposition? It's Material-Dependent, Not A Fixed Number - Kintek Solution [kindle-tech.com]
- 3. Modeling and the main stages of spin coating process: A review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 6. fhr.biz [fhr.biz]
- 7. Repositorio UC | Dirección de Bibliotecas UC [repositorio.uc.cl]
Application Notes and Protocols for the Characterization of 9-Ethenyl-3-methyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard analytical techniques for the characterization of 9-Ethenyl-3-methyl-9H-carbazole. Detailed protocols for each method are included to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR distinguishes the different carbon atoms in the molecule. For this compound, ¹H NMR is expected to show distinct signals for the vinyl, aromatic, methyl, and ethyl protons. The coupling patterns of the vinyl protons are particularly diagnostic. ¹³C NMR will confirm the presence of the correct number of carbon atoms and their chemical environments.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H and ¹³C NMR Data:
Note: The following data are predicted based on the analysis of structurally similar carbazole derivatives. Actual chemical shifts may vary.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.2 | Multiplet | 7H | Carbazole ring protons |
| Vinyl Proton (CH) | 6.8 - 7.0 | Doublet of doublets | 1H | -CH=CH₂ |
| Vinyl Protons (CH₂) | 5.0 - 5.5 | Multiplet | 2H | -CH=CH₂ |
| Methyl Protons | 2.4 - 2.6 | Singlet | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 108 - 142 | Carbazole ring carbons |
| Vinyl Carbon (CH) | 130 - 135 | -CH=CH₂ |
| Vinyl Carbon (CH₂) | 110 - 115 | -CH=CH₂ |
| Methyl Carbon | 20 - 25 | -CH₃ |
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry will typically show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns that can aid in structural confirmation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane). For direct inlet analysis, a small amount of the solid sample can be used.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions. For HRMS, compare the measured accurate mass with the calculated mass for the proposed molecular formula.
Predicted Mass Spectrometry Data:
| Technique | Parameter | Predicted Value |
| HRMS (ESI) | [M+H]⁺ Calculated | C₁₅H₁₄N: 208.1121 |
| EI-MS | Molecular Ion (M⁺) | m/z 207 |
| EI-MS | Major Fragments | m/z 192 ([M-CH₃]⁺), 180 ([M-C₂H₃]⁺) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note:
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=C stretching of the aromatic ring and the vinyl group, and C-N stretching.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample compartment or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3050 - 3000 | Aromatic C-H stretching |
| 2980 - 2900 | Aliphatic C-H stretching (methyl) |
| 1620 - 1600 | Aromatic C=C stretching |
| 1640 - 1620 | Vinyl C=C stretching |
| 1470 - 1450 | Aromatic C=C stretching |
| 1340 - 1250 | C-N stretching |
| 990 and 910 | Vinyl C-H bending (out-of-plane) |
UV-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The carbazole moiety in this compound is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands in the UV region.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Predicted UV-Vis Data:
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~235, ~255, ~295, ~330, ~345 | π → π* transitions of the carbazole ring |
Thermal Analysis (TGA/DSC)
Application Note:
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability, melting point, and other phase transitions of a material. For this compound, DSC can be used to determine its melting point, while TGA can assess its thermal stability by measuring the weight loss as a function of temperature.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrumentation: Use a TGA and/or DSC instrument.
-
Data Acquisition:
-
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).
-
-
Data Analysis:
-
DSC: Determine the melting point from the peak of the endothermic transition.
-
TGA: Determine the onset of decomposition temperature (Td) from the TGA curve.
-
Expected Thermal Properties:
| Technique | Parameter | Expected Observation |
| DSC | Melting Point (Tm) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Decomposition Temperature (Td) | Stable up to a certain temperature, followed by weight loss due to thermal decomposition. |
Visualizations
Application Notes and Protocols for 9-Ethenyl-3-methyl-9H-carbazole as a Monomer for Photoconductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 9-Ethenyl-3-methyl-9H-carbazole, a promising monomer for the development of advanced photoconductive polymers. The inclusion of a methyl group on the carbazole ring is anticipated to modify the electronic properties and solubility of the resulting polymer, offering potential advantages in various optoelectronic applications. This document outlines the synthesis of the monomer, its subsequent polymerization, and the expected photoconductive properties of the resulting polymer, drawing upon established chemistries of similar carbazole derivatives.
Introduction
Poly(N-vinylcarbazole) (PVK) is a well-established photoconductive polymer known for its excellent hole-transporting capabilities.[1][2] Functionalization of the carbazole moiety presents a strategic approach to fine-tune the material's properties for specific applications, such as organic light-emitting diodes (OLEDs), photorefractive materials, and solar cells.[1][2] The introduction of a methyl group at the 3-position of the carbazole ring in this compound is expected to influence the polymer's electronic structure and morphology, potentially leading to enhanced performance. These notes provide detailed protocols for the synthesis and polymerization of this monomer, based on established methods for analogous compounds.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved in a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 3-methyl-9H-carbazole, followed by its vinylation.
Protocol 1: Synthesis of 3-methyl-9H-carbazole
This protocol is adapted from established methods for the synthesis of substituted carbazoles.
Materials:
-
4-Iodotoluene
-
2-Aminobiphenyl
-
Copper (I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
Toluene, anhydrous
-
Palladium (II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Buchwald-Hartwig Amination: In a nitrogen-flushed flask, combine 4-iodotoluene (1.0 eq), 2-aminobiphenyl (1.2 eq), copper (I) iodide (0.1 eq), potassium carbonate (2.0 eq), and 1,10-phenanthroline (0.2 eq) in anhydrous toluene.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-methylphenyl)-[1,1'-biphenyl]-2-amine.
-
Intramolecular C-H Arylation: In a separate nitrogen-flushed flask, dissolve the product from the previous step (1.0 eq) in anhydrous dimethylacetamide (DMAc).
-
Add palladium (II) acetate (0.05 eq), tricyclohexylphosphine tetrafluoroborate (0.1 eq), potassium carbonate (2.0 eq), and pivalic acid (0.3 eq).
-
Heat the mixture at 120 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield 3-methyl-9H-carbazole.
Protocol 2: Vinylation of 3-methyl-9H-carbazole
This protocol describes the N-vinylation of the carbazole derivative.
Materials:
-
3-methyl-9H-carbazole
-
Potassium hydroxide (KOH)
-
Acetylene gas
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3-methyl-9H-carbazole (1.0 eq) and potassium hydroxide (0.2 eq) in anhydrous DMF.
-
Purge the vessel with nitrogen gas.
-
Introduce acetylene gas into the vessel to the desired pressure.
-
Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours.
-
Cool the vessel to room temperature and cautiously vent the excess acetylene.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Polymerization of this compound
Cationic polymerization is a highly effective method for producing high molecular weight poly(vinylcarbazole) and its derivatives.[3][4]
Protocol 3: Cationic Polymerization
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous and freshly distilled
-
Methanol
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of boron trifluoride diethyl etherate initiator to the stirred solution.
-
Polymerization will proceed rapidly, often indicated by an increase in viscosity.
-
After a predetermined time (e.g., 1-2 hours), quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Filter the resulting white polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
Characterization and Properties
The resulting polymer, poly(this compound), should be characterized to determine its molecular weight, thermal properties, and photoconductive behavior.
| Property | Expected Value/Technique |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (determined by GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 (determined by GPC) |
| Glass Transition Temp. (Tg) | > 200 °C (determined by DSC) |
| Photoconductivity | Hole-transporting, measurable by time-of-flight (TOF) method |
Note: The expected values are based on data for unsubstituted poly(N-vinylcarbazole) and may vary for the methyl-substituted derivative.
Diagrams
Application in Photoconductive Devices
The fundamental mechanism of photoconductivity in carbazole-based polymers involves several key steps.[5] Initially, the absorption of a photon with sufficient energy excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair known as an exciton.[2] Under the influence of an external electric field, this exciton can dissociate into a free electron and a free hole. In polymers like poly(this compound), the carbazole side groups facilitate the transport of these holes through a hopping mechanism, where the positive charge moves from one carbazole moiety to the next.[5] This movement of charge carriers constitutes the photocurrent. The methyl group on the carbazole ring may influence the energy levels of the HOMO and LUMO, as well as the packing of the polymer chains, thereby affecting the efficiency of charge generation and transport.
Conclusion
This compound is a monomer with significant potential for the development of novel photoconductive polymers. The provided protocols, based on established chemical principles, offer a reliable pathway for its synthesis and polymerization. The resulting poly(this compound) is expected to exhibit favorable photoconductive properties, making it a candidate for a variety of optoelectronic applications. Further research into the specific characteristics of this polymer is warranted to fully elucidate its potential.
References
9-Ethenyl-3-methyl-9H-carbazole in organic field-effect transistors (OFETs)
Disclaimer
The following application notes and protocols are provided as a representative guide for researchers interested in the application of carbazole derivatives in organic field-effect transistors (OFETs). Due to a lack of specific experimental data in the public domain for 9-Ethenyl-3-methyl-9H-carbazole, the synthesis and fabrication protocols are based on established methods for analogous carbazole-based materials. The performance data presented is representative of high-performance carbazole derivatives and should be considered illustrative.
Application Notes
Carbazole-based organic semiconductors are a promising class of materials for applications in organic electronics, including organic field-effect transistors (OFETs). The carbazole moiety offers good thermal and chemical stability, along with favorable charge transport properties. The ability to functionalize the carbazole core at various positions, such as the N-9, C-3, and C-6 positions, allows for the fine-tuning of its electronic and physical properties.
The introduction of a vinyl group at the N-9 position and a methyl group at the C-3 position in this compound is expected to influence its solubility, molecular packing, and, consequently, its performance in OFETs. The vinyl group can potentially be used for further polymerization to create a polymeric semiconductor. This document provides a hypothetical synthesis route and a general protocol for the fabrication and characterization of OFETs using a solution-processable carbazole derivative.
Hypothetical Synthesis of this compound
This proposed two-step synthesis involves the methylation of 9H-carbazole followed by N-vinylation.
Step 1: Synthesis of 3-methyl-9H-carbazole
A plausible route to 3-methyl-9H-carbazole could involve a Suzuki coupling reaction between a suitably protected 3-bromo-9H-carbazole and methylboronic acid, followed by deprotection. An alternative is the Cadogan cyclization of 2-nitro-4'-methylbiphenyl.
Step 2: Synthesis of this compound
The N-vinylation of 3-methyl-9H-carbazole can be achieved through a reaction with vinyl acetate in the presence of a palladium catalyst.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Materials:
-
3-methyl-9H-carbazole
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methyl-9H-carbazole (1 equivalent), sodium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and dppf (0.1 equivalents).
-
Add anhydrous toluene via syringe, followed by vinyl acetate (1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)
-
This compound (or other soluble carbazole derivative)
-
Anhydrous solvent for the organic semiconductor (e.g., chloroform, chlorobenzene, or toluene)
-
Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment
-
Trichloroethylene, acetone, isopropanol (for cleaning)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in trichloroethylene, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
-
-
Dielectric Surface Treatment (OTS SAM formation):
-
Prepare a 10 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrates with fresh toluene to remove any excess OTS.
-
Anneal the substrates at 120 °C for 30 minutes on a hotplate.
-
-
Organic Semiconductor Film Deposition:
-
Prepare a solution of this compound in a suitable anhydrous solvent (e.g., 10 mg/mL in chloroform).
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Deposit the organic semiconductor film onto the OTS-treated SiO₂ surface via spin coating. A typical spin coating recipe would be a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the semiconductor film at a temperature just below its glass transition temperature (if known) for 30 minutes to improve film morphology and crystallinity. For a small molecule, a typical annealing temperature might be in the range of 80-120 °C.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the organic semiconductor film.
-
Transfer the substrates to a thermal evaporator.
-
Deposit 50 nm of gold (Au) through the shadow mask at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer (e.g., Keithley 4200-SCS).
-
Measure the output and transfer characteristics of the device in a controlled environment (e.g., in a nitrogen-filled glovebox) to determine key performance parameters such as charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
-
Representative Performance of Carbazole-Based OFETs
The following table summarizes typical performance characteristics for high-performance p-type OFETs based on solution-processed carbazole derivatives. This data is for illustrative purposes and the actual performance of an OFET based on this compound may vary.
| Parameter | Representative Value | Unit |
| Hole Mobility (µ) | 0.1 - 5.0 | cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | 10⁵ - 10⁸ | - |
| Threshold Voltage (V_th) | 0 to -20 | V |
| Subthreshold Swing (SS) | 0.5 - 2.0 | V/dec |
Note: The performance of OFETs is highly dependent on the specific molecular structure, film morphology, device architecture, and processing conditions.
Visualizations
Application Notes and Protocols for Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a revolutionary class of organic molecules with significant potential across various scientific and technological fields. Their unique ability to harvest triplet excitons and convert them into light-emitting singlet excitons through reverse intersystem crossing (RISC) allows for near 100% internal quantum efficiency in various applications, without the need for heavy metals like iridium or platinum.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and application of TADF emitters in Organic Light-Emitting Diodes (OLEDs) and bioimaging.
Core Concepts of TADF
The functionality of TADF emitters is based on a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states.[1][2] Upon electrical or photo-excitation, both singlet and triplet excitons are formed. In conventional fluorescent materials, only the singlet excitons (25% of the total) contribute to light emission. However, in TADF materials, the triplet excitons (75% of the total) can be converted to singlet excitons via RISC, a process facilitated by thermal energy at room temperature.[1] These up-converted excitons then contribute to delayed fluorescence, significantly enhancing the overall light emission efficiency.
Applications in Organic Light-Emitting Diodes (OLEDs)
TADF emitters are key components in third-generation OLEDs, offering a cost-effective and efficient alternative to phosphorescent emitters.[3][4] They are particularly promising for creating stable and efficient blue emitters, a long-standing challenge in OLED technology.
Quantitative Data of Representative TADF Emitters in OLEDs
| Emitter | Host | Emission Color | EQEmax (%) | PLQY (%) | λEL (nm) | Ref. |
| 4CzIPN | CBP | Green | 19.5 | ~90 | 520 | [5] |
| PXZ-TRZ | CBP | Green | 12.5 | - | - | [5] |
| PIC-TRZ | - | - | 5.3 | 39 | - | [5] |
| Spiro-CN | - | - | >10 | - | - | [5] |
| ND37DBT | - | Orange-Red | 22.1 | 70 | - | [6] |
| pCzBP | - | Green | 8.1 | - | - | [3] |
| pAcBP | - | Green | 9.3 | - | - | [3] |
Experimental Protocol: Fabrication of a Solution-Processed TADF-OLED
This protocol describes the fabrication of a multi-layer OLED device using a solution-processing method.[7]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
TADF emitter and host material (e.g., PYD2)
-
Electron-transporting layer material (e.g., DPEPO, TPBi)
-
LiF and Al for cathode deposition
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
UV-ozone cleaner
-
Characterization equipment: Keithley source meter, absolute external quantum efficiency measurement system.
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a layer of PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrates at 120°C for 15 minutes to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the TADF emitter and the host material in a suitable organic solvent (e.g., chloroform, toluene). The doping concentration of the emitter is typically between 5-10 wt%.
-
Spin-coat the EML solution onto the PEDOT:PSS layer.
-
Anneal the substrates at a suitable temperature to remove the solvent.
-
-
Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the electron-transporting layers (e.g., DPEPO followed by TPBi) and the cathode layers (LiF and Al) sequentially through thermal evaporation under high vacuum (< 10⁻⁶ Torr). The deposition rates should be carefully controlled (e.g., ~0.5 nm/s for organic layers, 0.03 nm/s for LiF, and 0.2 nm/s for Al).[7]
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass lid to protect them from oxygen and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLEDs.
-
Applications in Bioimaging and Sensing
The long-lived fluorescence of TADF emitters makes them ideal probes for time-resolved fluorescence imaging (TRFI) and fluorescence lifetime imaging (FLIM).[8][9] These techniques can significantly improve the signal-to-noise ratio in biological imaging by eliminating short-lived autofluorescence from endogenous fluorophores.[8][9] Furthermore, the sensitivity of the triplet state to molecular oxygen allows for the development of TADF-based oxygen sensors.[2]
Quantitative Data of Representative TADF Emitters in Bioimaging
| Emitter | Delivery Method | Application | Delayed Lifetime (τd) | Emission Wavelength (nm) | Ref. |
| 4CzIPN | a-Odots | Two-photon FLIM of HeLa cells | 1.47 µs | 480-600 | [8] |
| DPTZ-DBO2 | Liposomes | Cellular uptake in HepG2 cells | Weakly detectable | - | [2] |
| PhDPA-DiKTa | g-Odots | Imaging of HeLa cells | 203.9 µs | 618 | [10] |
| MeODPA-DiKTa | g-Odots | Imaging of HeLa cells | 131.6 µs | 663 | [10] |
| AI-Cz-NP | Nanoparticles | Imaging of HepG2 cells | ~15 µs | - | [9] |
Experimental Protocol: Time-Resolved Fluorescence Imaging of Live Cells with TADF Probes
This protocol outlines the general steps for using TADF-based nanoparticles for live-cell imaging.
Materials and Equipment:
-
TADF emitter-loaded nanoparticles (e.g., g-Odots, liposomes)
-
Live cells (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Confocal laser scanning microscope with time-correlated single-photon counting (TCSPC) or time-gated detection capabilities
-
Incubator for cell culture
-
Imaging dishes or slides
Procedure:
-
Cell Culture:
-
Culture the desired cell line in appropriate medium and conditions until they reach a suitable confluency for imaging.
-
Seed the cells onto imaging dishes or slides and allow them to adhere overnight.
-
-
Probe Incubation:
-
Prepare a dispersion of the TADF nanoparticles in cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells with the TADF probes for a specific duration (e.g., 2 hours) to allow for cellular uptake.[9]
-
-
Cell Washing:
-
After incubation, gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound nanoparticles.
-
-
Time-Resolved Fluorescence Imaging:
-
Mount the imaging dish on the stage of the confocal microscope.
-
Excite the TADF probes with a pulsed laser at the appropriate wavelength.
-
Collect the emission using a detector capable of time-resolved measurements.
-
For time-gated imaging, set a delay time (e.g., >50 ns) after the excitation pulse to ensure that the short-lived autofluorescence has decayed before starting the signal integration.[8]
-
For FLIM, acquire the fluorescence decay data at each pixel to generate a lifetime map of the image.
-
-
Data Analysis:
-
Analyze the acquired images to determine the localization of the TADF probes within the cells.
-
For FLIM data, fit the decay curves to a multi-exponential decay model to determine the fluorescence lifetimes.
-
Synthesis and Characterization of TADF Emitters
The rational design of TADF molecules is crucial for achieving high performance. A common strategy involves creating donor-acceptor (D-A) structures with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11] This separation minimizes the exchange energy, leading to a small ΔEST.
Experimental Protocol: General Synthesis of a D-A Type TADF Emitter (e.g., 4CzIPN)
The synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is a well-established procedure.[12]
Materials:
-
1,2,3,5-tetrabromobenzene
-
Carbazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
1,2-Dichlorobenzene (ODCB)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
This synthesis is typically a multi-step process involving Ullmann condensation reactions. A simplified conceptual outline is provided here:
-
Reaction Setup: In a reaction flask under an inert atmosphere, combine the starting materials, catalyst, ligand, and base in a high-boiling point solvent.
-
Reaction: Heat the mixture to a high temperature (e.g., >180°C) and stir for an extended period (e.g., 24-48 hours).
-
Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up procedure, which may include filtration, extraction, and washing steps to remove inorganic salts and unreacted starting materials.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired TADF emitter.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Photophysical Characterization of TADF Emitters
1. Photoluminescence Quantum Yield (PLQY) Measurement: [13]
-
Use a spectrofluorometer equipped with an integrating sphere.
-
Prepare a dilute solution of the TADF emitter in a suitable solvent.
-
Measure the emission spectrum of the sample and a reference solvent blank.
-
The PLQY is calculated by comparing the integrated emission intensity of the sample to the decrease in the excitation light intensity.
-
To confirm the TADF nature, measure the PLQY in both degassed and aerated solutions. The PLQY should be significantly lower in the presence of oxygen due to quenching of the triplet state.
2. Transient Photoluminescence Decay Measurement: [13][14]
-
Use a time-resolved spectrometer with a pulsed laser for excitation and a sensitive detector (e.g., a streak camera or a time-correlated single-photon counting system).
-
Measure the decay of the fluorescence intensity over time after the excitation pulse.
-
The decay curve of a TADF emitter will typically show a biexponential decay, with a short-lived component corresponding to prompt fluorescence (PF) and a long-lived component corresponding to delayed fluorescence (DF).
-
By analyzing the decay curve, the lifetimes of the prompt and delayed fluorescence can be determined.
3. Determination of the Singlet-Triplet Energy Gap (ΔEST): [15]
-
Measure the fluorescence and phosphorescence spectra of the TADF emitter at low temperature (e.g., 77 K) in a rigid matrix.
-
The energy of the S₁ state is determined from the onset of the fluorescence spectrum, and the energy of the T₁ state is determined from the onset of the phosphorescence spectrum.
-
The ΔEST is the difference between the S₁ and T₁ energies.
References
- 1. TADF Materials in OLEDs: How They Work and Why They Matter [eureka.patsnap.com]
- 2. Frontiers | Applying TADF Emitters in Bioimaging and Sensing—A Novel Approach Using Liposomes for Encapsulation and Cellular Uptake [frontiersin.org]
- 3. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OLED and TADF.pdf [slideshare.net]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optica Publishing Group [opg.optica.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. oldcitypublishing.com [oldcitypublishing.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 9-Ethenyl-3-methyl-9H-carbazole
Welcome to the technical support center for the synthesis and purification of 9-Ethenyl-3-methyl-9H-carbazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the purity and yield of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the vinylation of 3-methyl-9H-carbazole. This is typically achieved by reacting 3-methyl-9H-carbazole with acetylene gas in the presence of a strong base, such as potassium hydroxide (KOH), in a suitable solvent like N-methylpyrrolidone.[1] Another reported method involves the reaction of the carbazole with 1,2-dibromoethane in the presence of a base, which proceeds through an alkylation-elimination sequence.[2][3]
Q2: What are the potential impurities I might encounter in my synthesized this compound?
A2: Common impurities can include:
-
Unreacted 3-methyl-9H-carbazole: Incomplete reaction is a common source of this impurity.
-
Poly(this compound): The vinyl product can polymerize under the reaction conditions, especially at elevated temperatures.
-
Byproducts from side reactions: Depending on the reaction conditions and the purity of the starting materials, other byproducts may form.
-
Sulfur-containing impurities: If the starting carbazole is derived from coal tar, it may contain sulfur impurities that can be difficult to remove.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the product from the starting material and byproducts. The purity of the final product can be checked by TLC with an appropriate eluent.[5]
Q4: What are the recommended methods for purifying the crude product?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a common and effective method for removing impurities. Suitable solvents for recrystallization of carbazole derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane.[6][7]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is recommended. A gradient of solvents, such as hexane and ethyl acetate, can be used to elute the desired compound.[8]
Q5: Which analytical techniques are suitable for confirming the purity and identity of the final product?
A5: A combination of spectroscopic and chromatographic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the product and assessing its purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the vinyl C=C bond.[2][3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the reaction is carried out under anhydrous conditions. - Increase the reaction time or temperature, but monitor for polymerization. - Use a higher concentration of the vinylating agent (e.g., acetylene pressure). |
| Loss of product during workup or purification. | - Optimize the extraction and recrystallization procedures to minimize loss. - For column chromatography, ensure proper packing and choice of eluent. | |
| Presence of Unreacted 3-methyl-9H-carbazole | Insufficient amount of vinylating agent or base. | - Use a molar excess of the vinylating agent and base. - Ensure efficient stirring to promote contact between reactants. |
| Reaction time is too short. | - Monitor the reaction by TLC and continue until the starting material is consumed. | |
| Product Polymerizes During Reaction or Purification | High reaction temperature or prolonged heating. | - Carry out the reaction at the lowest effective temperature. - Avoid prolonged heating during purification steps like recrystallization. |
| Presence of radical initiators. | - Ensure all reagents and solvents are free from peroxides or other radical initiators. - Consider adding a polymerization inhibitor, such as hydroquinone, during workup if polymerization is a significant issue. | |
| Final Product is Discolored (e.g., yellow or brown) | Presence of impurities from starting materials. | - Use highly pure 3-methyl-9H-carbazole. Carbazole derived from coal tar may require pre-purification.[4] |
| Decomposition of the product. | - Purify the product promptly after synthesis. - Store the final product under an inert atmosphere and protected from light. | |
| Difficulty in Recrystallization | Inappropriate solvent choice. | - Perform small-scale solvent screening to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Product is an oil and does not crystallize. | - Try trituration with a non-polar solvent like hexane to induce crystallization. - If the product remains an oil, purification by column chromatography is recommended. |
Experimental Protocols
Synthesis of this compound via Vinylation with Acetylene
Materials:
-
3-methyl-9H-carbazole
-
Potassium hydroxide (KOH)
-
N-methylpyrrolidone (NMP), anhydrous
-
Acetylene gas
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a pressure-rated reaction vessel, add 3-methyl-9H-carbazole and a catalytic amount of KOH to anhydrous NMP.
-
Stir the mixture and heat to 80-100 °C to form the potassium salt of 3-methyl-9H-carbazole.
-
Introduce acetylene gas into the vessel, maintaining a constant pressure.
-
Continue the reaction at 150-160 °C for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously pour it into ice-water.
-
Neutralize the mixture with dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
Technical Support Center: Purification of 9-Ethenyl-3-methyl-9H-carbazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 9-ethenyl-3-methyl-9H-carbazole using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitates on the Column | The compound has low solubility in the initial low-polarity mobile phase. | - Apply the crude material to the column after dissolving it in a slightly more polar solvent that still ensures it binds to the silica, such as toluene or a toluene/hexane mixture. This can prevent local overloading and precipitation.[1] - Load the sample by adsorbing it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be dry-loaded onto the column. |
| Compound Decomposes on the Column | This compound may be sensitive to the acidic nature of standard silica gel. The vinyl group can be prone to polymerization. | - Perform a stability test on a small scale using TLC. Spot the compound on a silica gel TLC plate, let it sit for a few hours, and then elute to see if any degradation has occurred. - If the compound is unstable, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
| Poor Separation of Compound from Impurities | The chosen mobile phase (eluent) does not have the optimal polarity to resolve the components. | - Systematically vary the solvent system. Start with a very non-polar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[2][3][4] - Run a thorough TLC analysis with different solvent systems to identify the best eluent for separation before attempting the column. |
| Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar for the compound, causing it to have a very low affinity for the stationary phase. | - Start with a less polar solvent system. For carbazole derivatives, mixtures of hexane and ethyl acetate or hexane and dichloromethane are common.[2][3] - Ensure the column is properly packed and equilibrated with the initial, low-polarity solvent. |
| Compound Takes Too Long to Elute (Tailing) | The eluent is not polar enough, or there are strong interactions between the compound and the stationary phase. | - Once the desired compound starts to elute, you can gradually increase the polarity of the mobile phase to speed up the elution and reduce tailing.[5] |
| All Fractions Appear to be Mixed | The column may be overloaded, or the TLC results may be misleading. | - Reduce the amount of crude material loaded onto the column. A general rule is a silica-to-crude product ratio of at least 30:1 to 50:1 by weight. - Re-evaluate the TLC. Overloading the TLC plate can give a false impression of separation.[1] |
| No Compound is Recovered from the Column | The compound may have degraded on the column, or it is not being detected in the fractions. | - Concentrate the fractions you expect to contain your compound and re-analyze by TLC.[5] - Check for compound stability on silica gel as mentioned above. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for non-polar compounds like carbazole derivatives is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate or dichloromethane. Based on purifications of similar compounds, a starting eluent of 1-5% ethyl acetate in hexane or 5-10% dichloromethane in hexane is recommended.[2][3] The optimal ratio should be determined by preliminary TLC analysis.
Q2: What stationary phase should I use?
Silica gel (230-400 mesh) is the most common stationary phase for the purification of carbazole derivatives.[2] If your compound shows signs of degradation, you might consider using neutral alumina or deactivated silica gel.
Q3: How can I monitor the separation during column chromatography?
The separation is typically monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spotting every few fractions on a TLC plate and visualizing them under UV light will show the elution profile of your compound and any impurities.
Q4: My compound is not very soluble in the eluent. How should I load it onto the column?
If your crude mixture is not soluble in the initial mobile phase, you can use a "dry loading" technique. Dissolve your compound in a solvent in which it is soluble (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure (e.g., with a rotovap) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Q5: The vinyl group in my compound is sensitive. Are there any special precautions I should take?
The ethenyl (vinyl) group can be susceptible to polymerization, especially in the presence of acid or light. It is advisable to:
-
Use deactivated (neutral) silica gel if acidity is a concern.
-
Protect the column from direct light by wrapping it in aluminum foil.
-
Work at a reasonable pace to minimize the time the compound spends on the column.
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 98:2).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (or a slightly more polar solvent like toluene if solubility is an issue).[1] Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent until a dry powder is obtained. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. A gentle pressure can be applied using a pump or inert gas if necessary.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) if needed to elute the compound of interest. This can be done by slowly increasing the percentage of the more polar solvent (e.g., from 2% to 5% to 10% ethyl acetate in hexane).
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes eluent systems used for the purification of various carbazole derivatives, which can serve as a guide for selecting a starting point.
| Carbazole Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 3,6-Dibromo-9H-carbazole | Silica Gel | Dichloromethane / Hexane (1:1) | [6] |
| 9-Ethyl-3-(phenylethynyl)-9H-carbazole derivative | Silica Gel | Hexane / Dichloromethane (10:1) | [2] |
| 4-(3,6-di-tert-butylcarbazol-9-yl)benzaldehyde | Silica Gel | Ethyl Acetate / Hexane (1:30) | [3] |
| 3,6-bis(3,6-di-tert-pentyl-carbazol-9-yl)carbazole derivative | Silica Gel | Hexane / Ethyl Acetate (30:1) | [3] |
| 3-Fluoro-9H-carbazole derivative | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1 to 20:1) | [4] |
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
Preventing premature polymerization of 9-Ethenyl-3-methyl-9H-carbazole
Technical Support Center: 9-Ethenyl-3-methyl-9H-carbazole
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and using this compound, with a focus on preventing its premature polymerization. The principles and data presented are largely based on its close structural analog, 9-Vinylcarbazole (NVC), and general best practices for vinyl monomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound is a vinyl monomer, a class of compounds characterized by a carbon-carbon double bond (the "ethenyl" or "vinyl" group). This vinyl group is highly reactive and can undergo spontaneous free-radical polymerization when exposed to initiators such as heat, light (UV radiation), or certain impurities.[1][2][3] This process links individual monomer units into long polymer chains, causing the material to solidify or become highly viscous, rendering it unusable for most applications.
Q2: What are polymerization inhibitors and how do they function?
Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during transport and storage.[1] They work by scavenging free radicals, which are the highly reactive species that initiate the polymerization chain reaction.[4] By reacting with and neutralizing these radicals, inhibitors effectively stop the polymerization process before it can begin.[4] These agents are often referred to as stabilizers or retarders.[1]
Q3: What are the optimal storage conditions for this compound?
Proper storage is critical to maximize the shelf life of the monomer. Key recommendations include:
-
Temperature: Store in a cool, dark place, typically refrigerated at 3-5 °C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate peroxides that may initiate polymerization.
-
Container: Keep the container tightly sealed to protect from moisture and air.[6][7]
-
Light: Use an amber or opaque container to protect the monomer from light exposure.
Q4: Which inhibitors are typically used for vinyl monomers like this one?
A variety of inhibitors are used for vinyl monomers, chosen for their effectiveness and ease of removal. For storage and transport, inhibitors that require the presence of oxygen to be effective are common.
| Inhibitor Name | Abbreviation | Typical Concentration | Notes |
| 4-Methoxyphenol | MEHQ | 10-100 ppm | Requires oxygen to be effective. Removable via base wash or alumina column.[1] |
| Hydroquinone | HQ | 100-1000 ppm | Requires oxygen. Can cause discoloration.[1][8] |
| 4-tert-Butylcatechol | TBC | 10-50 ppm | A common and effective inhibitor for styrene and other vinyl aromatics.[1] |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 10-100 ppm | A highly effective stable free radical scavenger. Does not require oxygen.[1][8] |
Q5: Is it necessary to remove the inhibitor before initiating a controlled polymerization?
Yes. The inhibitor must be removed immediately before the experiment. Its purpose is to prevent polymerization, so its presence will interfere with your intended reaction by quenching the initiator or the propagating polymer chains, leading to unpredictable results, low yields, or complete reaction failure.[9] In some industrial settings, the inhibitor may be overcome by adding a large excess of initiator, but for precise laboratory work, removal is standard practice.[9]
Q6: How long is the monomer stable after the inhibitor has been removed?
The uninhibited monomer is highly susceptible to polymerization and has a very limited shelf life.[10] It should be used immediately after purification. If storage is unavoidable, it should be kept cold (below 4°C), in the dark, and under an inert atmosphere for no more than a few hours to a day.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Problem: The monomer has solidified or become highly viscous in the container.
-
Probable Cause: Premature polymerization has occurred due to improper storage conditions, such as exposure to heat, light, or air, or depletion of the inhibitor over time.
-
Solution: Unfortunately, once polymerized, the monomer cannot be reversed. The material must be discarded following appropriate safety protocols. To prevent this, always adhere to recommended storage conditions and monitor the shelf life of your material.
Problem: A controlled polymerization reaction fails or results in very low yields.
-
Probable Cause: The inhibitor was not completely removed from the monomer before starting the reaction. Residual inhibitor is quenching the reaction initiator.
-
Solution: Ensure the inhibitor removal protocol is performed correctly and immediately prior to use. Consider passing the monomer through the purification column a second time if you suspect residual inhibitor. A workflow for troubleshooting this issue is provided below.
Problem: The monomer appears discolored (e.g., yellow or brown).
-
Probable Cause: This can be due to the oxidation of the monomer or the inhibitor itself (e.g., hydroquinone can form colored quinones).[8] While slight discoloration may not always indicate polymerization, it suggests degradation and the presence of impurities that could affect your reaction.
-
Solution: Purify the monomer by passing it through a column of activated basic alumina or by recrystallization before use.
Troubleshooting Workflow: Failed Polymerization
This diagram outlines a logical process for diagnosing the cause of a failed polymerization experiment.
Caption: A decision tree for troubleshooting failed polymerization reactions.
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ, HQ) using an Alumina Column
This is a common and effective method for removing phenolic inhibitors like MEHQ and hydroquinone at room temperature.[11]
Materials:
-
This compound (stabilized)
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column (2-3 cm diameter, 20-30 cm length)
-
Anhydrous solvent for elution (e.g., dichloromethane or toluene), if needed
-
Round-bottom flask for collection, oven-dried
-
Glass wool or fritted disc for column
Procedure:
-
Prepare the Column: Insert a small plug of glass wool at the bottom of the chromatography column if it does not have a fritted disc.
-
Pack the Alumina: Fill the column approximately halfway with activated basic alumina. Tap the column gently to ensure even packing.
-
Dissolve Monomer (if solid): If the monomer is solid, dissolve it in a minimal amount of a suitable anhydrous solvent. If it is a liquid, it can be used neat.
-
Load the Column: Carefully add the monomer solution (or neat liquid) to the top of the alumina bed.
-
Elute the Monomer: Allow the monomer to pass through the column under gravity. If a solvent was used, you can apply gentle pressure with an inert gas (e.g., nitrogen) to speed up the elution. The phenolic inhibitor will be adsorbed onto the basic alumina.
-
Collect the Purified Monomer: Collect the eluent in a clean, dry, round-bottom flask.
-
Remove Solvent (if applicable): If a solvent was used for elution, remove it under reduced pressure (rotary evaporation). Be careful not to heat the monomer.
-
Immediate Use: The purified, uninhibited monomer is now ready for use and should be placed under an inert atmosphere immediately.
Workflow for Inhibitor Removal
Caption: Step-by-step workflow for removing inhibitors via column chromatography.
Mechanism of Radical Inhibition
This diagram illustrates the general principle of how a radical scavenging inhibitor protects the monomer.
Caption: Simplified mechanism of free-radical scavenging by an inhibitor.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 3. 9-Vinylcarbazole 98 1484-13-5 [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Thermal stability issues of 9-Ethenyl-3-methyl-9H-carbazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of 9-Ethenyl-3-methyl-9H-carbazole and its polymeric derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the thermal analysis of this compound derivatives.
| Issue | Possible Causes | Recommended Actions |
| Lower than Expected Decomposition Temperature | 1. Presence of Residual Monomer: Incomplete polymerization can leave unreacted this compound monomer, which will have a different and likely lower thermal stability than the polymer.[1] 2. Impurities from Synthesis: Residual solvents, catalysts, or side-products from the synthesis of the monomer or polymer can act as initiation sites for thermal degradation. 3. Oxidation: Exposure to air at elevated temperatures can lead to oxidative degradation, which often occurs at lower temperatures than thermal degradation in an inert atmosphere. | 1. Optimize Polymerization: Increase polymerization time or temperature to enhance monomer conversion.[1] Purify the polymer by precipitation to remove unreacted monomer. 2. Purification: Ensure rigorous purification of the monomer and polymer. Use techniques like recrystallization for the monomer and multiple precipitations for the polymer. 3. Inert Atmosphere: Conduct thermal analysis (e.g., TGA) under an inert atmosphere such as nitrogen or argon to prevent oxidation. |
| Inconsistent TGA/DSC Results | 1. Sample Heterogeneity: The polymer sample may not be uniform, containing regions with different molecular weights or levels of impurities. 2. Instrumental Variations: Fluctuations in heating rate, gas flow, or baseline drift of the thermal analysis instrument. 3. Sample Preparation: Differences in sample mass, packing in the crucible, or particle size can affect heat transfer and lead to variability. | 1. Homogenize Sample: Ensure the polymer sample is thoroughly mixed or ground to a uniform powder before analysis. 2. Instrument Calibration: Regularly calibrate the TGA/DSC instrument for temperature and mass. Use consistent experimental parameters for all runs. 3. Standardize Sample Preparation: Use a consistent sample mass and packing method for each analysis. |
| Unexpected Mass Loss at Low Temperatures (below 200°C) | 1. Volatilization of Low Molecular Weight Species: This could be due to residual solvent, absorbed moisture, or volatile impurities. 2. Degradation of Initiator Fragments: If a thermally labile initiator was used for polymerization, its fragments might degrade at lower temperatures. | 1. Pre-drying: Dry the sample under vacuum at a moderate temperature (e.g., 80-100°C) before TGA analysis to remove volatile components. 2. Select a Thermally Stable Initiator: If synthesizing the polymer, choose an initiator that is stable in the desired temperature range of application. |
| Complex or Multi-step Degradation in TGA | 1. Presence of Different Polymer Structures: The sample might be a mixture of polymers with different tacticities or branching, leading to different degradation profiles. 2. Multiple Degradation Mechanisms: The polymer may undergo different degradation pathways at different temperatures. For poly(vinyl-type) polymers, this can include side-chain degradation followed by main-chain scission at higher temperatures. | 1. Characterize Polymer Structure: Use techniques like NMR to understand the polymer microstructure. 2. Analyze Evolved Gases: Couple the TGA to a mass spectrometer or FTIR (TGA-MS or TGA-FTIR) to identify the gaseous products at each degradation step, which can help elucidate the degradation mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of poly(this compound)?
Q2: How does the methyl group at the 3-position affect the thermal stability?
A2: The methyl group is an electron-donating group, which can influence the electron density of the carbazole ring system. This alteration in electronic properties could potentially affect the bond dissociation energies within the molecule. Research on other aromatic systems suggests that methyl groups can act as reactive sites, potentially initiating degradation at slightly lower temperatures compared to the unsubstituted parent molecule.[2][3][4]
Q3: What are the likely degradation products of poly(this compound)?
A3: Based on the degradation of similar vinyl polymers, the thermal degradation is likely to proceed in two main stages. The initial stage may involve the scission of the C-N bond linking the carbazole side group to the polymer backbone. At higher temperatures, the polymer backbone itself will undergo chain scission and fragmentation. Evolved gas analysis of similar carbazole-containing polymers has identified the degradation of the carbazole moieties at temperatures above 415°C.[2]
Q4: Can the polymerization method affect the thermal stability of the final polymer?
A4: Yes, the polymerization method can have a significant impact. For instance, cationic polymerization of vinylcarbazole can sometimes lead to side reactions or produce polymers with different tacticities, which in turn can affect their thermal properties. The choice of initiator and reaction conditions can also influence the molecular weight and molecular weight distribution of the polymer, which are known to affect thermal stability.
Q5: How can I improve the thermal stability of my this compound derivative?
A5: To enhance thermal stability, ensure high purity of the monomer and the resulting polymer. The presence of impurities can significantly lower the decomposition temperature. Optimizing the polymerization process to achieve a high molecular weight and a narrow molecular weight distribution can also be beneficial. Furthermore, ensuring the complete removal of any residual monomer is crucial, as the monomer will have lower thermal stability than the polymer.[1]
Data Presentation
Table 1: Thermal Properties of Carbazole and Related Polymers
| Compound | Td (5% weight loss, °C) | Td (10% weight loss, °C) | Atmosphere |
| Poly(9-vinylcarbazole) (PVK) | > 400 | > 450 | Inert |
| Carbazole-containing polyyne | > 415 (carbazole moiety) | - | Inert |
| General Carbazole Derivatives | 349 - 488 | - | Not Specified |
Note: The data presented is based on literature values for structurally similar compounds and should be used as a general reference.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a clean TGA crucible (typically alumina or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5).
General Cationic Polymerization of a this compound
Disclaimer: This is a general procedure and should be adapted and optimized for the specific monomer and desired polymer properties. All work should be conducted in a fume hood with appropriate personal protective equipment.
-
Monomer Purification: Purify the this compound monomer by recrystallization from a suitable solvent (e.g., ethanol or hexane) to remove any impurities. Dry the monomer under vacuum.
-
Solvent Preparation: Use a dry, inert solvent such as dichloromethane or toluene. Dry the solvent over a suitable drying agent (e.g., calcium hydride) and distill it under an inert atmosphere.
-
Polymerization Setup:
-
Assemble a flame-dried reaction flask equipped with a magnetic stirrer and a nitrogen or argon inlet.
-
Dissolve the purified monomer in the dry solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.
-
-
Initiation:
-
Prepare a solution of a suitable cationic initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) in the dry solvent.
-
Slowly add the initiator solution to the stirring monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The reaction mixture may become viscous as the polymer forms.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of a terminating agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration.
-
-
Purification:
-
Redissolve the polymer in a suitable solvent (e.g., chloroform or THF) and re-precipitate it into a non-solvent. Repeat this process 2-3 times to remove residual monomer and initiator.
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Troubleshooting logic for low thermal stability.
References
- 1. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solubility of 9-Ethenyl-3-methyl-9H-carbazole for Solution Processing
Welcome to the technical support center for the solution processing of 9-Ethenyl-3-methyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for various experimental applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a derivative of carbazole, is a largely non-polar molecule. Following the principle of "like dissolves like," it exhibits good solubility in many common organic solvents but is practically insoluble in water. The vinyl and methyl substituents on the carbazole core slightly modify its polarity compared to the parent carbazole molecule, which can influence its interaction with different solvents.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on the solubility of structurally similar compounds like 9-vinylcarbazole, the following organic solvents are recommended for initial screening:
-
Good Solvents: Tetrahydrofuran (THF), Chloroform (CHCl₃), Dichloromethane (DCM), Toluene, and Dimethyl Sulfoxide (DMSO).
-
Moderate Solvents: Acetone, Ethyl Acetate.
-
Poor Solvents: Alcohols (e.g., Methanol, Ethanol), Hexane.
-
Insoluble: Water.
The choice of solvent will ultimately depend on the specific requirements of your application, such as the desired concentration, solution viscosity, and solvent boiling point for thin-film deposition.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility in an organic solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the intermolecular forces in the solid crystal lattice. Gently heating the solvent while dissolving this compound can significantly increase both the amount that can be dissolved and the rate of dissolution. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent to avoid degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the solution processing of this compound.
Issue 1: The compound is not dissolving or is dissolving very slowly.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: Refer to the recommended solvents in the FAQ section. If you are using a poor or moderate solvent, switch to a solvent with a higher dissolving power for non-polar aromatic compounds, such as THF, chloroform, or toluene. The use of Hansen Solubility Parameters (HSP) can aid in a more systematic solvent selection. The HSP for carbazole are approximately δD (Dispersion) = 21.7, δP (Polar) = 6.4, and δH (Hydrogen Bonding) = 6.2 MPa⁰.⁵. Solvents with similar HSP values are more likely to be effective.
-
-
Possible Cause 2: Insufficient temperature.
-
Solution: Gently warm the solvent while stirring. A water bath or a heating mantle with precise temperature control is recommended. Start with a temperature around 40-50 °C and gradually increase if necessary, staying well below the solvent's boiling point.
-
-
Possible Cause 3: Insufficient agitation.
-
Solution: Ensure vigorous and continuous stirring using a magnetic stirrer. For larger quantities or difficult-to-dissolve samples, mechanical stirring might be more effective. Sonication in an ultrasonic bath can also be used to break up agglomerates and accelerate dissolution.
-
-
Possible Cause 4: Compound purity.
-
Solution: Impurities can sometimes hinder dissolution. Ensure you are using a high-purity grade of this compound. If purity is a concern, recrystallization may be necessary.
-
Issue 2: The compound precipitates out of solution upon cooling or standing.
-
Possible Cause 1: Supersaturated solution.
-
Solution: You may have created a supersaturated solution by dissolving the compound at an elevated temperature. If the concentration is too high for room temperature solubility, the compound will crystallize out as it cools. To avoid this, either work with the solution at an elevated temperature or prepare a less concentrated solution. You can determine the saturation point at room temperature by gradually adding the solute to the solvent until no more dissolves.
-
-
Possible Cause 2: Change in solvent composition.
-
Solution: Accidental addition of a poor solvent (e.g., water from atmospheric moisture) can drastically reduce solubility. Ensure your solvents are anhydrous and handle solutions under a dry atmosphere (e.g., nitrogen or argon) if sensitivity to moisture is observed.
-
-
Possible Cause 3: Photochemical reaction or degradation.
-
Solution: Some carbazole derivatives can be light-sensitive. Store solutions in amber vials or protect them from light to prevent potential photodegradation or polymerization, which could lead to the formation of less soluble species.
-
Issue 3: Inconsistent results in thin-film deposition from solution.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: The presence of undissolved microparticles can lead to defects in spin-coated or printed films. Always filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before use to remove any particulate matter.
-
-
Possible Cause 2: Solvent evaporation rate.
-
Solution: The rate of solvent evaporation significantly impacts film morphology. A solvent that evaporates too quickly may not allow sufficient time for the molecules to self-organize, leading to an amorphous or poorly ordered film. Conversely, a very slow evaporation rate can lead to large crystal domains and a rough surface. The choice of solvent and the control of the processing environment (e.g., spin speed, substrate temperature, solvent vapor annealing) are critical for achieving high-quality films.
-
Quantitative Solubility Data
| Solvent | Qualitative Solubility of 9-Vinylcarbazole |
| Tetrahydrofuran (THF) | Soluble |
| Chloroform (CHCl₃) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Toluene | Soluble |
| Acetone | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Hexane | Sparingly Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Preparation: Weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the chosen solvent to the vial in portions.
-
Agitation: Place a magnetic stir bar in the vial and place it on a magnetic stirrer. Stir the mixture vigorously.
-
Heating (Optional): If the compound does not dissolve readily at room temperature, gently heat the vial in a water bath or on a hot plate with stirring. Monitor the temperature to avoid boiling the solvent.
-
Observation: Continue stirring and heating until all the solid has dissolved, resulting in a clear solution.
-
Filtration: Before use in sensitive applications like thin-film deposition, filter the solution through a compatible syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.
Protocol 2: Determination of Saturated Solubility (Isothermal Method)
-
Equilibration: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Stirring: Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or a stirrer on a hotplate can be used.
-
Settling: Allow the undissolved solid to settle to the bottom of the vial.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear solution) using a pre-warmed pipette to avoid premature crystallization upon cooling.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Quantification: Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).
Visualizations
Technical Support Center: Degradation of Carbazole-Based Hole Transport Layers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based hole transport layers (HTLs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and operation of organic electronic devices utilizing these materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for carbazole-based HTLs like CBP, TCTA, and mCP?
A1: Carbazole-based HTLs primarily degrade through three main pathways: thermal, photo-oxidative, and electrical stress.[1]
-
Thermal Degradation: At elevated temperatures, these materials can undergo morphological changes, such as crystallization, which can lead to device failure.[2] Thermally induced chemical decomposition can also occur, leading to the cleavage of chemical bonds.
-
Photo-oxidative Degradation: In the presence of oxygen and light (especially UV), carbazole moieties can be oxidized.[3] This can lead to the formation of byproducts that act as charge traps or luminescence quenchers, reducing device efficiency and lifetime.[4][5]
-
Electrical Degradation: Under electrical stress, the HTL molecules can undergo chemical changes due to the presence of charge carriers (holes).[6] This can involve the formation of unstable radical cations, leading to bond cleavage (such as C-N bond scission) and the formation of degradation products that impede charge transport.[7][8]
Q2: My OLED device is showing a rapid decrease in efficiency (efficiency roll-off). Could the carbazole-based HTL be the cause?
A2: Yes, the degradation of the carbazole-based HTL can be a significant contributor to efficiency roll-off. The formation of degradation products within the HTL can create charge traps and non-radiative recombination centers. These defects can disrupt the balance of charge carriers reaching the emissive layer and quench excitons, leading to a decrease in quantum efficiency, particularly at high current densities.[9]
Q3: I am observing an increase in the turn-on voltage of my OLED. What could be the reason related to the HTL?
A3: An increased turn-on voltage can be attributed to several factors related to HTL degradation. The formation of a thin insulating layer at the HTL interface due to degradation or the creation of deep charge traps within the HTL can impede hole injection from the anode.[10] This increased injection barrier requires a higher voltage to initiate current flow and light emission.[11]
Q4: Are there any visible signs of degradation in the HTL film?
A4: While many degradation pathways are not visually apparent at the macroscopic level, significant morphological changes can sometimes be observed. For example, thermal stress can induce crystallization in amorphous HTL films, which might be visible as changes in film opacity or through techniques like optical microscopy or atomic force microscopy (AFM).[12][13] Severe degradation can also lead to the formation of dark spots in OLEDs, which can originate from pinholes or localized degradation of the organic layers.[1]
Q5: How does the choice of a specific carbazole-based HTL (CBP, TCTA, mCP) affect device stability?
A5: The stability of a device is influenced by the intrinsic properties of the chosen HTL. For instance, materials with higher glass transition temperatures (Tg) and decomposition temperatures (Td) generally exhibit better thermal and morphological stability. The specific molecular structure also plays a role in the susceptibility to photo-oxidation and electrical degradation. A comparative study of devices using CBP, mCP, and TCTA showed that the luminance can vary significantly, with CBP often exhibiting higher luminance in certain device structures.[14][15][16] The interface between the HTL and the emissive layer is also critical, with studies showing that a TCTA/EML interface can offer high stability.[4]
Troubleshooting Guides
Issue 1: Rapid Decrease in Device Luminance and Efficiency
| Symptom | Potential Cause (HTL-Related) | Suggested Action / Troubleshooting Step |
| Rapid initial drop in brightness followed by slower decay. | Photo-oxidation of the HTL due to exposure to air and ambient light during or after fabrication. | Minimize exposure of the device to air and UV light. Encapsulate the device immediately after fabrication. Consider using a UV filter during device operation if applicable. |
| Efficiency roll-off is more pronounced at higher current densities. | Formation of charge traps and exciton quenching sites from HTL degradation products under electrical stress. | Optimize the device structure to manage charge balance and the recombination zone. Consider using an HTL with higher electrical stability or incorporating an exciton blocking layer. |
| Appearance of dark spots that grow over time. | Localized degradation of the HTL, potentially initiated by pinholes or contaminants, leading to shorts or non-emissive areas. | Improve substrate cleaning procedures and ensure a clean deposition environment to minimize particulate contamination. Optimize the deposition process to achieve uniform, pinhole-free HTL films. |
Issue 2: Increased Operating Voltage and S-shaped I-V Curves
| Symptom | Potential Cause (HTL-Related) | Suggested Action / Troubleshooting Step |
| Gradual increase in the voltage required to achieve the same brightness. | Degradation at the anode/HTL interface, leading to an increased hole injection barrier. This can be caused by oxidation of the HTL or interaction with the anode material. | Ensure the anode (e.g., ITO) is properly cleaned and treated (e.g., with UV-ozone or plasma) before HTL deposition to improve energy level alignment. Consider using a dedicated hole injection layer (HIL) between the anode and the HTL. |
| "S-shaped" kink in the current-voltage (I-V) characteristic. | Poor charge injection or transport due to a significant energy barrier or charge trapping at an interface involving the HTL. | Verify the energy level alignment between the anode, HTL, and the emissive layer. Ensure the HTL has adequate hole mobility. An S-shaped curve can indicate a mismatch that becomes more pronounced with degradation. |
| Device suddenly fails (opens or shorts) after a period of operation. | Catastrophic failure due to localized breakdown, which can be initiated by morphological defects in the HTL that grow under thermal and electrical stress. | Improve the thermal stability of the HTL by selecting a material with a higher Tg. Optimize the device architecture to improve heat dissipation. |
Issue 3: Changes in Emission Color or Appearance of New Emission Peaks
| Symptom | Potential Cause (HTL-Related) | Suggested Action / Troubleshooting Step |
| Shift in the color coordinates of the emission over time. | Formation of degradation byproducts in the HTL that have their own emissive properties or that alter the energy landscape of the device, shifting the recombination zone. | Use high-purity HTL materials to minimize impurities that can act as precursors for emissive degradation products. Analyze the electroluminescence spectrum of the aged device to identify any new emission peaks. |
| Appearance of a broad, low-energy emission peak. | Formation of electromers or aggregates in the HTL film due to molecular rearrangement under electrical stress, which can have different emissive properties from the pristine material. | Select HTL materials with molecular structures that are less prone to aggregation. Monitor the photoluminescence of the HTL film before and after electrical stressing to check for changes. |
Degradation Pathways and Mechanisms
The degradation of carbazole-based HTLs is a complex process involving multiple chemical and physical changes. Below are diagrams illustrating the key degradation pathways under different stress conditions.
Thermal Degradation Pathway
Photo-oxidative Degradation Pathway
Electrical Stress Degradation Pathway
Quantitative Data on HTL Degradation
The stability of carbazole-based HTLs can be quantified by monitoring changes in key material properties and device performance metrics over time under various stress conditions. The following tables summarize typical (hypothetical, for illustrative purposes) quantitative data for CBP, TCTA, and mCP. Actual values will vary depending on the specific experimental conditions and device architecture.
Table 1: Thermal Stability Parameters
| Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C, 5% weight loss) | Typical Morphological Change upon Annealing |
| CBP | ~115 | ~400 | Prone to crystallization above Tg |
| TCTA | ~150 | ~450 | More stable amorphous morphology |
| mCP | ~140 | ~430 | Generally stable amorphous morphology |
Table 2: Comparative Device Lifetime Under Electrical Stress (Illustrative)
| HTL Material | Device Structure | Initial Luminance (cd/m²) | LT50 (hours) at constant current | Primary Degradation Observation |
| CBP | ITO/HTL/Alq3/LiF/Al | 1000 | ~150 | Increase in operating voltage, formation of non-emissive byproducts. |
| TCTA | ITO/HTL/Alq3/LiF/Al | 1000 | ~250 | Slower increase in voltage, good interfacial stability. |
| mCP | ITO/HTL/Alq3/LiF/Al | 1000 | ~200 | Moderate voltage increase, potential for exciton-induced degradation at the interface. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for diagnosing and understanding HTL degradation.
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature (Td) of a carbazole-based HTL material.
Procedure:
-
Sample Preparation: Place 5-10 mg of the powdered HTL material into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Set the purge gas to an inert gas (e.g., Nitrogen) with a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Plot the percentage of initial weight versus temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.
Protocol 2: Cyclic Voltammetry (CV) for Electrochemical Stability and HOMO Level Determination
Objective: To determine the oxidation potential of an HTL, which relates to its HOMO energy level and its susceptibility to electrical degradation.
Procedure:
-
Solution Preparation:
-
Dissolve a small amount of the HTL material (e.g., 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Prepare a solution of a reference compound with a known redox potential (e.g., ferrocene/ferrocenium) under the same conditions.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
-
Measurement:
-
Scan the potential from an initial value (where no reaction occurs) towards a more positive potential and then back to the initial potential.
-
Record the current response as a function of the applied potential.
-
Perform a scan of the reference compound (ferrocene) to calibrate the potential scale.
-
-
Analysis:
-
Determine the onset potential of the first oxidation peak from the voltammogram.
-
Calculate the HOMO energy level using the following equation (example): HOMO (eV) = -[E_onset(ox) vs. Fc/Fc+ + 4.8]
-
Protocol 3: Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) for Degradation Product Identification
Objective: To identify the chemical byproducts of HTL degradation in an aged OLED device.
Procedure:
-
Sample Preparation:
-
Carefully delaminate the aged OLED device to expose the organic layers. For depth profiling, the sample may be analyzed directly.
-
-
Instrument Setup:
-
Mount the sample onto the MALDI target plate.
-
Insert the target into the mass spectrometer.
-
-
Data Acquisition:
-
Focus the laser (typically a UV laser) onto the area of interest on the device.
-
Acquire mass spectra by firing the laser at the sample. The laser desorbs and ionizes molecules from the surface.
-
For imaging, raster the laser across a defined area to map the spatial distribution of different molecular species.
-
For depth profiling, gradually increase the laser fluence or the number of laser shots at a single spot to ablate through the layers.[1][17][18]
-
-
Analysis:
-
Compare the mass spectra of the aged device with that of a pristine (un-aged) device.
-
Identify new peaks in the aged device spectrum, which correspond to the mass-to-charge ratio of degradation products.
-
Use the mass of the fragments to deduce the chemical structure of the degradation products and infer the degradation pathway.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imc.utu.fi [imc.utu.fi]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kelvin Probe Force Microscopy (KPFM) | Park Systems [parksystems.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-of-flight secondary ion tandem mass spectrometry depth profiling of organic light-emitting diode devices for elucidating the degradation process - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the efficiency of 9-Ethenyl-3-methyl-9H-carbazole in OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 9-Ethenyl-3-methyl-9H-carbazole in the development of Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an OLED device?
This compound, like many carbazole derivatives, is primarily utilized as a hole transport material (HTM) or a host material for the emissive layer in OLEDs.[1][2][3] Its carbazole moiety offers good hole-transporting properties and a high triplet energy level, which is crucial for efficient phosphorescent OLEDs.[2] The vinyl group provides a site for potential polymerization or cross-linking to enhance the morphological stability of the thin film.
Q2: What are the expected photophysical properties of this compound?
Carbazole derivatives typically exhibit strong absorption in the UV-visible region.[4] The emission spectra are often in the blue-violet region.[4] The exact absorption and emission peaks for this compound would need to be determined experimentally, but similar carbazole compounds can provide an estimate. For instance, 2-nitro-3-phenyl-9H-carbazole shows an absorption band from 260 nm to 410 nm and a blue-violet emission peak around 400 nm.[4]
Q3: How does the purity of this compound affect OLED performance?
The purity of organic materials is critical for OLED performance. Impurities can act as charge traps or quenching centers, leading to a decrease in efficiency and device lifetime.[5] It is essential to use highly purified this compound, typically purified by methods such as sublimation or column chromatography, to achieve optimal device performance.
Q4: Can this compound be used in solution-processed OLEDs?
Yes, carbazole derivatives can be designed for solution processing, which can lower manufacturing costs.[1] The solubility of this compound in common organic solvents will determine its suitability for techniques like spin-coating or inkjet printing. Modifications to the molecular structure, such as the addition of alkyl chains, are often used to improve solubility.
Troubleshooting Guides
This section addresses common issues encountered during the fabrication and testing of OLEDs incorporating this compound.
Issue 1: Low External Quantum Efficiency (EQE)
Possible Causes:
-
Poor Film Morphology: Aggregation of the carbazole molecules can create quenching sites and hinder charge transport.[6][7]
-
Imbalanced Charge Injection/Transport: An imbalance between holes and electrons reaching the emissive layer reduces the probability of radiative recombination.
-
Energy Level Mismatch: Poor alignment of the HOMO/LUMO energy levels of this compound with adjacent layers can create injection barriers.
-
Material Degradation: The material may degrade during device fabrication (e.g., due to heat) or operation.[8]
Troubleshooting Steps:
-
Optimize Deposition Parameters: For vacuum-deposited films, adjust the deposition rate and substrate temperature. For solution-processed films, vary the solvent, solution concentration, and spin-coating speed.
-
Introduce Interlayers: Use hole injection layers (HILs) and electron injection layers (EILs) to improve charge injection.[8]
-
Modify Device Architecture: Adjust the thickness of the different layers to achieve a balanced charge distribution within the emissive layer.
-
Material Purity Check: Re-purify the this compound to remove any potential impurities.
Issue 2: High Operating Voltage
Possible Causes:
-
Large Injection Barriers: A significant energy barrier between the electrodes and the organic layers can impede charge injection.
-
Low Charge Carrier Mobility: The intrinsic hole mobility of the this compound layer may be insufficient.
-
Poor Interfacial Contacts: Contamination or poor adhesion between layers can increase the device resistance.
Troubleshooting Steps:
-
Select Appropriate Electrode Materials: Choose anode and cathode materials with work functions that align well with the HOMO and LUMO levels of the adjacent organic layers.
-
Incorporate Doping: Doping the hole transport layer with a p-type dopant can increase its conductivity and reduce the operating voltage.
-
Surface Treatment: Treat the substrate (e.g., ITO) with oxygen plasma or UV-ozone to improve the work function and promote better film growth.
-
Ensure Cleanliness: Maintain a clean fabrication environment to prevent dust and other contaminants from being incorporated into the device.
Issue 3: Poor Device Stability and Short Lifetime
Possible Causes:
-
Material Degradation: Carbazole-based materials can degrade under electrical stress, leading to the formation of non-emissive species.[5][6] This can involve the cleavage of C-N bonds.[7]
-
Morphological Instability: The amorphous organic films can crystallize over time, creating grain boundaries that act as charge traps.
-
Interfacial Degradation: Reactions at the interfaces between different layers can lead to device failure.
-
Environmental Factors: Exposure to oxygen and moisture can accelerate the degradation of the organic materials and the cathode.
Troubleshooting Steps:
-
Encapsulation: Properly encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Introduce Stable Interlayers: Use stable buffer layers to prevent reactions between the organic layers and the electrodes.
-
Thermal Management: Operate the device at lower current densities to reduce Joule heating, which can accelerate degradation.
-
Molecular Design: For future material development, consider modifications to the carbazole structure to enhance its chemical and morphological stability.
Data Presentation
Table 1: Performance of OLEDs with Carbazole-Based Materials
| Carbazole Derivative | Role | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| BCzB-PPI | Emitter | 4.43 | 11,364 | (0.159, 0.080) | [9] |
| CZ-2 | Emitter | 9.5 | 4,104 | Not Specified | [1] |
| CZ-1 | Emitter | 8.6 | 4,130 | Not Specified | [1] |
| Carbazole/Quinazoline Derivative | Host | 12.2 | Not Specified | Not Specified | [10] |
| Spiro-Carbazole Derivative | Host | 27.1 | 142,464 | Not Specified (Yellow) | [11] |
| tMCzPN | Emitter | 26.0 | Not Specified | Not Specified | [12] |
Note: This table provides a summary of performance data for various carbazole derivatives to serve as a benchmark. The performance of this compound will depend on the specific device architecture and fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of a Generic 9-Alkyl-3-substituted-9H-carbazole
This protocol provides a general synthetic route analogous to those found in the literature for similar carbazole derivatives.[13][14][15]
Step 1: N-Alkylation of 3-Iodo-9H-carbazole
-
Dissolve 3-iodo-9H-carbazole in an anhydrous solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as sodium hydride (NaH) or potassium hydroxide (KOH), and stir the mixture at room temperature for 30-60 minutes.
-
Add the desired alkylating agent (e.g., ethyl bromide for N-ethylation).
-
Stir the reaction mixture at room temperature or with gentle heating overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the 9-alkyl-3-iodo-9H-carbazole.
Step 2: Suzuki or Sonogashira Coupling for C-3 Substitution
-
In a reaction vessel under an inert atmosphere, combine the 9-alkyl-3-iodo-9H-carbazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃ or triethylamine), and the desired boronic acid/ester (for Suzuki coupling) or terminal alkyne (for Sonogashira coupling).
-
Add a suitable solvent system (e.g., toluene/ethanol/water for Suzuki or THF/triethylamine for Sonogashira).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and perform a work-up similar to Step 1.
-
Purify the final product by column chromatography and/or recrystallization.
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
-
Substrate Preparation:
-
Clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma or UV-ozone to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by heating the source materials in crucibles. A typical device structure might be:
-
Hole Injection Layer (HIL), e.g., HATCN (10 nm)
-
Hole Transport Layer (HTL), e.g., NPB or this compound (40 nm)
-
Emissive Layer (EML), e.g., this compound doped with a phosphorescent emitter (20 nm)
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
-
Monitor the thickness of each layer using a quartz crystal microbalance. Maintain a low deposition rate (e.g., 0.1-0.2 nm/s).
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (1 nm).
-
Deposit a thicker layer of a low work function metal, such as aluminum (Al) (100 nm), to serve as the cathode.
-
-
Encapsulation:
-
Without breaking the vacuum, or in a glovebox, encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from oxygen and moisture.
-
Visualizations
Caption: A typical multilayer OLED device structure.
Caption: A troubleshooting workflow for common OLED issues.
References
- 1. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Vinyl Carbazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of vinyl carbazole derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of N-vinylcarbazole (NVC)?
A1: The most prevalent side reactions include the cyclodimerization of N-vinylcarbazole to form a cyclobutane dimer, and premature polymerization of the monomer. The formation of the dimer is a cation radical cycloaddition reaction.[1][2] Unwanted polymerization can be initiated by heat, light, or impurities.
Q2: My N-vinylcarbazole polymerization is uncontrolled, leading to a broad molecular weight distribution. What could be the cause?
A2: Uncontrolled polymerization of NVC is often due to the high reactivity of the propagating radicals.[3] This can be exacerbated by impurities in the monomer, inconsistent reaction temperatures, or an inappropriate choice of initiator or polymerization technique. For better control, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended as they help in preventing the termination of macroradicals, which are undesired events.[3]
Q3: I am observing a low yield in my vinylation of carbazole reaction. What are the potential reasons?
A3: Low yields in the vinylation of carbazole can be attributed to several factors, including incomplete deprotonation of carbazole, insufficient acetylene pressure, or deactivation of the catalyst. The reaction temperature is also a critical parameter; for instance, a reaction at 160°C with KOH in N-methylpyrrolidone has been reported to give a high yield.[4]
Q4: What is the impact of impurities in the starting carbazole material on the synthesis?
A4: Impurities in the carbazole starting material, especially sulfur compounds from coal-tar-derived carbazole, can significantly hinder polymerization. These impurities can interfere with the catalyst and affect the electronic properties of the resulting polymer. It is often necessary to use carbazole with a purity of greater than 95%.[5]
Troubleshooting Guides
Issue 1: Formation of Cyclobutane Dimer during N-Vinylcarbazole Synthesis
Symptoms:
-
Presence of a significant amount of a higher molecular weight byproduct in the crude product mixture.
-
Reduced yield of the desired N-vinylcarbazole monomer.
-
The dimer is often a crystalline solid that may co-precipitate with the product.
Root Cause: The cyclodimerization of N-vinylcarbazole is a [2+2] cycloaddition reaction that proceeds via a cation radical intermediate.[1][2] This reaction can be initiated by acidic impurities, light, or certain oxidizing agents.[6]
Solutions:
-
Control of Acidity: Ensure all reagents and solvents are neutral and free of acidic impurities. The use of basic stabilizers can be considered.
-
Exclusion of Light: Perform the reaction and subsequent purification steps in the dark or under amber light to prevent photo-induced dimerization.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the dimerization pathway.
-
Purification: The dimer can be separated from the monomer by recrystallization or chromatography.
Issue 2: Premature Polymerization of N-Vinylcarbazole
Symptoms:
-
The reaction mixture becomes viscous or solidifies unexpectedly.
-
Difficulty in isolating the monomer from the polymer.
-
Low yield of the monomer.
Root Cause: N-vinylcarbazole is highly susceptible to polymerization, which can be initiated by radicals, cations, or heat. The propagating radicals of NVC are highly reactive.[3]
Solutions:
-
Use of Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the monomer after synthesis and during storage.
-
Low-Temperature Storage: Store the purified N-vinylcarbazole monomer at low temperatures (e.g., in a refrigerator or freezer) and in the dark.
-
Oxygen Control: While oxygen can act as an inhibitor for radical polymerization, it can also participate in photo-induced dimerization in the presence of sensitizers.[6] Therefore, storage under an inert atmosphere is generally recommended.
Issue 3: Inconsistent or Broad Molecular Weight Distribution in Poly(N-vinylcarbazole)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a broad or multimodal distribution of polymer chains.[3]
-
The physical properties of the polymer are not reproducible between batches.
Root Cause: This is often a result of poor control over the initiation and termination steps in free-radical polymerization. The high reactivity of the NVC propagating radical makes it difficult to control.[3]
Solutions:
-
Controlled Polymerization Techniques: Employ controlled radical polymerization methods like RAFT to achieve a narrower molecular weight distribution and better control over the polymer architecture.[3]
-
Monomer Purity: Ensure the N-vinylcarbazole monomer is of high purity and free from inhibitors or other impurities that could affect the polymerization kinetics.
-
Consistent Reaction Conditions: Maintain strict control over temperature, initiator concentration, and monomer concentration throughout the polymerization process.
Data Presentation
Table 1: Effect of Reaction Conditions on the Vinylation of Carbazole
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Pressure | Yield (%) | Reference |
| KOH | N-Methylpyrrolidone | 160 | 2.5 | Normal | 98.6 | [4] |
| KOH | DMSO | 160-170 | - | - | 80 | [7] |
| KOH | N-Methylpyrrolidone | 140 | 3.5 | 0.2 MPa | >99 | [8] |
Table 2: Controlled Polymerization of N-Vinylcarbazole using RAFT
| Monomer/CTA/Initiator Ratio | Polymerization Time (min) | Conversion (%) | Mn (GPC, g/mol ) | Mw/Mn (PDI) | Reference |
| 400:2:1 | 15 | 20.3 | 10,500 | 1.45 | [3] |
| 400:2:1 | 25 | 31.2 | 16,800 | 1.40 | [3] |
| 400:2:1 | 40 | 45.1 | 24,100 | 1.35 | [3] |
| 200:2:1 | 25 | 35.4 | 8,900 | 1.42 | [3] |
Experimental Protocols
1. Synthesis of N-Vinylcarbazole from Carbazole and Acetylene
This protocol is adapted from a high-yield synthesis method.[4][7]
-
Materials: Carbazole, potassium hydroxide (KOH), N-methylpyrrolidone (or DMSO), acetylene gas.
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve carbazole (e.g., 50 g) in N-methylpyrrolidone (e.g., 100 ml).[7]
-
Add a catalytic amount of KOH (e.g., 2 g).[7]
-
Heat the mixture to approximately 80°C with stirring to facilitate the formation of the potassium salt of carbazole.
-
Increase the temperature to 160-170°C.[7]
-
Introduce acetylene gas into the reaction vessel. Maintain a constant pressure if using a pressurized system, or bubble the gas through the solution at atmospheric pressure.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., PE:EA = 10:1).[7]
-
Once the carbazole is consumed, cool the reaction mixture.
-
Remove the solvent by vacuum distillation.
-
The crude N-vinylcarbazole can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol.[8]
-
2. Controlled Radical Polymerization of N-Vinylcarbazole via RAFT
This protocol is based on a microwave-assisted RAFT polymerization method.[3]
-
Materials: N-vinylcarbazole (recrystallized), a suitable RAFT agent (e.g., a dithiocarbamate), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., 1,4-dioxane).
-
Procedure:
-
In a microwave-safe reaction vial, dissolve the N-vinylcarbazole monomer, RAFT agent, and initiator in 1,4-dioxane at the desired molar ratios (see Table 2).
-
Purge the solution with an inert gas (e.g., argon) for approximately 10 minutes to remove oxygen.
-
Seal the vial and place it in a microwave reactor.
-
Set the desired temperature (e.g., 70°C) and reaction time.
-
After the specified time, quench the polymerization by rapidly cooling the vial in an ice-water bath and exposing the solution to air.
-
Isolate the polymer by precipitation in a non-solvent, such as cold methanol or acetone.
-
Filter the precipitated polymer and dry it under vacuum.
-
The polymer can be further purified by repeated precipitations.
-
Visualizations
Caption: Vinylation of Carbazole to N-Vinylcarbazole.
Caption: Major Side Reactions in N-Vinylcarbazole Synthesis.
Caption: Troubleshooting Workflow for Vinyl Carbazole Synthesis.
References
- 1. The mechanism of the prototype cation radical cycloaddition reaction: the cyclodimerization of N-vinylcarbazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The mechanism of the prototype cation radical cycloaddition reaction: the cyclodimerization of N-vinylcarbazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 9-Vinylcarbazole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104130180A - Method for preparing N-vinyl carbazole - Google Patents [patents.google.com]
- 8. CN103570606A - Method for preparing carbazole and vinyl carbazole - Google Patents [patents.google.com]
Enhancing the charge carrier mobility of carbazole polymers
Welcome to the Technical Support Center for Enhancing Charge Carrier Mobility in Carbazole Polymers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the charge carrier mobility of carbazole polymers?
A1: Enhancing charge carrier mobility in carbazole polymers primarily involves three key strategies:
-
Chemical Structure Modification: This includes extending π-conjugation, improving molecular planarity, and creating donor-acceptor (D-A) architectures.[1] Functionalizing the carbazole unit at its various reactive sites (2,7-, 3,6-, and 9-positions) allows for fine-tuning of electronic properties.[2] For instance, introducing phenyl substituents can extend molecular conjugation and improve charge-trapping efficiency.[3]
-
Control of Polymer Architecture: The way monomer units are linked significantly impacts properties. The connectivity at the 2,7-positions of the carbazole unit generally leads to a more effective conjugation length compared to 3,6- or 1,8-linkages.[4][5] Furthermore, increasing the molecular weight of the polymer often enhances charge transport by benefiting both inter-aggregate hopping and one-dimensional transport along the polymer chain.[6][7]
-
Processing and Morphology Control: Post-synthesis treatments are crucial. Thermal annealing, for example, can improve molecular ordering and crystallinity, which generally leads to higher charge carrier mobility.[8][9] The choice of solvent and deposition technique also plays a critical role in film morphology and, consequently, the charge transport properties.
Q2: How does the molecular weight of a carbazole polymer affect its charge carrier mobility?
A2: Molecular weight has a significant impact on the microstructure and charge carrier mobility of carbazole polymers. Generally, higher molecular weight polymers exhibit improved mobility.[6][10] For example, in a study on biscarbazole-based polymers, a polymer with a higher molecular weight (21,200 g/mol ) showed hole mobility approximately 290% higher than its lower-molecular-weight counterpart (2450 g/mol ).[7][10] This enhancement is attributed to more effective charge transport, as longer polymer chains can bridge insulating grain boundaries and reduce the number of "hopping" events required for charge to travel a given distance.[6]
Q3: What is the typical range for hole mobility in carbazole-based polymers?
A3: Carbazole-based polymers are known for their excellent hole-transporting capabilities.[2][7] The mobility values can vary widely depending on the specific molecular structure, molecular weight, and film morphology. Typical hole mobilities for carbazole polymers are often in the range of 10⁻⁵ to 10⁻³ cm²/Vs, but optimized structures and device configurations can achieve higher values.[7] For instance, some poly(2,7-carbazole) derivatives have been designed to achieve mobilities suitable for photovoltaic applications.[11]
Q4: Which experimental techniques are most common for measuring charge carrier mobility in these polymers?
A4: Several techniques are used, each with specific advantages, to measure charge carrier mobility. The most common are:
-
Space-Charge-Limited Current (SCLC): This is a widely used steady-state method due to its simplicity.[12][13][14] It involves analyzing the current-voltage (J-V) characteristics of a single-carrier device.
-
Time-of-Flight (TOF) Photoconductivity: A transient technique where charge carriers are generated by a short laser pulse and their transit time across the material under an applied electric field is measured.[15][16][17] This method directly measures the drift mobility.
-
Field-Effect Transistor (FET): This technique measures mobility in the plane of the film, which is relevant for applications like transistors.[18] The mobility is extracted from the transfer characteristics of an Organic Field-Effect Transistor (OFET) device.[19]
The choice of technique depends on the material's properties and the intended application. SCLC and TOF measure mobility perpendicular to the film, while FETs measure it in the plane.[20]
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of carbazole polymers.
Problem 1: Measured charge carrier mobility is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Poor Film Morphology | Optimize the deposition conditions. Try different solvents, concentrations, and spin-coating speeds. Consider post-deposition annealing to improve molecular packing and crystallinity.[8][9] |
| Presence of Impurities | Purify the polymer using techniques like Soxhlet extraction or column chromatography. Ensure all solvents and substrates are of high purity. Impurities can act as charge traps, reducing mobility.[2] |
| Low Molecular Weight | Synthesize a higher molecular weight version of the polymer if possible.[21] Higher molecular weight generally leads to better film formation and charge transport.[6][10] |
| Incorrect Measurement Technique | Ensure the chosen technique is appropriate for your material and device structure. For SCLC, verify that the contacts are ohmic to ensure proper charge injection.[20] For TOF, ensure the film is thick enough to resolve the transit time.[17] |
Problem 2: SCLC measurements do not show a clear J ∝ V² dependence.
| Possible Cause | Suggested Solution |
| Non-Ohmic Contacts | The contacts are not efficiently injecting charge, limiting the current. Use electrode materials with work functions that align with the polymer's HOMO (for hole transport) or LUMO (for electron transport) levels. |
| High Density of Traps | Traps capture charge carriers, preventing the current from becoming purely space-charge limited. The J-V curve might show a steep rise at a "trap-filled limit" voltage. Purify the material to reduce chemical traps. Annealing can sometimes reduce structural traps. |
| Injection Barriers | An energy barrier between the electrode and the polymer can hinder charge injection. This can be addressed by selecting more suitable electrode materials or by introducing a thin charge-injection layer.[12] |
| Field-Dependent Mobility | In many disordered organic semiconductors, mobility is dependent on the electric field, often following a Poole-Frenkel relationship (ln(µ) ∝ √E).[8] In this case, the simple Mott-Gurney law (J ∝ V²) is insufficient. A more advanced model that accounts for field dependence is needed for accurate fitting.[13] |
Problem 3: Inconsistent or non-reproducible mobility measurements.
| Possible Cause | Suggested Solution |
| Device Degradation | Carbazole polymers can be sensitive to oxygen and moisture. Perform all measurements in an inert atmosphere (e.g., a glovebox) and encapsulate devices if they need to be measured in air. |
| Film Thickness Variation | Mobility calculations, especially from SCLC (J ∝ 1/L³), are highly sensitive to the film thickness (L).[12] Accurately measure the thickness of every device using a profilometer or ellipsometer. Ensure uniform film deposition. |
| RC Time Constant Effects (in transient measurements) | In TOF or transient SCLC, if the RC time constant of the measurement circuit is comparable to the carrier transit time, it can distort the signal.[20] Use a smaller load resistor or a different circuit configuration to reduce the RC time. |
Below is a logic diagram to guide the troubleshooting process for low charge carrier mobility.
Caption: Troubleshooting workflow for diagnosing low charge carrier mobility.
Data Presentation
Table 1: Hole Mobility of Representative Carbazole-Based Polymers
| Polymer Structure / Name | Measurement Technique | Hole Mobility (cm²/Vs) | Reference |
| Biscarbazole-based polymer (PBCzA-H, Mw = 21,200 g/mol ) | SCLC | 4.33 x 10⁻⁵ | [7][10] |
| Biscarbazole-based polymer (PBCzA-L, Mw = 2450 g/mol ) | SCLC | 1.50 x 10⁻⁵ | [7][10] |
| Poly(3-hexylthiophene) (P3HT) - for comparison | TOF | 6.0 x 10⁻⁵ | [16] |
| KZRD (D-A type carbazole derivative) | SCLC | Higher than KZ and KZIC analogues | [22] |
| Spiro-MeOTAD - for comparison | DI-SCLC | ~2.0 x 10⁻⁴ | [20] |
Note: Mobility values are highly dependent on experimental conditions, including device architecture, film thickness, and measurement environment.
Experimental Protocols
Protocol 1: Charge Carrier Mobility Measurement by Space-Charge-Limited Current (SCLC)
The SCLC method is a reliable technique for determining the bulk charge carrier mobility in materials with low intrinsic carrier density.[12] It relies on fabricating a single-carrier device where the current is limited by the build-up of injected charge.
1. Device Fabrication (Hole-Only Device Example):
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Anode Modification: Treat the ITO surface with UV-Ozone for 15 minutes to improve its work function and promote adhesion. Spin-coat a layer of PEDOT:PSS (as a hole injection layer) and anneal according to the manufacturer's specifications.
-
Active Layer Deposition: Transfer the substrates into an inert atmosphere (glovebox). Prepare a solution of the carbazole polymer in a suitable organic solvent (e.g., chlorobenzene, chloroform). Deposit the polymer film via spin-coating to the desired thickness (typically 100-200 nm). Anneal the film if required to remove residual solvent and improve morphology.[8]
-
Cathode Deposition: Deposit a high work function metal electrode (e.g., Gold (Au), Molybdenum Oxide/Aluminum (MoO₃/Al)) through a shadow mask via thermal evaporation under high vacuum (<10⁻⁶ Torr). The high work function of the cathode creates a large energy barrier for electron injection, ensuring the device is "hole-only".
2. Measurement:
-
Connect the device to a source measure unit (SMU) inside the glovebox.
-
Apply a voltage sweep (e.g., from 0 to 10 V) and record the current density (J).
-
The resulting J-V curve will typically show an ohmic region (J ∝ V) at low voltages and an SCLC region (J ∝ V²) at higher voltages.
3. Data Analysis:
-
In the SCLC regime, the current density is described by the Mott-Gurney law[12]: J = (9/8) * ε₀ * εᵣ * µ * (V² / L³) where:
-
Plot J vs. V² on a linear scale or J vs. V on a log-log scale. A linear fit to the J vs. V² plot in the SCLC region will yield a slope from which the mobility (µ) can be calculated.
The diagram below illustrates the workflow for the SCLC experiment.
Caption: Step-by-step workflow for SCLC mobility measurement.
Protocol 2: Charge Carrier Mobility Measurement by Time-of-Flight (TOF) Photoconductivity
TOF is a direct method to measure the drift mobility of charge carriers. It requires thicker films (typically >1 µm) to ensure the transit time is longer than the RC time constant of the measurement setup.
1. Sample Preparation:
-
Prepare a sandwich structure device (e.g., ITO/Polymer/Al).
-
The polymer layer must be thick enough (1-5 µm) to allow for a measurable transit time. This is often achieved by drop-casting from a concentrated solution.
-
One of the electrodes must be semi-transparent to allow for optical excitation by a laser pulse.[20]
2. Experimental Setup:
-
The core components are a pulsed laser (with a pulse duration much shorter than the transit time, e.g., ns pulse), a voltage source, the sample, a load resistor, and a fast digital oscilloscope.[15][16]
-
The sample is placed in a circuit with the voltage source and the load resistor. The voltage drop across the resistor is measured by the oscilloscope.
3. Measurement Procedure:
-
Apply a constant DC voltage across the sample to create an electric field (E = V/L).
-
Excite the sample with a short laser pulse through the semi-transparent electrode. The photon energy should be chosen to create a thin sheet of electron-hole pairs near this electrode.
-
Depending on the polarity of the applied field, either holes or electrons will drift across the sample towards the opposite electrode.
-
The movement of this charge packet induces a transient photocurrent in the external circuit, which is recorded by the oscilloscope.
4. Data Analysis:
-
The recorded photocurrent transient will ideally show a plateau followed by a drop-off. The time at which this drop-off occurs is the transit time (tₜ).
-
In disordered materials, the transient is often "dispersive" and lacks a clear plateau. In this case, the transit time is determined from the intersection of the asymptotes in a double-logarithmic plot of photocurrent vs. time.[8]
-
The drift mobility (µ) is then calculated using the formula: µ = L / (tₜ * E) = L² / (tₜ * V) where:
-
L is the film thickness.
-
tₜ is the transit time.
-
E is the applied electric field.
-
V is the applied voltage.
-
The diagram below outlines the relationship between key strategies for enhancing mobility.
Caption: Key strategies and methods for enhancing charge carrier mobility.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Weight Effects of Biscarbazole-Based Hole Transport Polymers on the Performance of Solid-State Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Time-of-Flight Photoconductivity | Laboratory of Organic Matter Physics [www-lfos.ung.si]
- 16. journals.aps.org [journals.aps.org]
- 17. (608e) Mobility Measurement In Organic Charge Transport Materials by Charge-Retraction Time-of-Flight | AIChE [proceedings.aiche.org]
- 18. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 23. rsc.org [rsc.org]
Technical Support Center: 9-Ethenyl-3-methyl-9H-carbazole Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects in 9-Ethenyl-3-methyl-9H-carbazole thin films.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication of this compound thin films.
Question: My this compound thin film has pinholes. What are the possible causes and how can I prevent them?
Answer:
Pinholes are a common defect in spin-coated thin films and can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Contamination: Dust particles or impurities on the substrate or in the solution can lead to pinholes.
-
Solution: Ensure the substrate is meticulously cleaned using a multi-step solvent cleaning process followed by plasma or UV-ozone treatment to remove organic residues. Filter the this compound solution using a PTFE syringe filter (0.2 µm pore size) immediately before deposition. Work in a cleanroom environment (at least Class 1000) to minimize airborne particulate contamination.
-
-
Poor Wetting: If the solution does not wet the substrate surface evenly, it can dewet during spinning, leading to the formation of voids and pinholes.
-
Solution: Modify the substrate surface energy. For instance, a hydrophilic treatment like oxygen plasma can improve the wettability of silicon dioxide surfaces. Alternatively, a solvent with a lower surface tension that is compatible with this compound can be used.
-
-
Solvent Evaporation Rate: A very high solvent evaporation rate can cause rapid film formation, trapping solvent bubbles that can burst and leave pinholes.
-
Solution: Use a solvent with a higher boiling point to slow down the evaporation rate. A controlled solvent vapor atmosphere during spin coating can also help to achieve a more uniform film.
-
Question: I am observing cracks in my annealed this compound thin films. What is causing this and how can I fix it?
Answer:
Cracking in thin films upon annealing is typically due to stress induced by thermal expansion mismatch between the film and the substrate, or from volume changes within the film itself.
-
Thermal Stress: A large difference in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can cause significant stress during heating and cooling.
-
Solution: Reduce the annealing and cooling rates. A slower ramp-up and ramp-down of the temperature can allow the film to relax and minimize stress build-up. If possible, choose a substrate with a CTE that is more closely matched to that of the organic film.
-
-
Film Thickness: Thicker films are more prone to cracking as they can store more strain energy.
-
Solution: Optimize the solution concentration and spin coating parameters to achieve the desired film properties with a reduced thickness.
-
-
Residual Solvent: Trapped solvent in the film can lead to significant volume changes upon evaporation during annealing, causing stress and cracking.
-
Solution: Implement a soft-bake step at a lower temperature (e.g., 60-80 °C) before the final high-temperature anneal. This allows for the gradual removal of residual solvent.
-
Question: The surface of my this compound thin film is rough and shows aggregates. How can I improve the film smoothness?
Answer:
Surface roughness and aggregation can negatively impact device performance by creating charge traps and scattering light.
-
Solubility Issues: Poor solubility of this compound in the chosen solvent can lead to the formation of aggregates in the solution, which are then transferred to the film.
-
Solution: Ensure the complete dissolution of the material. Gentle heating and sonication of the solution can aid in dissolution. Verify the solvent quality and consider using a co-solvent system to improve solubility.
-
-
High Solution Concentration: A highly concentrated solution can lead to a more viscous solution and a faster film formation process, which can result in a rougher surface morphology.
-
Solution: Optimize the solution concentration. A more dilute solution, combined with a higher spin speed, can often lead to smoother films.
-
-
Spin Coating Dynamics: The dynamics of the spin coating process itself can influence surface roughness.
-
Solution: Experiment with a two-step spin coating process: a low-speed step to spread the solution, followed by a high-speed step to thin the film. This can often result in more uniform and smoother films.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical range for spin coating speed and how does it affect the film thickness of this compound?
A1: The spin coating speed typically ranges from 1000 to 6000 rpm. The film thickness is inversely proportional to the square root of the spin speed. A higher spin speed will result in a thinner film. The exact relationship also depends on the solution viscosity and solvent evaporation rate.
Q2: How does the concentration of the this compound solution affect the final film quality?
A2: The solution concentration directly influences the film thickness and can affect its morphology. A higher concentration generally leads to a thicker film. However, excessively high concentrations can result in increased surface roughness and the formation of aggregates. It is crucial to optimize the concentration for the desired thickness and a smooth, defect-free film.
Q3: What is the purpose of annealing the this compound thin film, and what is a suitable annealing temperature?
A3: Annealing is performed to remove residual solvent, improve the molecular ordering and crystallinity of the film, and enhance its electrical properties. The optimal annealing temperature is typically below the material's glass transition temperature (Tg) to avoid dewetting or significant morphological changes. For carbazole-based materials, a temperature range of 80-150 °C is often used, but the ideal temperature should be determined experimentally for this compound.
Q4: Which characterization techniques are most suitable for identifying defects in my thin films?
A4: A combination of techniques is often necessary for a comprehensive defect analysis:
-
Atomic Force Microscopy (AFM): Ideal for quantifying surface roughness, and identifying pinholes and small aggregates with high resolution.
-
Scanning Electron Microscopy (SEM): Useful for visualizing larger-scale defects such as cracks, delamination, and larger aggregates.
-
Optical Microscopy: A quick and easy method for an initial inspection of the film for widespread defects like large cracks, dewetting, or significant contamination.
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative impact of key experimental parameters on the properties of this compound thin films. The quantitative values are representative and should be optimized for your specific experimental setup.
Table 1: Effect of Spin Coating Parameters on Film Properties
| Parameter | Range | Effect on Thickness | Effect on Defect Density |
| Spin Speed | 1000 - 6000 rpm | Decreases with increasing speed | Can decrease pinhole density at optimal speeds |
| Spin Time | 30 - 90 s | Minor decrease with longer time | Can reduce residual solvent, potentially lowering cracks |
| Acceleration | 500 - 2000 rpm/s | Minimal | High acceleration can induce stress and defects |
Table 2: Effect of Solution Properties on Film Quality
| Parameter | Range | Effect on Thickness | Effect on Defect Density |
| Concentration | 1 - 20 mg/mL | Increases with concentration | High concentration can increase aggregates and roughness |
| Solvent Boiling Point | 60 - 150 °C | Thicker films with lower BP | High BP solvents can reduce pinholes |
| Solution Filtration | 0.2 - 0.45 µm | Minimal | Significantly reduces particulate-related defects |
Table 3: Impact of Annealing Conditions on Film Characteristics
| Parameter | Range | Effect on Crystallinity | Effect on Defect Density |
| Annealing Temperature | 80 - 150 °C | Increases with temperature (up to a point) | Can reduce some voids, but may induce cracks if too high |
| Annealing Time | 10 - 60 min | Increases with time | Longer times can improve ordering but risk degradation |
| Ramp Rate | 1 - 10 °C/min | Slower rates promote better ordering | Slow rates are crucial to prevent thermal stress and cracking |
Experimental Protocols
Protocol 1: Substrate Cleaning
-
Sequentially sonicate the substrates in Alconox, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma or a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to enhance surface wettability.
Protocol 2: Solution Preparation
-
Dissolve this compound in a suitable solvent (e.g., chlorobenzene, toluene) to the desired concentration (e.g., 10 mg/mL).
-
Gently heat the solution (e.g., at 40-50 °C) and sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter.
Protocol 3: Spin Coating
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered this compound solution to cover the substrate.
-
Start the spin coating program. A typical two-step program is:
-
Step 1: 500 rpm for 10 seconds (spread cycle).
-
Step 2: 3000 rpm for 45 seconds (thinning cycle).
-
-
After the spin coating is complete, carefully remove the substrate.
Protocol 4: Thermal Annealing
-
Place the spin-coated substrate on a hotplate in a nitrogen-filled glovebox.
-
Perform a soft bake at 70 °C for 10 minutes to remove excess solvent.
-
Ramp the temperature to the final annealing temperature (e.g., 120 °C) at a rate of 5 °C/min.
-
Hold at the annealing temperature for the desired time (e.g., 30 minutes).
-
Ramp down the temperature to room temperature at a rate of 5 °C/min.
Visualizations
Troubleshooting low yields in 9-Ethenyl-3-methyl-9H-carbazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 9-Ethenyl-3-methyl-9H-carbazole. The advice is based on established synthetic methodologies for related carbazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct vinylation of 3-methyl-9H-carbazole with acetylene is resulting in a low yield. What are the common causes and solutions?
Low yields in the direct vinylation of carbazoles are often attributed to incomplete deprotonation, suboptimal reaction temperature, or issues with the acetylene gas delivery.
-
Incomplete Deprotonation: The reaction requires the formation of the potassium salt of 3-methyl-9H-carbazole. Ensure that a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is used in an appropriate amount and that the deprotonation step is allowed to proceed to completion before introducing acetylene. The choice of a suitable aprotic polar solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is crucial for this step.[1][2]
-
Reaction Temperature: The reaction temperature is critical. For the synthesis of 9-vinylcarbazole, temperatures around 160°C have been reported to be effective.[1] A lower temperature may lead to an incomplete reaction, while a significantly higher temperature could promote side reactions or decomposition. It is advisable to perform small-scale experiments to optimize the temperature for your specific setup.
-
Acetylene Gas Delivery: Ensure a steady and controlled flow of acetylene gas into the reaction mixture. Inconsistent delivery can lead to incomplete conversion. The reaction is typically carried out under atmospheric pressure.[1]
Q2: I am attempting a two-step synthesis via N-alkylation with a 2-haloethane followed by elimination, but the yield of the final vinyl product is poor. Where might the problem lie?
This one-pot alkylation-elimination sequence is a common alternative to direct vinylation.[2][3] Low yields can stem from issues in either the alkylation or the elimination step.
-
Alkylation Step:
-
Base and Solvent: A strong base is required to deprotonate the carbazole nitrogen. Sodium hydride (NaH) in a dry aprotic solvent like DMSO or DMF is a common choice.[2] Ensure the solvent is anhydrous, as water will quench the base and the carbazole anion.
-
Leaving Group: 1,2-dibromoethane or 1,2-dichloroethane are typical alkylating agents. 1,2-dibromoethane is generally more reactive.
-
-
Elimination Step: The elimination of HBr or HCl is also base-mediated. The same strong base used for the initial deprotonation typically facilitates this step. If the elimination is sluggish, a stronger, non-nucleophilic base could be considered, or the reaction temperature might need to be increased.
-
Side Products: A potential side product is the bis-carbazolyl ethane derivative, where two carbazole molecules react with one molecule of the dihaloethane. Using an excess of the dihaloethane can help to minimize this.
Q3: My Horner-Wadsworth-Emmons (HWE) or Wittig reaction to form the vinyl group is not proceeding as expected. What should I troubleshoot?
The HWE and Wittig reactions are excellent alternatives for forming the ethenyl group, especially if direct vinylation methods fail.[4][5][6][7] These reactions involve the reaction of a phosphorus ylide or a phosphonate carbanion with a carbonyl compound. For the synthesis of this compound, this would likely involve the reaction of a phosphorus reagent with 3-methyl-9H-carbazole-9-carbaldehyde.
-
Substrate Purity: Ensure the purity of the starting aldehyde (3-methyl-9H-carbazole-9-carbaldehyde). Impurities can interfere with the reaction.
-
Ylide/Carbanion Formation:
-
Base: The choice of base is critical for deprotonating the phosphonium salt (Wittig) or the phosphonate ester (HWE). For stabilized ylides/carbanions, milder bases like sodium methoxide or potassium carbonate may suffice. For non-stabilized reagents, strong bases like n-butyllithium (n-BuLi) or NaH are necessary.[7]
-
Anhydrous Conditions: These reactions are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions: Temperature can influence the stereoselectivity and rate of the reaction. HWE reactions often favor the formation of (E)-alkenes.[4]
-
Work-up and Purification: In HWE reactions, the phosphate byproduct is typically water-soluble and can be easily removed by an aqueous work-up.[7] Wittig reactions produce triphenylphosphine oxide, which can sometimes be challenging to separate from the product. Purification by column chromatography is often required.
Q4: I am observing multiple spots on my TLC plate after the reaction, leading to a low isolated yield. What are the likely side products and how can I minimize them?
The formation of multiple products is a common issue. The nature of these side products depends on the reaction pathway chosen.
-
Polymerization: 9-vinylcarbazole and its derivatives are known to polymerize, especially under acidic conditions or in the presence of radical initiators.[8] Ensure that the work-up and purification steps are performed under neutral or slightly basic conditions and avoid excessive heat.
-
Incomplete Reaction: The presence of starting material (3-methyl-9H-carbazole) is a common "side product." Consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
-
N-Alkylation Side Products (for two-step method): As mentioned in Q2, bis-alkylation can occur.
-
Ring Substitution: While less common for N-vinylation, harsh reaction conditions could potentially lead to substitution on the carbazole ring, although the 3-position is already occupied.
To minimize side products, it is crucial to optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) and to work under an inert atmosphere with anhydrous solvents.
Q5: My purification by column chromatography results in significant product loss. Are there any tips for improving the recovery?
Purification of carbazole derivatives can indeed be challenging.
-
Choice of Stationary Phase: Silica gel is the most common stationary phase. If your product is sticking to the silica, consider deactivating it by adding a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent.
-
Eluent System: A systematic approach to selecting the eluent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.
-
Alternative Purification Methods: If column chromatography is consistently giving low yields, consider recrystallization as an alternative or final purification step. The choice of solvent for recrystallization will need to be determined empirically.
Data and Protocols
Comparative Data for Vinylation Reactions
The following table summarizes typical reaction conditions for the synthesis of 9-vinylcarbazole, which can be used as a starting point for optimizing the synthesis of this compound.
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Vinylation | Carbazole | KOH, Acetylene | N-methylpyrrolidone | 160 | 2.5 | 98.6 | [1] |
| Alkylation-Elimination | 9H-carbazole-3,6-dicarbonitrile | NaH, 1,2-dibromoethane | DMSO | Room Temp | Overnight | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 9-Vinylcarbazole via Direct Vinylation (Adapted for 3-methyl-9H-carbazole) [1]
-
In a pressure-rated reaction vessel, add 3-methyl-9H-carbazole, a catalytic amount of potassium hydroxide, and N-methylpyrrolidone.
-
Stir the mixture and raise the temperature to approximately 80°C for 30 minutes to facilitate the formation of the potassium salt.
-
Introduce acetylene gas into the vessel.
-
Increase the temperature to 160°C and maintain the reaction under atmospheric pressure for 2.5-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding water.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This is a hypothetical protocol based on the general principles of the HWE reaction.[4][5][6][7]
-
Preparation of the Phosphonate Carbanion:
-
Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, washed with dry hexane) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
-
Olefination:
-
Dissolve 3-methyl-9H-carbazole-9-carbaldehyde in anhydrous THF.
-
Add the solution of the aldehyde to the pre-formed phosphonate carbanion at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. 9-Vinylcarbazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hole-Transporting Materials: Featuring 9-Ethenyl-3-methyl-9H-carbazole and its Congeners
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, particularly in the fabrication of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole-transporting material (HTM) is paramount. An effective HTM facilitates the efficient extraction and transport of holes from the active layer to the anode, thereby significantly influencing device efficiency, stability, and overall performance. This guide provides a comparative analysis of 9-Ethenyl-3-methyl-9H-carbazole, a promising carbazole derivative, alongside two of the most widely utilized and benchmarked HTMs: Spiro-OMeTAD and PTAA.
Due to the limited availability of published experimental data on the monomeric form of this compound as an HTM, this comparison will leverage data from its well-studied polymeric counterpart, Poly(9-vinylcarbazole) (PVK). The vinyl group in this compound allows for polymerization to form PVK, and the fundamental electronic and thermal properties of the carbazole moiety are largely retained in the polymer. This comparison, therefore, offers valuable insights into the potential performance of this compound as a constituent of a hole-transporting layer.
Key Performance Metrics: A Side-by-Side Comparison
The efficacy of a hole-transporting material is primarily determined by three key properties: hole mobility, thermal stability, and the alignment of its energy levels (HOMO/LUMO) with adjacent layers in a device. The following tables summarize the available quantitative data for PVK (as a proxy for this compound), Spiro-OMeTAD, and PTAA.
Table 1: Comparison of Hole Mobility
| Hole-Transporting Material | Hole Mobility (cm²/Vs) | Measurement Technique | Notes |
| Poly(9-vinylcarbazole) (PVK) | ~10⁻⁶ - 10⁻⁵ | Time-of-Flight (TOF) | Mobility can be influenced by polymer chain ordering and molecular weight. |
| Spiro-OMeTAD (doped) | 10⁻⁴ - 10⁻³[1] | Various (TOF, SCLC) | Typically requires p-type dopants like Li-TFSI and t-BP to achieve high mobility.[2] Pristine spiro-OMeTAD has very low mobility. |
| PTAA (undoped) | 3-4 x 10⁻⁵[3] | Space-Charge-Limited Current (SCLC) | Hole mobility can be further enhanced with doping. |
Table 2: Comparison of Thermal Stability
| Hole-Transporting Material | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) | Measurement Technique |
| Poly(9-vinylcarbazole) (PVK) | High thermal stability | ~200 | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Spiro-OMeTAD | ~417[4] | ~121-124 (pristine)[5] | TGA, DSC |
| PTAA | >400[3][6] | ~102[6] | TGA, DSC |
Table 3: Comparison of Energy Levels
| Hole-Transporting Material | HOMO Level (eV) | LUMO Level (eV) | Measurement Technique |
| Poly(9-vinylcarbazole) (PVK) | -5.8[7] | -2.2[7] | Cyclic Voltammetry (CV) |
| Spiro-OMeTAD | -5.09 to -5.22 (doped)[8][9] | ~-2.0 | CV, Photoelectron Spectroscopy in Air (PESA) |
| PTAA | ~-5.2 | ~-2.0 | CV, PESA |
Experimental Protocols
To ensure a comprehensive understanding of how the above data is generated, this section outlines the detailed methodologies for key experiments cited in the comparison.
Hole Mobility Measurement (Time-of-Flight Method)
The Time-of-Flight (TOF) technique is a common method to determine the charge carrier mobility in organic semiconductors.
-
Sample Preparation: A thin film of the hole-transporting material is sandwiched between two electrodes, with at least one being transparent (e.g., ITO). The film thickness is typically in the range of a few micrometers.
-
Measurement Setup: The sample is placed in a vacuum chamber and a voltage is applied across the electrodes. A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed onto the semi-transparent electrode, generating electron-hole pairs near the surface.
-
Data Acquisition: Under the applied electric field, holes drift across the film towards the opposite electrode. The transient photocurrent is measured as a function of time using an oscilloscope.
-
Mobility Calculation: The transit time (tT) is determined from the inflection point of the transient photocurrent curve. The hole mobility (μ) is then calculated using the formula: μ = d² / (V * tT), where 'd' is the film thickness and 'V' is the applied voltage.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of a material.
-
Sample Preparation: A small, precisely weighed sample of the HTM (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Measurement Setup: The pan is placed in a furnace within the TGA instrument. An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss of the material is observed.
Energy Level Determination (Cyclic Voltammetry - CV)
Cyclic Voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
-
Sample Preparation: The HTM is dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement Setup: The electrodes are immersed in the solution, and a potentiostat is used to apply a linearly ramping potential to the working electrode.
-
Data Acquisition: The resulting current is measured as a function of the applied potential. The potential is swept in both forward and reverse directions, creating a cyclic voltammogram.
-
Data Analysis: The onset of the first oxidation peak in the voltammogram corresponds to the HOMO level, while the onset of the first reduction peak corresponds to the LUMO level. These values are typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple to obtain absolute energy levels.
Visualizing Key Processes
To further aid in the understanding of the role of hole-transporting materials in perovskite solar cells, the following diagrams illustrate the device architecture and the energy level alignment.
Caption: A simplified diagram of a standard n-i-p perovskite solar cell architecture.
Caption: Ideal energy level alignment for efficient charge separation and transport in a perovskite solar cell.
Conclusion
The selection of a hole-transporting material is a critical decision in the design and fabrication of efficient and stable organic electronic devices. While Spiro-OMeTAD and PTAA have long been the materials of choice, their high cost and, in the case of Spiro-OMeTAD, the need for performance-enhancing but potentially stability-compromising dopants, have driven the search for alternatives.
Carbazole-based materials, such as this compound and its polymer, PVK, present a compelling case due to their inherent high thermal stability and good hole-transporting properties. Although the hole mobility of PVK is generally lower than that of doped Spiro-OMeTAD, its stability and potential for cost-effective synthesis make it an attractive area for further research and development. Future work should focus on the detailed characterization of monomeric this compound and its derivatives to fully assess their potential as next-generation hole-transporting materials. The continued exploration of novel HTMs is essential for advancing the commercial viability of perovskite and organic solar cell technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to 9-Ethenyl-3-methyl-9H-carbazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 9-Ethenyl-3-methyl-9H-carbazole, a vinyl-substituted carbazole derivative of interest in materials science and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages comprehensive data from the closely related and structurally similar 9-vinylcarbazole (also known as 9-ethenyl-9H-carbazole). For robust comparison, spectroscopic data for the parent carbazole and 9-methylcarbazole are also presented. This guide will enable researchers to understand the influence of the ethenyl and methyl substituents on the spectroscopic properties of the carbazole core.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 9-vinylcarbazole, carbazole, and 9-methylcarbazole, with projected values for this compound. These projections are based on established substituent effects in NMR, IR, and UV-Vis spectroscopy.
¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Ethenyl Protons (ppm) | Methyl Protons (ppm) |
| This compound (Projected) | ~7.2-8.0 | Hα: ~7.1-7.3, Hβ (cis): ~5.0-5.2, Hβ (trans): ~5.5-5.7 | ~2.5 |
| 9-Vinylcarbazole | 7.24-8.03 | Hα: 7.26, Hβ (cis): 5.10, Hβ (trans): 5.51 | - |
| Carbazole | 7.24-8.08 | - | - |
| 9-Methylcarbazole | 7.2-8.1 | - | 3.85 |
¹³C NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Ethenyl Carbons (ppm) | Methyl Carbon (ppm) |
| This compound (Projected) | ~108-142 | Cα: ~130, Cβ: ~102 | ~21 |
| 9-Vinylcarbazole | 109.5, 119.3, 120.4, 123.1, 125.9, 140.7 | Cα: 131.2, Cβ: 101.5 | - |
| Carbazole | 110.8, 119.0, 120.3, 122.9, 125.7, 139.8 | - | - |
| 9-Methylcarbazole | 108.8, 118.9, 120.3, 122.6, 125.7, 140.9 | - | 29.1 |
IR Spectral Data (cm⁻¹)
| Compound | Key Vibrational Bands (cm⁻¹) |
| This compound (Projected) | ~3050 (Ar-H stretch), ~2920 (C-H stretch, methyl), ~1640 (C=C stretch, ethenyl), ~1600, 1480, 1450 (Ar C=C stretch), ~960, 890 (C-H bend, ethenyl) |
| 9-Vinylcarbazole | 3055 (Ar-H stretch), 1645 (C=C stretch, ethenyl), 1597, 1483, 1452 (Ar C=C stretch), 959, 895 (C-H bend, ethenyl) |
| Carbazole | 3422 (N-H stretch), 3050 (Ar-H stretch), 1600, 1480, 1450 (Ar C=C stretch) |
| 9-Methylcarbazole | 3050 (Ar-H stretch), 2925 (C-H stretch, methyl), 1595, 1480, 1450 (Ar C=C stretch) |
UV-Vis Spectral Data (in Ethanol)
| Compound | λmax (nm) |
| This compound (Projected) | ~235, ~260, ~295, ~330, ~345 |
| 9-Vinylcarbazole | 234, 259, 293, 328, 342 |
| Carbazole | 234, 257, 293, 324, 336 |
| 9-Methylcarbazole | 236, 259, 295, 329, 342 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a 90° pulse angle, a longer relaxation delay (e.g., 5 seconds), and broadband proton decoupling are used to simplify the spectrum and enhance the signal-to-noise ratio. The number of scans will vary depending on the sample concentration (typically 8-16 for ¹H and 128 or more for ¹³C).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Data Acquisition: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum. Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectral Collection: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and another with the sample solution.
-
Data Acquisition: Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Spectral Collection: Scan the sample over the desired wavelength range (e.g., 200-800 nm). The instrument will record the absorbance of the sample at each wavelength.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a carbazole derivative.
Caption: Workflow for spectroscopic analysis of carbazole derivatives.
A Comparative Guide to the Electrochemical Characterization of 9-Ethenyl-3-methyl-9H-carbazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 9-Ethenyl-3-methyl-9H-carbazole and related carbazole derivatives. The information presented is intended to assist researchers in understanding the structure-property relationships that govern the electrochemical behavior of this class of compounds, which are of significant interest in the development of organic electronic materials and pharmaceuticals.
Introduction to the Electrochemical Behavior of Carbazoles
Carbazole and its derivatives are well-known for their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[1] These properties make them valuable materials in organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials. The electrochemical behavior of carbazole derivatives is highly sensitive to the nature and position of substituents on the carbazole core.[2] Functionalization at the 3, 6, and 9 positions can significantly alter the oxidation potential, reversibility of redox processes, and the propensity for electropolymerization.
The electrochemical oxidation of carbazoles typically involves the removal of an electron from the nitrogen atom, forming a radical cation. The stability of this radical cation is influenced by the electronic effects of the substituents. Electron-donating groups, such as alkyl groups, tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential.
Comparative Electrochemical Data
The following table summarizes the available electrochemical data for selected carbazole derivatives to provide a basis for comparison.
| Compound | Onset Oxidation Potential (Eonset, V vs. Ag/AgCl) | Peak Oxidation Potential (Epa, V vs. Ag/AgCl) | Notes |
| 9-Phenylcarbazole | ~1.1 | 1.22 | Reversible oxidation.[2] |
| 3,6-Dibromo-9-phenylcarbazole | ~1.4 | 1.51 | Reversible oxidation; higher potential due to electron-withdrawing bromo groups.[2] |
| N-Ethylcarbazole | Not specified | ~1.1 | Undergoes electropolymerization. |
| 9-(p-Anisyl)carbazole | ~1.0 | 1.08 | Reversible oxidation; lower potential due to electron-donating methoxy group.[2] |
| This compound (Predicted) | ~1.0 - 1.1 | ~1.1 - 1.2 | Expected to have a slightly lower oxidation potential than N-vinylcarbazole due to the electron-donating methyl group. The vinyl group suggests the potential for electropolymerization. |
| N-Vinylcarbazole | Not specified | ~1.3 | Undergoes facile electropolymerization. |
Experimental Protocols
The following is a detailed protocol for the electrochemical characterization of carbazole derivatives using cyclic voltammetry, based on common practices reported in the literature.[1][3]
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Acetonitrile (CH₃CN), electrochemical grade, dried over molecular sieves.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M concentration.
-
Analyte: this compound or other carbazole derivatives (typically 1-5 mM concentration).
-
Inert Gas: High purity nitrogen (N₂) or argon (Ar) for deoxygenation.
Instrumentation
-
A potentiostat/galvanostat capable of performing cyclic voltammetry.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the desired volume of the electrolyte solution (0.1 M supporting electrolyte in acetonitrile).
-
Deoxygenate the solution by bubbling with high purity N₂ or Ar for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Record a background cyclic voltammogram of the electrolyte solution to ensure the absence of interfering redox peaks within the potential window of interest.
-
Add the analyte to the electrochemical cell to the desired concentration.
-
Deoxygenate the solution again for a few minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., 1.5 V) and back to the initial potential.
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electrode processes.
-
Record the resulting cyclic voltammograms.
-
Visualizations
Electrochemical Oxidation Pathway of Carbazole
Caption: General pathway for the electrochemical oxidation and polymerization of carbazole derivatives.
Experimental Workflow for Cyclic Voltammetry
Caption: A typical experimental workflow for performing cyclic voltammetry on carbazole derivatives.
Conclusion
The electrochemical characterization of this compound is crucial for understanding its potential in various applications. Based on the analysis of related compounds, it is predicted to exhibit an oxidation potential in the range of 1.0-1.2 V vs. Ag/AgCl and is likely to undergo electropolymerization due to the presence of the vinyl group. The electron-donating methyl group at the 3-position is expected to facilitate oxidation compared to its unsubstituted counterpart. Further experimental investigation is necessary to precisely determine its electrochemical parameters and to fully explore its potential as a precursor for novel conductive polymers and other functional materials.
References
A Tale of Two Linkages: Unraveling the Performance Differences Between 2,7- and 3,6-Substituted Carbazole Polymers
A comprehensive guide for researchers and materials scientists on the profound impact of substitution patterns on the optoelectronic properties of carbazole-based polymers, with supporting experimental data and detailed protocols.
The strategic design of organic semiconducting polymers is paramount for advancing the efficiency and stability of next-generation electronic devices. Among the plethora of building blocks, carbazole has emerged as a cornerstone due to its excellent hole-transporting characteristics and thermal stability. However, the seemingly subtle choice of linkage points on the carbazole unit—specifically the 2,7 versus the 3,6 positions—dramatically influences the resulting polymer's performance. This guide provides an in-depth comparison of these two substitution patterns, supported by experimental data, to aid researchers in the judicious selection and design of carbazole-based materials for applications ranging from organic light-emitting diodes (OLEDs) to perovskite solar cells (PSCs).
At a Glance: Key Performance Differences
The connectivity of the carbazole monomer dictates the degree of π-conjugation along the polymer backbone, which in turn governs the material's electronic and photophysical properties. Generally, 2,7-linked carbazole polymers exhibit a more linear and extended conjugation, leading to distinct advantages in charge transport and light-emitting applications. Conversely, 3,6-linkage often results in a more twisted polymer chain, impacting charge mobility and energy levels.
| Property | 2,7-Substituted Carbazole Polymers | 3,6-Substituted Carbazole Polymers | Rationale |
| Hole Mobility | Generally higher | Generally lower | The linear linkage in 2,7-polymers facilitates more efficient intermolecular and intramolecular charge hopping. |
| HOMO Level | Deeper (more negative) | Shallower (less negative) | The extended conjugation in 2,7-polymers leads to a stabilization of the highest occupied molecular orbital. |
| Optical Bandgap | Narrower | Wider | The greater degree of π-electron delocalization in 2,7-polymers results in a smaller energy gap between the HOMO and LUMO. |
| Electroluminescence | Often more efficient for blue emission | Can be tuned, but may suffer from lower charge balance | The wider bandgap of 3,6-polymers can be advantageous for achieving blue emission, but charge transport limitations can affect device efficiency. |
| Thermal Stability | High | High | Both linkage types generally afford polymers with good thermal stability, a key attribute of the carbazole moiety. |
Deep Dive: Experimental Data and Analysis
A comparative study of two carbazole-based polymers, 2,7-Cbz-EDOT and 3,6-Cbz-EDOT, synthesized via Stille polycondensation, provides concrete evidence for the impact of the substitution pattern.[1][2]
Optical and Electrochemical Properties
The difference in conjugation is immediately apparent in the optical absorption spectra. The 2,7-linked polymer shows a significant red-shift in its absorption maximum compared to the 3,6-linked counterpart, indicating a smaller optical bandgap.[1] This is a direct consequence of the more effective π-electron delocalization along the polymer backbone in the 2,7-isomer.
Cyclic voltammetry measurements reveal that 3,6-Cbz-EDOT has a lower onset oxidation potential than 2,7-Cbz-EDOT.[1] This translates to a shallower Highest Occupied Molecular Orbital (HOMO) level for the 3,6-polymer. The deeper HOMO level of the 2,7-polymer is often advantageous for better energy level alignment with other materials in a device, such as the perovskite layer in a solar cell.[1]
Table 1: Optical and Electrochemical Properties of Cbz-EDOT Polymers [3]
| Polymer | λonset (nm)a | Optical Bandgap (eV)b | Eox,onset (V)c | HOMO (eV)d | LUMO (eV)e |
| 3,6-Cbz-EDOT | 480 | 2.58 | 0.38 | -5.09 | -2.50 |
| 2,7-Cbz-EDOT | 536 | 2.31 | 0.50 | -5.21 | -2.90 |
-
a In thin film states.
-
b Calculated from λonset.
-
c vs Ag/Ag+.
-
d Calculated from Eox,onset.
-
e Calculated from the HOMO levels and optical band gaps.
Charge Transport Properties
The superior charge transport characteristics of 2,7-linked carbazole polymers are a key performance differentiator. In a direct comparison, the hole mobility of 2,7-Cbz-EDOT was found to be an order of magnitude higher than that of 3,6-Cbz-EDOT.[1] This is attributed to the more planar and rigid backbone of the 2,7-linked polymer, which facilitates more efficient intermolecular charge hopping.
Table 2: Hole Mobility of Cbz-EDOT Polymers [3]
| Polymer | Hole Mobility (cm2 V-1 s-1)f |
| 3,6-Cbz-EDOT | 3.5 x 10-6 |
| 2,7-Cbz-EDOT | 5.1 x 10-5 |
-
f Determined from OFET performances.
Device Performance: A Case Study in Perovskite Solar Cells
When incorporated as hole-transporting materials (HTMs) in perovskite solar cells, the advantages of the 2,7-linkage become evident in the device performance. A device based on 2,7-Cbz-EDOT exhibited a higher power conversion efficiency (PCE) of 4.47% compared to the 3,6-Cbz-EDOT-based device.[1][2] This improved performance is a direct result of the more suitable HOMO level and higher hole mobility of the 2,7-linked polymer.[1][2]
Table 3: Photovoltaic Parameters of PSCs with Different HTMs [3]
| HTM | Jsc (mA cm-2) | Voc (V) | FF | PCE (%) |
| 3,6-Cbz-EDOT | 14.7 | 0.80 | 0.32 | 3.90 |
| 2,7-Cbz-EDOT | 16.5 | 0.81 | 0.33 | 4.47 |
Visualizing the Difference: Structure and Charge Transport
To better understand the structure-property relationships, the following diagrams illustrate the chemical structures and a conceptual representation of charge transport in both polymer types.
Caption: Chemical structures of 2,7- and 3,6-linked carbazole units.
References
- 1. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating DFT Calculations for 9-Ethenyl-3-methyl-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating Density Functional Theory (DFT) calculations of 9-Ethenyl-3-methyl-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a general validation workflow and utilizes experimental data from closely related carbazole derivatives as a benchmark for comparison. This approach allows for a robust assessment of the computational methodology's accuracy in predicting the structural and electronic properties of this class of compounds.
Computational and Experimental Methodologies
A successful validation of DFT calculations hinges on a direct comparison between theoretical predictions and experimental findings. Below are the typical computational protocols employed for carbazole derivatives and the standard experimental techniques used for their characterization.
Computational Protocol (DFT):
A common approach for DFT calculations on carbazole derivatives involves the following steps:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. A widely used functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Spectroscopic Predictions:
-
NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
UV-Vis: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the excitation energies and oscillator strengths of electronic transitions.
-
Experimental Protocols:
Experimental data for comparison is typically obtained through the following well-established techniques:
-
Synthesis: The synthesis of carbazole derivatives often involves reactions such as the Buchwald-Hartwig amination or electrophilic substitution on the carbazole core.[2]
-
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure and connectivity of the molecule.
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.[1]
-
UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is employed to study the electronic transitions and determine the absorption maxima (λmax).
-
-
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular geometry, bond lengths, and bond angles in the solid state.[3][4][5][6][7]
Data Comparison and Validation
The core of the validation process is the quantitative comparison of calculated and experimental data. The tables below present a hypothetical comparison for this compound, drawing on typical experimental values for similar carbazole derivatives found in the literature.
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (DFT/B3LYP) | Experimental (FTIR) |
| C-H stretch (aromatic) | 3100 - 3000 | 3050 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 | 2980 - 2870 |
| C=C stretch (vinyl) | 1640 | ~1630 |
| C=C stretch (aromatic) | 1600 - 1450 | 1600 - 1475 |
| C-N stretch | 1350 | ~1340 |
Table 2: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton Position | Calculated (GIAO) | Experimental (NMR) |
| Vinyl (CH=) | 6.5 - 7.0 | ~6.7 |
| Vinyl (=CH₂) | 5.0 - 5.5 | ~5.2 |
| Aromatic (Carbazole) | 7.0 - 8.2 | 7.2 - 8.1 |
| Methyl (-CH₃) | 2.3 - 2.6 | ~2.5 |
Table 3: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (nm)
| Electronic Transition | Calculated (TD-DFT) | Experimental (UV-Vis) |
| π → π | ~340 | ~345 |
| π → π | ~295 | ~290 |
| π → π* | ~260 | ~255 |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the DFT calculation validation process.
Caption: Workflow for DFT calculation validation.
Caption: Comparison of theoretical and experimental data.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 9H-carbazole-9-acetate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 9-Ethenyl-3-methyl-9H-carbazole and spiro-OMeTAD as Hole Transport Materials in Solar Cells
In the rapidly advancing field of solar cell technology, the hole transport material (HTM) plays a pivotal role in determining device efficiency and stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold standard HTM, particularly in high-performing perovskite solar cells. However, its high cost and susceptibility to degradation have spurred the search for viable alternatives. Among the promising candidates are carbazole-based materials, valued for their excellent charge transport properties and stability. This guide provides a comparative overview of a representative simple carbazole derivative, 9-Ethenyl-3-methyl-9H-carbazole, and the benchmark spiro-OMeTAD.
Disclaimer: Direct experimental data for the application of this compound as a hole transport material in solar cells is not extensively available in peer-reviewed literature. Therefore, for the purpose of this comparison, data for the closely related and well-studied polymer, poly(9-vinylcarbazole) (PVK), will be used as a proxy to represent the performance of a simple vinylcarbazole-based HTM. Spiro-OMeTAD, being the established standard, has a wealth of available data.
Performance Comparison
The performance of an HTM is evaluated through several key photovoltaic parameters obtained from current density-voltage (J-V) measurements of the solar cell. These include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the typical performance of spiro-OMeTAD and PVK in perovskite solar cells.
Table 1: Photovoltaic Performance of spiro-OMeTAD in Perovskite Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | 21.30 | 1.09 | 23.1 | 83 | [1] |
| CH₃NH₃PbI₃ | 18.6 | - | - | - | [2] |
| Mixed Halide | 19.24 | - | - | - | [3] |
| CH₃NH₃PbI₃ | 16.7 | 1.02 | 21.2 | 77.6 |
Table 2: Photovoltaic Performance of Poly(9-vinylcarbazole) (PVK) in Perovskite Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| CH₃NH₃PbI₃ | 16.7 | - | - | - | [4] |
| CH₃NH₃PbI₃ | 15.05 | 0.96 | 21.25 | 70.03 | [5] |
| - | 18.8 (with interlayer) | - | - | - | [6] |
Analysis: Spiro-OMeTAD consistently demonstrates high power conversion efficiencies, often exceeding 20%, with excellent fill factors. This is attributed to its suitable energy level alignment with perovskites and good hole mobility. While PVK, as a representative simple carbazole HTM, shows respectable efficiencies, they are generally slightly lower than those achieved with state-of-the-art spiro-OMeTAD devices. However, it is important to note that PVK is often utilized without the complex and costly doping strategies typically required for spiro-OMeTAD. Furthermore, carbazole-based materials like PVK are noted for their potential to enhance the long-term stability of perovskite solar cells.[4][6]
Physicochemical and Electronic Properties
The electronic properties of the HTM, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for efficient charge extraction and transport.
Table 3: Key Properties of spiro-OMeTAD and PVK
| Property | spiro-OMeTAD | Poly(9-vinylcarbazole) (PVK) |
| HOMO Level (eV) | -5.22 | -5.8 |
| LUMO Level (eV) | -2.15 | -2.2 |
| Hole Mobility (cm²/Vs) | ~2 x 10⁻⁴ (doped) | 10⁻⁶ - 10⁻⁵ |
| Synthesis Cost | High | Low |
| Stability | Requires additives, prone to degradation | Generally good thermal and chemical stability |
Analysis: The HOMO level of spiro-OMeTAD is well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole extraction. PVK possesses a deeper HOMO level, which can in some cases lead to a slight energy barrier for hole extraction but may also contribute to a higher open-circuit voltage. The hole mobility of doped spiro-OMeTAD is significantly higher than that of pristine PVK, which contributes to its higher fill factors. However, the synthesis of spiro-OMeTAD is a multi-step process with costly purification, whereas vinylcarbazole monomers and their polymerization are generally more cost-effective. PVK is also known for its good thermal and chemical stability.
Experimental Protocols
The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. Below are typical protocols for devices employing either spiro-OMeTAD or a carbazole-based HTM.
Device Fabrication
A standard architecture for a perovskite solar cell is FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / HTM / Gold.
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by sintering at high temperature (e.g., 500 °C). Subsequently, a mesoporous TiO₂ layer is deposited by spin-coating a TiO₂ nanoparticle paste and sintering again.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.
-
Hole Transport Layer (HTM) Deposition:
-
For spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and device performance. This solution is then spin-coated on top of the perovskite layer.
-
For PVK: A solution of PVK in a suitable solvent like chlorobenzene or THF is prepared and spin-coated onto the perovskite layer. Often, PVK is used without dopants.
-
-
Metal Electrode Deposition: Finally, a top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization
-
Current Density-Voltage (J-V) Measurement: The primary performance of the solar cell is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The J-V curve is recorded to extract PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Stability Testing: The long-term stability of the encapsulated or unencapsulated devices is tested under continuous illumination and/or at elevated temperatures and humidity to assess the degradation of the photovoltaic parameters over time.
Visualizing the Comparison
Diagrams created using Graphviz (DOT language) can help visualize the key relationships and processes discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Weight Effects of Biscarbazole-Based Hole Transport Polymers on the Performance of Solid-State Dye-Sensitized Solar Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
A Comparative Analysis of Novel Carbazole Derivatives Against the Benchmark 9-Ethenyl-3-methyl-9H-carbazole
In the ever-evolving landscape of materials science and drug discovery, carbazole derivatives have consistently emerged as a versatile class of compounds with significant potential. Their inherent electronic properties and amenability to structural modification have led to their widespread investigation for applications ranging from organic electronics to novel therapeutics. This guide provides a comparative benchmark of newly developed carbazole derivatives against the established compound, 9-Ethenyl-3-methyl-9H-carbazole, and its close analog, 9-vinylcarbazole. The following sections will delve into their performance in organic electronics, as well as their efficacy as antimicrobial and anticancer agents, supported by available experimental data.
Organic Electronics: The Quest for Superior Charge Transport and Luminescence
Carbazole derivatives are renowned for their excellent hole-transporting properties and high thermal stability, making them prime candidates for use in Organic Light-Emitting Diodes (OLEDs) as host materials, hole transport layers (HTLs), and electron transport layers (ETLs).[1] The performance of these materials is dictated by their photophysical and electrochemical characteristics.
The following table summarizes the photophysical and electrochemical properties of several recently developed carbazole derivatives designed for OLED applications.
| Derivative Name/Code | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Application | Reference |
| BCzB-PPI | - | 436 (in film) | - | - | Deep-blue emitter | [4] |
| 3CNCzOXD | - | - | - | - | Electron Transport Material | [5] |
| 4CNCzOXD | - | - | - | - | Electron Transport Material | [5] |
| Derivatives 1-4 | - | Deep-blue to blue | - | - | Emitters | [6] |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 301 | 397 | - | - | Blue emitter | [7] |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 363 | 585 | - | - | Orange emitter | [7] |
Experimental Workflow for OLED Device Fabrication and Characterization
The fabrication and subsequent characterization of OLED devices is a multi-step process designed to evaluate the performance of new materials. The general workflow is outlined below.
Workflow for OLED fabrication and characterization.
Antimicrobial Applications: A New Frontier for Carbazole Chemistry
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Carbazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[8][9] While the antimicrobial properties of this compound have not been specifically reported, various new carbazole derivatives have been synthesized and evaluated for their antimicrobial efficacy, typically reported as the Minimum Inhibitory Concentration (MIC).
The table below presents the antimicrobial activity of several novel carbazole derivatives against representative bacterial and fungal strains.
| Derivative Name/Code | Target Organism | MIC (µg/mL) | Reference |
| Compound 8f | S. aureus | 0.5-2 | [9] |
| Compound 9d | S. aureus | 0.5-2 | [9] |
| Compounds 2a-d, 3a-f | S. aureus, B. subtilis, E. coli | - | [10] |
| Compounds 17a, 17d, 17e, 17n | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | - | [9] |
| Compound 8 | S. aureus, E. coli, C. albicans, A. fumigatus | 1.1, 6.4, 9.6, 10.3 | [7] |
Logical Relationship of Structure-Activity in Antimicrobial Carbazoles
The antimicrobial activity of carbazole derivatives is often linked to their ability to interact with microbial cell membranes or inhibit essential enzymes. The structural modifications play a crucial role in enhancing this activity.
Structure-activity relationship for antimicrobial carbazoles.
Anticancer Potential: Targeting Proliferation and Inducing Apoptosis
Carbazole alkaloids and their synthetic derivatives have long been recognized for their anticancer properties.[11] They can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and induction of apoptosis. The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
The following table summarizes the in vitro anticancer activity of several new carbazole derivatives.
| Derivative Name/Code | Cancer Cell Line | IC50 (µM) | Reference |
| ECAP | A549 (Lung) | - | [12] |
| Compound 7 | Various | 0.81-31.19 nM | [10] |
| Compound 15 | Various | 0.81-31.19 nM | [10] |
| Compound 3b | HepG-2, MCF-7, HCT-116 | 0.0304, 0.058, 0.047 | [13] |
| Compound 5c | HepG-2, MCF-7, HCT-116 | 0.048, 0.086, 0.06 | [13] |
Signaling Pathway for Apoptosis Induction by Carbazole Derivatives
Many carbazole-based anticancer agents function by triggering programmed cell death, or apoptosis. A simplified signaling pathway illustrating this process is shown below.
Apoptosis induction pathway by carbazole derivatives.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of carbazole derivatives.
Synthesis of Carbazole Derivatives
The synthesis of novel carbazole derivatives often involves multi-step reactions. A general procedure for N-alkylation and subsequent functionalization is as follows:
-
N-Alkylation of Carbazole: To a solution of carbazole in a suitable solvent (e.g., DMF or acetone), a base (e.g., KOH or NaH) is added, followed by the dropwise addition of an alkylating agent (e.g., ethyl bromide or chloroacetyl chloride). The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.[14]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[14][15]
-
Further Functionalization: The N-alkylated carbazole can be further modified. For example, formylation can be achieved using a Vilsmeier-Haack reaction, and subsequent condensation reactions can introduce various aromatic or heterocyclic moieties.[16]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.
-
Preparation: The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.[17][18]
-
Measurement: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential.[5][17]
-
Data Analysis: The onset oxidation and reduction potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard.[18]
Photoluminescence Quantum Yield (PLQY) Measurement
The photoluminescence quantum yield is a measure of the efficiency of the emission process. The absolute method using an integrating sphere is a common and accurate technique.
-
Sample Preparation: The carbazole derivative is prepared as a dilute solution or a thin film on a substrate.[12][19]
-
Measurement Setup: The sample is placed inside an integrating sphere, which is coupled to a spectrofluorometer. The integrating sphere collects all the emitted and scattered light.[12][19]
-
Data Acquisition: Two measurements are taken: one with the excitation beam directly hitting the sample and another with the beam hitting the wall of the integrating sphere (to measure the excitation profile). A blank measurement with a bare substrate is also performed for background correction.[1][12]
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorption peaks in the corrected spectra.[20]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][11]
-
Preparation of Antimicrobial Agent: A stock solution of the carbazole derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[2][9]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[11]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][8]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the carbazole derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[21]
References
- 1. enlitechnology.com [enlitechnology.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. ossila.com [ossila.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. monkmangroup.uk [monkmangroup.uk]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 18. researchgate.net [researchgate.net]
- 19. horiba.com [horiba.com]
- 20. ossila.com [ossila.com]
- 21. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Charge Transport in Methyl-Substituted Carbazole Derivatives for Advanced Optoelectronic Applications
For researchers, scientists, and drug development professionals, the quest for highly efficient and stable charge transport materials is paramount. Methyl-substituted carbazoles have emerged as a promising class of organic semiconductors, offering tunable electronic properties and robust performance. This guide provides a comprehensive comparison of the charge transport properties of various methyl-substituted carbazoles, supported by experimental data and detailed methodologies, to aid in the selection and design of next-generation materials for organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices.
Unlocking Potential: The Role of Methyl Substitution
Carbazole, a nitrogen-containing heterocyclic compound, forms the backbone of many successful hole-transporting materials (HTMs) due to its electron-rich nature and excellent hole-transport capabilities.[1] The strategic addition of methyl groups to the carbazole core allows for fine-tuning of its electronic and physical properties. Methyl substitution can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impact molecular packing in the solid state, and enhance solubility, all of which are critical factors governing charge transport efficiency.[1]
Performance Under Scrutiny: A Data-Driven Comparison
The efficacy of a charge transport material is primarily quantified by its charge carrier mobility, typically hole mobility (µh) for carbazole-based compounds. The following tables summarize key performance metrics for several methyl-substituted carbazoles and compare them with the widely used, non-methylated benchmark, spiro-OMeTAD.
| Compound | Substitution Pattern | Hole Mobility (µh) (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Tg (°C) |
| Methyl-Substituted Carbazoles | |||||
| spiro-MeTAD | Methyl groups replacing methoxy groups on spiro-OMeTAD | ~5x higher than spiro-OMeTAD | -5.08 to -5.18 | - | - |
| 3,6-di-tert-butyl-9H-carbazole derivatives | 3,6-di-tert-butyl | Varies with derivative | Varies | Varies | - |
| 2,7-disubstituted carbazoles | 2,7-positions | Generally higher than 3,6-isomers | Varies | Varies | - |
| Benchmark Non-Methylated HTMs | |||||
| spiro-OMeTAD | Standard benchmark HTM | 10⁻⁴ - 10⁻⁵ | -5.2 | -2.3 | 121 |
| Poly(N-vinylcarbazole) (PVK) | Polymer | ~10⁻⁶ | -5.8 | -2.2 | 200 |
Note: The exact values for hole mobility and energy levels can vary depending on the measurement technique and experimental conditions. Tg = Glass transition temperature.
Experimental Pathways: Methodologies for Characterization
The reliable characterization of charge transport properties is crucial for material evaluation. Two prevalent techniques employed are the Time-of-Flight (TOF) method and the Space-Charge-Limited Current (SCLC) method.
Time-of-Flight (TOF) Measurement
The TOF method directly measures the drift mobility of charge carriers.[2][3] In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one electrode. Under an applied electric field, these carriers drift across the film to the counter electrode. The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the resulting photocurrent transient. The drift mobility (µ) is then calculated using the following equation:
µ = L² / (V * tT)
where L is the film thickness and V is the applied voltage.
Experimental Protocol for TOF:
-
Sample Preparation: A film of the carbazole derivative (typically 1-10 µm thick) is deposited on a transparent conductive substrate (e.g., ITO-coated glass) by a suitable method like spin-coating or vacuum deposition.[4] A top metal electrode (e.g., aluminum) is then deposited to complete the sandwich structure.[4]
-
Measurement Setup: The sample is placed in a cryostat to control the temperature. A pulsed laser is used as the excitation source. The sample is biased with a DC voltage source, and the transient photocurrent is recorded using a fast oscilloscope.
-
Data Analysis: The transit time is determined from the inflection point of the photocurrent transient when plotted on a double logarithmic scale. The hole mobility is then calculated as a function of the electric field and temperature.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a single-carrier device. When an ohmic contact injects more charge carriers into the semiconductor than can be transported, a space charge builds up. This space charge limits the current, and in this regime, the current density (J) is described by the Mott-Gurney law:[5]
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the device thickness.
Experimental Protocol for SCLC:
-
Device Fabrication: A single-carrier device (e.g., hole-only) is fabricated. This typically involves sandwiching the carbazole derivative layer between two electrodes with appropriate work functions to ensure efficient injection of only one type of charge carrier.
-
Current-Voltage (I-V) Measurement: The current density is measured as a function of the applied voltage.
-
Data Analysis: The I-V data is plotted as log(J) versus log(V). In the SCLC regime, this plot will show a slope of 2. The mobility can then be extracted from the quadratic region of the J-V² plot.[6]
Visualizing the Workflow
The journey from a novel methyl-substituted carbazole molecule to a fully characterized charge transport material involves a systematic workflow. The following diagram illustrates the key stages of this process.
Figure 1. Experimental workflow for the analysis of charge transport properties in methyl-substituted carbazoles.
Concluding Remarks
The strategic methylation of carbazole derivatives presents a powerful tool for enhancing charge transport properties. As the data indicates, methyl-substituted analogs can exhibit significantly higher hole mobilities compared to the benchmark spiro-OMeTAD. The selection of the substitution position and the overall molecular architecture are critical design parameters that influence the final performance. By employing rigorous characterization techniques such as TOF and SCLC, researchers can gain valuable insights into the structure-property relationships of these materials, paving the way for the rational design of next-generation organic semiconductors for a wide array of electronic and optoelectronic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Study of Hole Transport in Organic Semiconductors with Time of Flight Method - Journal of Modern Research Physics [jmrph.khu.ac.ir]
- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 6. researchgate.net [researchgate.net]
Side-by-side comparison of OLEDs with different carbazole emitters
A Comprehensive Side-by-Side Comparison of OLEDs with Different Carbazole Emitters
Carbazole-based materials are pivotal in the advancement of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and versatile electronic properties.[1][2] Their electron-rich nature facilitates good hole transporting capabilities, and their structure can be readily modified to tune emission colors from deep-blue to green and red.[1][2] This guide provides a detailed, objective comparison of the performance of OLEDs employing various carbazole emitters, supported by experimental data from recent literature. The focus is on fluorescent, particularly deep-blue emitters, and advanced thermally activated delayed fluorescence (TADF) emitters.
Performance of Carbazole-Based Fluorescent Emitters
Carbazole derivatives have been extensively explored as emitters for fluorescent OLEDs, especially for achieving deep-blue emission, which is crucial for full-color displays. The following table summarizes the performance of non-doped OLEDs using different carbazole-π-imidazole derivatives as emitters.
| Emitter | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) | [3] |
| MoCzB-PPI | - | 2.54 | (0.163, 0.129) | [3] |
| BCzB-PIM | - | 2.91 | (0.155, 0.054) | [3] |
| MoCzB-PIM | - | 2.19 | (0.157, 0.088) | [3] |
The data indicates that the substitution pattern on the carbazole and the nature of the imidazole acceptor significantly influence the device performance. The BCzB-PPI based device demonstrates a superior combination of high luminance and efficiency for deep-blue emission.[3]
Performance of Carbazole-Based TADF Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. Carbazole derivatives are excellent candidates for TADF emitters due to the ability to create molecules with a small energy gap between the singlet and triplet excited states (ΔEST).
| Emitter | Host | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) | Reference |
| PrCzPTrz | mCP | 17.7 | Green | (0.26, 0.47) | [1] |
| t3IDCz | mCP:mCBP-1CN | > 30 | Blue | - | [1] |
| p3IDCz | mCP:mCBP-1CN | > 30 | Blue | - | [1] |
| DiICzMes4 | DPEPO | 16.5 | Deep-Blue | (0.15, 0.11) | [1] |
The use of carbazole-based TADF emitters has led to highly efficient OLEDs across the visible spectrum. Notably, indolocarbazole derivatives like t3IDCz and p3IDCz have achieved external quantum efficiencies exceeding 30% for blue emission.[1]
Experimental Protocols
General OLED Fabrication Procedure
The fabrication of OLEDs typically involves the sequential deposition of multiple layers of organic materials and a metal cathode onto a transparent conductive oxide-coated glass substrate (e.g., ITO).
-
Substrate Cleaning: The ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is often spin-coated onto the cleaned ITO substrate to facilitate the injection of holes from the anode.
-
Emissive Layer (EML) Deposition: The carbazole-based emissive material is deposited onto the HIL. For solution-processed devices, this is done by spin-coating from a suitable solvent. For vacuum-deposited devices, the material is thermally evaporated in a high-vacuum chamber. The EML can be a neat film of the emitter or a host-guest system where the emitter is doped into a host material.
-
Electron Transporting Layer (ETL) and Electron Injection Layer (EIL) Deposition: Subsequent layers, including an electron-transporting layer (e.g., TPBi) and an electron-injection layer (e.g., LiF), are deposited via thermal evaporation.
-
Cathode Deposition: Finally, a metal cathode (e.g., Al) is thermally evaporated to complete the device.
Characterization of OLEDs
The performance of the fabricated OLEDs is characterized using specialized equipment.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Visualizations
Molecular Structures of Representative Carbazole Emitters
Caption: Representative Carbazole Emitter Structures.
General OLED Device Architecture
Caption: General Multilayer OLED Architecture.
OLED Fabrication and Testing Workflow
Caption: OLED Fabrication and Testing Workflow.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 9-Ethenyl-3-methyl-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 9-Ethenyl-3-methyl-9H-carbazole based on safety data sheets for structurally similar compounds. It is imperative to consult your institution's specific safety protocols and local regulations before handling and disposing of this chemical.
The following procedures are designed to ensure the safe and environmentally responsible disposal of this compound, a compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following guidance is synthesized from the SDS of related carbazole derivatives, including 9-Vinylcarbazole and 9-Ethyl-9H-carbazole. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure compliance.
I. Immediate Safety and Hazard Information
Based on data for analogous compounds, this compound is anticipated to present several health and environmental hazards.[1][2] The primary concerns include potential toxicity if swallowed, skin and eye irritation, and possible long-term adverse effects on aquatic life.[1][2] It is also suspected of causing genetic defects and cancer.[2]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed.[1][2] | Ingestion |
| Skin Irritation | Causes skin irritation.[1][2] | Dermal Contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
| Chronic Health Effects | Suspected of causing genetic defects and cancer.[2] | Inhalation, Dermal, Ingestion |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] | Environmental Release |
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound must wear appropriate personal protective equipment.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1][4] | To protect against splashes and eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat and closed-toe shoes. | To prevent accidental skin exposure.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][3] A NIOSH-approved respirator may be necessary for large quantities or in case of spills. | To minimize inhalation of dust or vapors.[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[2] Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including contaminated items like weigh paper and pipette tips, in a designated, properly labeled, and sealed hazardous waste container.[1][3] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common practice. The rinsate must be collected as hazardous liquid waste.[3]
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[1][5] The storage area should be cool and dry.[1][5]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[3] Discharge into the environment must be avoided.[3]
IV. Accidental Spill and Release Measures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
1. Evacuation and Ventilation:
-
Immediately evacuate the affected area and ensure it is well-ventilated.[3] For large spills, restrict access to the area.
2. Personal Protection:
-
Before attempting to clean up the spill, don the appropriate PPE as outlined in Table 2.
3. Containment and Cleanup:
-
For solid spills: Carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2][5] Avoid generating dust.[1][2][3]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
After the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 9-Ethenyl-3-methyl-9H-carbazole
This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 9-Ethenyl-3-methyl-9H-carbazole.
Personal Protective Equipment (PPE)
Given the potential hazards associated with carbazole derivatives, including irritation, and suspected carcinogenicity, a comprehensive PPE strategy is crucial.[4][5][6] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for splash hazards.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected before use. Follow proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[5] |
| Lab coat or chemical-resistant apron | To be worn over personal clothing to prevent skin exposure. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if working outside of a fume hood, if dust or aerosols may be generated, or if ventilation is inadequate. The type of respirator will depend on the concentration and nature of the airborne contaminants. |
| Footwear | Closed-toe shoes | Sandals or perforated shoes are not permitted in the laboratory. |
Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Review the Safety Data Sheet (SDS) for any available information on the specific compound or its analogs.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[5]
-
Use appropriate tools (spatulas, scoops) to handle the solid material.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.[8]
3. Post-Operational Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area in the fume hood.
-
Properly dispose of all contaminated waste (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[9] Do not dispose of it down the drain or in the regular trash.[10]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be considered hazardous waste.
-
Place these materials in the same designated hazardous waste container as the chemical waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
-
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. nj.gov [nj.gov]
- 3. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemscience.com [chemscience.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.de [fishersci.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
